Lys-Phe-Glu-Arg-Gln
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H50N10O9 |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
KIMKBQNKPBJGBS-VUBDRERZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
The KFERQ Motif: A Technical Guide to its Function in Chaperone-Mediated Autophagy
For Researchers, Scientists, and Drug Development Professionals
The pentapeptide Lys-Phe-Glu-Arg-Gln (KFERQ) and biochemically similar motifs are not direct agents of proteolysis but rather sophisticated targeting signals that earmark specific cytosolic proteins for degradation through a selective lysosomal pathway known as Chaperone-Mediated Autophagy (CMA). This technical guide provides an in-depth exploration of the function of the KFERQ motif, the intricacies of the CMA pathway, and the experimental methodologies used to study this crucial cellular process.
The KFERQ Motif and Chaperone-Mediated Autophagy: A Molecular Overview
The canonical KFERQ pentapeptide is the prototypical targeting signal for CMA. However, a broader range of "KFERQ-like" motifs can also be recognized. These motifs are defined by the physicochemical properties of their constituent amino acids rather than a strict sequence. Generally, a KFERQ-like motif consists of:
-
A glutamine (Q) residue at either the N- or C-terminus.
-
A basic amino acid (K or R).
-
An acidic amino acid (D or E).
-
A bulky hydrophobic amino acid (F, L, I, V).
-
Another basic or bulky hydrophobic amino acid.
Approximately 25-30% of cytosolic proteins are estimated to contain a KFERQ-like motif, making them potential substrates for CMA.[1] This selective degradation pathway is integral to cellular homeostasis, playing key roles in protein quality control, stress responses, and the regulation of various metabolic processes.
The degradation of KFERQ-containing proteins via CMA is a multi-step process:
-
Recognition and Binding: The cytosolic chaperone, heat shock cognate 71 kDa protein (Hsc70), recognizes and binds to the exposed KFERQ-like motif on a substrate protein.[2]
-
Targeting to the Lysosome: The Hsc70-substrate complex translocates to the lysosomal membrane.
-
Receptor Binding: The complex docks with the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as the CMA receptor.[2][3] Substrate proteins bind to the monomeric form of LAMP-2A.[4]
-
Unfolding and Translocation: The substrate protein is unfolded at the lysosomal surface and translocated across the membrane into the lysosomal lumen. This translocation requires the formation of a high-molecular-weight LAMP-2A complex.[4]
-
Degradation: Once inside the lysosome, the substrate protein is rapidly degraded by lysosomal proteases.
Quantitative Analysis of CMA Components and Substrates
While precise dissociation constants (Kd) for the interaction between KFERQ motifs and Hsc70 are not extensively documented in the literature, studies have provided insights into the binding affinities of CMA components. The cytosolic tail of LAMP-2A interacts with both Hsc70 and the CMA substrate RNase A with "comparable affinity".[2][5] This suggests a tightly regulated, multi-component binding event at the lysosomal membrane.
Quantitative proteomics has been employed to identify and quantify proteins targeted for degradation by CMA under specific conditions.
| Protein | Cellular Process | Lysosomal Enrichment (CMA-activated vs. Control) | LAMP2A-Dependency (% reduced accumulation upon LAMP2A depletion) |
| Identified CMA Substrates | |||
| EIF4A1 | Translation Initiation | > 2-fold | > 20% |
| EEF2 | Translation Elongation | > 2-fold | > 20% |
| DDX3X | Translation Initiation/RNA metabolism | > 2-fold | > 20% |
| EIF4H | Translation Initiation | > 2-fold | > 20% |
| HK2 | Glycolysis | > 2-fold | > 20% |
| LDHA | Glycolysis | > 2-fold | > 20% |
| NFKBIA | NF-κB Signaling | > 2-fold | > 20% |
Table 1: Examples of Identified CMA Substrates in Cancer Cells. Data from a quantitative multiplex mass spectrometry approach to study the proteome of isolated lysosomes in cancer cells during CMA-activated conditions.[1]
Experimental Protocols for Studying CMA
In Vitro Lysosomal Uptake and Degradation Assay
This assay directly measures the binding, uptake, and degradation of a specific substrate by isolated lysosomes.
Materials:
-
Freshly isolated, intact lysosomes from cultured cells or animal tissue.
-
Radiolabeled or purified recombinant CMA substrate (e.g., GAPDH).
-
Cytosolic chaperone fraction (containing Hsc70).
-
ATP-regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase).
-
Protease inhibitors (e.g., leupeptin, pepstatin).
-
Proteinase K.
-
Trichloroacetic acid (TCA).
Methodology:
-
Lysosome Isolation: Isolate a fraction enriched in CMA-active lysosomes using a discontinuous density gradient centrifugation method.
-
Binding Assay:
-
Incubate isolated lysosomes with the CMA substrate on ice for a defined period (e.g., 30 minutes) in the absence of ATP.
-
Centrifuge to pellet the lysosomes.
-
Wash the pellet to remove unbound substrate.
-
Quantify the amount of substrate associated with the lysosomal pellet by immunoblotting or scintillation counting (if radiolabeled).
-
-
Uptake Assay:
-
Pre-incubate lysosomes with protease inhibitors to prevent the degradation of translocated substrate.
-
Incubate the lysosomes with the CMA substrate, cytosolic chaperone fraction, and ATP-regenerating system at 37°C.
-
At various time points, treat an aliquot of the reaction with Proteinase K to digest externally bound substrate.
-
Pellet the lysosomes and quantify the amount of protected (internalized) substrate.
-
-
Degradation Assay:
-
Incubate lysosomes with a radiolabeled CMA substrate, cytosolic chaperone fraction, and ATP-regenerating system at 37°C.
-
At various time points, stop the reaction by adding TCA to precipitate undegraded protein.
-
Centrifuge to pellet the precipitated protein.
-
Measure the radioactivity in the supernatant (representing degraded protein fragments) using a scintillation counter.
-
Pulse-Chase Assay for Measuring CMA-Mediated Protein Degradation in Cells
This method measures the degradation rate of a pool of long-lived proteins, allowing for the assessment of CMA activity in intact cells.
Materials:
-
Cultured cells.
-
Radioactive amino acid (e.g., ³H-leucine).
-
"Chase" medium containing an excess of the corresponding non-radioactive amino acid.
-
Lysosomal inhibitors (e.g., ammonium (B1175870) chloride and leupeptin).
-
Macroautophagy inhibitor (e.g., 3-methyladenine).
-
TCA.
Methodology:
-
Pulse Labeling: Incubate cells with a medium containing a radioactive amino acid for an extended period (e.g., 24-48 hours) to label long-lived proteins.
-
Chase: Wash the cells to remove the radioactive medium and replace it with a "chase" medium containing a high concentration of the non-radioactive amino acid. This prevents further incorporation of the radiolabel.
-
Sample Collection: At various time points during the chase, collect aliquots of the culture medium and lyse the cells.
-
Protein Precipitation: Precipitate the proteins from the cell lysates and the culture medium using TCA.
-
Quantification: Measure the radioactivity in the TCA-soluble fraction of the medium (representing degraded protein) and the TCA-precipitable fraction of the cell lysate (representing intact protein).
-
Calculating Degradation Rate: The rate of protein degradation is calculated as the increase in TCA-soluble radioactivity in the medium over time, expressed as a percentage of the total radioactivity incorporated at the beginning of the chase.
-
Isolating CMA-dependent degradation: To specifically measure CMA, experiments are performed in the presence of lysosomal inhibitors (to determine total lysosomal degradation) and a macroautophagy inhibitor. The degradation that is sensitive to lysosomal inhibitors but insensitive to the macroautophagy inhibitor is attributed to CMA.
Signaling Pathways Regulating Chaperone-Mediated Autophagy
CMA is a highly regulated process, with several signaling pathways converging to modulate its activity, primarily by controlling the expression and stability of the LAMP-2A receptor.
NRF2-Mediated Upregulation of CMA
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response, can directly upregulate CMA activity.
Caption: NRF2 signaling pathway leading to increased CMA activity.
Under conditions of oxidative stress, NRF2 is released from its inhibitor KEAP1, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter region of the LAMP2A gene, leading to increased LAMP2A expression and enhanced CMA activity.[5][6]
p38-TFEB-Mediated Regulation of CMA
The p38 MAPK and TFEB (Transcription Factor EB) signaling axis can regulate CMA, particularly in the context of neuroinflammation.
Caption: p38-TFEB pathway regulating CMA-mediated degradation of NLRP3.
Activation of p38 MAPK can phosphorylate TFEB, inhibiting its translocation to the nucleus.[7] This reduces the TFEB-mediated transcription of lysosomal genes, including LAMP2A, leading to decreased CMA activity. In the context of neuroinflammation, this can result in the reduced degradation of CMA substrates like the NLRP3 inflammasome.[7][8]
mTORC2-Mediated Inhibition of CMA
The mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling pathway acts as a negative regulator of CMA.
Caption: mTORC2 signaling pathway negatively regulating CMA at the lysosomal membrane.
Located at the lysosomal membrane, mTORC2 can phosphorylate and activate Akt.[6] Activated Akt, in turn, negatively modulates the assembly and stability of the LAMP-2A translocation complex, thereby inhibiting CMA activity.[6] This inhibition can be counteracted by the phosphatase PHLPP1, which dephosphorylates and inactivates Akt.[6]
Conclusion
The this compound motif and its variants are crucial molecular signals that direct a significant portion of the cytosolic proteome for degradation via chaperone-mediated autophagy. This selective proteolytic pathway is fundamental for maintaining cellular health and responding to stress. A thorough understanding of the CMA mechanism, its regulation by intricate signaling networks, and the experimental techniques to probe its function is paramount for researchers in cell biology and for professionals in drug development targeting diseases where proteostasis is compromised, such as neurodegenerative disorders and cancer. The continued exploration of CMA holds significant promise for uncovering novel therapeutic targets and strategies.
References
- 1. Targetome analysis of chaperone-mediated autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of transmembrane domain of lysosome-associated membrane protein type 2a (LAMP-2A) reveals key features for substrate specificity in chaperone-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]
- 4. The Chaperone-Mediated Autophagy Receptor Organizes in Dynamic Protein Complexes at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of Transmembrane Domain of Lysosome-associated Membrane Protein Type 2a (LAMP-2A) Reveals Key Features for Substrate Specificity in Chaperone-mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal mTORC2/PHLPP1/Akt regulate chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PMC [pmc.ncbi.nlm.nih.gov]
The KFERQ Motif: A Technical Guide to its Discovery, History, and Role in Chaperone-Mediated Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular homeostasis relies on a delicate balance between protein synthesis and degradation. Chaperone-mediated autophagy (CMA) is a highly selective lysosomal pathway responsible for the degradation of specific cytosolic proteins, playing a crucial role in cellular quality control, stress response, and the regulation of various metabolic processes. The specificity of CMA hinges on the presence of a particular amino acid sequence within the substrate protein: the KFERQ motif. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this critical targeting signal.
Discovery and History of the KFERQ Motif
The journey to uncovering the KFERQ motif began with investigations into the selective degradation of proteins by lysosomes, a concept that was initially met with skepticism. The pioneering work of J. Fred Dice and his colleagues in the 1980s was instrumental in shifting this paradigm.
Their research focused on the degradation of ribonuclease A (RNase A) in cultured human fibroblasts. They observed that the degradation of microinjected RNase A was enhanced under conditions of serum withdrawal, suggesting a regulated and selective process.[1][2][3] Through a series of elegant experiments involving the microinjection of radiolabeled RNase A and its fragments, they pinpointed the targeting signal to the N-terminal 20 amino acids of the protein.[2] Further dissection of this region led to the identification of the pentapeptide KFERQ (Lys-Phe-Glu-Arg-Gln) as the essential and sufficient sequence for targeting proteins for lysosomal degradation in a serum-dependent manner.[3]
This seminal discovery laid the foundation for the field of chaperone-mediated autophagy. Subsequent research identified the cytosolic chaperone Heat shock cognate 71 kDa protein (Hsc70) as the protein that recognizes the KFERQ motif and delivers the substrate to the lysosome.[4] The lysosomal receptor for this complex was later identified as the Lysosome-associated membrane protein type 2A (LAMP2A) .[5]
The KFERQ Motif: Characteristics and Prevalence
The canonical KFERQ motif is defined by the presence of specific biochemical properties within a pentapeptide sequence:
-
Two positively charged amino acids (Lysine or Arginine)
-
One negatively charged amino acid (Glutamic acid or Aspartic acid)
-
One bulky hydrophobic amino acid (Phenylalanine, Leucine, Isoleucine, or Valine)
-
A Glutamine at either the N- or C-terminus
It is the combination of these properties, rather than the exact amino acid sequence, that is critical for recognition by Hsc70.[6][7]
Furthermore, the pool of potential CMA substrates is expanded by the fact that KFERQ-like motifs can be generated through post-translational modifications such as phosphorylation or acetylation.[6] This dynamic regulation allows for the conditional targeting of proteins to CMA in response to specific cellular signals.
Quantitative Analysis of KFERQ-like Motifs
In silico analyses of various proteomes have revealed the widespread prevalence of KFERQ-like motifs, suggesting that a significant portion of the proteome has the potential to be degraded by CMA.
| Proteome | Proteins with Canonical Motifs (%) | Proteins with Phosphorylation-Generated Motifs (%) | Proteins with Acetylation-Generated Motifs (%) | Proteins with any KFERQ-like Motif (%) | Reference |
| Human | ~30-46 | ~20 | ~9 | ~65-75 | [6][8][9][10] |
| Mouse | ~45 | ~21 | ~9 | ~75 | [8][9] |
| Drosophila melanogaster | ~42 | ~22 | ~10 | ~74 | [8][9] |
| Saccharomyces cerevisiae | ~38 | ~23 | ~10 | ~71 | [8][9] |
Key Molecular Players and Signaling Pathway
The process of chaperone-mediated autophagy is a tightly regulated cascade of events involving several key proteins.
-
Recognition: The cytosolic chaperone Hsc70, along with co-chaperones, recognizes the KFERQ-like motif on a substrate protein.[11]
-
Binding to the Lysosome: The Hsc70-substrate complex translocates to the lysosomal membrane and binds to the cytosolic tail of the LAMP2A monomer.[11]
-
Unfolding and Multimerization: Upon substrate binding, LAMP2A monomers multimerize to form a translocation complex. The substrate protein is then unfolded, a prerequisite for its translocation across the lysosomal membrane.
-
Translocation and Degradation: Assisted by a luminal resident form of Hsc70 (lys-Hsc70), the unfolded substrate is translocated into the lysosomal lumen, where it is rapidly degraded by lysosomal hydrolases.[5]
-
Disassembly: After translocation, the LAMP2A multimer disassembles back into monomers, ready for another round of substrate import.
Experimental Protocols
The following sections detail the key experimental methodologies that have been instrumental in the discovery and characterization of the KFERQ motif and the CMA pathway.
Identification of the KFERQ Motif in Ribonuclease A
The original experiments by J. Fred Dice's group involved the microinjection of radiolabeled proteins into cultured human fibroblasts and monitoring their degradation rates.
Protocol: Red Cell-Mediated Microinjection and Degradation Assay [1][2][12]
-
Radiolabeling of Protein: Purified ribonuclease A (or its fragments/fusion proteins) is radiolabeled, typically with Iodine-125 (¹²⁵I), using standard methods such as the chloramine-T method.
-
Loading of Red Blood Cells: The radiolabeled protein is loaded into human red blood cells by hypotonic dialysis.
-
Microinjection: The loaded red blood cells are then fused with cultured human fibroblasts (e.g., IMR-90) using polyethylene (B3416737) glycol (PEG) to deliver the radiolabeled protein into the cytoplasm of the fibroblasts.
-
Incubation: The microinjected fibroblasts are incubated in culture medium with or without serum for various time points.
-
Sample Collection and Analysis: At each time point, the culture medium is collected, and the cells are lysed. The proteins in both the medium and the cell lysate are precipitated with trichloroacetic acid (TCA).
-
Quantification: The amount of radioactivity in the TCA-precipitable (intact protein) and TCA-soluble (degraded protein fragments and amino acids) fractions is measured using a gamma counter.
-
Calculation of Half-Life: The degradation rate and half-life of the microinjected protein are calculated from the decrease in TCA-precipitable radioactivity over time.
By comparing the degradation rates of full-length RNase A, its fragments (RNase S-protein and RNase S-peptide), and fusion proteins containing the N-terminal 20 amino acids of RNase A, Dice and his colleagues were able to demonstrate that this region was necessary and sufficient for the enhanced degradation observed upon serum withdrawal.
In Vitro Chaperone-Mediated Autophagy Assay
The development of an in vitro system using isolated lysosomes was a crucial step in dissecting the molecular machinery of CMA.
Protocol: In Vitro Lysosomal Uptake and Degradation Assay
-
Isolation of Lysosomes: Lysosomes are isolated from rat liver or cultured cells by differential centrifugation followed by density gradient centrifugation.
-
Preparation of Substrate: A known CMA substrate (e.g., GAPDH or RNase A) is radiolabeled.
-
Uptake Reaction: The radiolabeled substrate is incubated with the isolated intact lysosomes in a buffer containing an ATP-regenerating system and, if necessary, supplemented with purified Hsc70. Reactions are typically carried out at 37°C.
-
Separation of Lysosomes: After the incubation period, the lysosomes are pelleted by centrifugation to separate them from the non-imported substrate in the supernatant.
-
Quantification of Uptake and Degradation:
-
Uptake: To measure uptake, the lysosomal pellet is washed and the amount of radioactivity associated with the lysosomes is quantified. To distinguish between binding to the lysosomal surface and translocation into the lumen, a parallel reaction can be treated with a protease that degrades externally bound protein.
-
Degradation: To measure degradation, the reaction is stopped by adding TCA, and the radioactivity in the TCA-soluble fraction is quantified.
-
Co-Immunoprecipitation to Demonstrate Hsc70-Substrate Interaction
Co-immunoprecipitation (Co-IP) is a standard technique used to verify the interaction between Hsc70 and a putative CMA substrate.
Protocol: Co-Immunoprecipitation of Hsc70 and a KFERQ-containing Protein
-
Cell Lysis: Cells expressing the protein of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (or an epitope tag on a recombinant protein). The antibody-protein complexes are then captured using protein A/G-agarose beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against Hsc70 to detect its presence in the immunoprecipitated complex.
Quantitative Data on KFERQ Motif-Mediated Processes
Binding Affinities of Hsc70 for KFERQ-like Motifs
The interaction between Hsc70 and the KFERQ motif is a critical recognition step. While extensive quantitative data across a wide range of substrates is still being compiled, studies using peptides have provided insights into these binding affinities.
| Peptide/Substrate | Hsc70 Construct | Method | Kd | Reference |
| KFERQ-like peptide | Hsc70 (BETA construct) | NMR and Fluorescent Competition | > 100 µM | [13] |
| Tau-derived peptide (non-CMA) | Hsc70 (BETA construct) | NMR | 500 nM | [13] |
| Insulin C-peptide | Hsc70 (BETA construct) | NMR and Fluorescent Competition | < 100 nM | [13] |
Note: The binding affinity of Hsc70 for KFERQ motifs within the context of a full-length, folded protein is likely to be influenced by the accessibility of the motif and other structural factors.
Degradation Rates of CMA Substrates
The degradation of CMA substrates is a dynamic process that is influenced by cellular conditions.
| Substrate | Cellular Condition | Half-life | Reference |
| Ribonuclease A (microinjected) | + Serum | 80-100 hours | [1] |
| Ribonuclease A (microinjected) | - Serum | ~40-50 hours | [1] |
| LAMP2A | Basal | ~36 hours | [4] |
| LAMP2A | Starvation | > 72 hours | [3][4] |
| Long-lived proteins (general) | Basal | >10 hours | [6] |
Conclusion and Future Directions
The discovery of the KFERQ motif revolutionized our understanding of lysosomal protein degradation, revealing a highly specific and regulated pathway. The experimental approaches detailed in this guide have been fundamental in elucidating the molecular mechanisms of chaperone-mediated autophagy. For researchers and drug development professionals, a deep understanding of the KFERQ motif and the CMA pathway offers exciting opportunities. Modulation of CMA activity, either by targeting the recognition of KFERQ-containing substrates or by regulating the core CMA machinery, holds therapeutic potential for a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Future research will likely focus on further expanding the known repertoire of CMA substrates, deciphering the complex regulatory networks that control CMA activity, and developing targeted therapies that can harness the power of this selective degradation pathway.
References
- 1. Regulation of catabolism of ribonuclease A microinjected into human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of catabolism of microinjected ribonuclease A requires the amino-terminal 20 amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating Chaperone-Mediated Autophagy and Its Clinical Applications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Lysosomal degradation of ribonuclease A and ribonuclease S-protein microinjected into the cytosol of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of amyloid precursor protein processing by its KFERQ motif - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the KFERQ-like Motif-Driven Degradation Pathway: Chaperone-Mediated Autophagy
A Foreword on the Lys-Phe-Glu-Arg-Gln (KFEGRQ) Sequence: The specific pentapeptide sequence this compound (KFEGRQ) is not characterized in scientific literature as a canonical signaling molecule that initiates a classical signaling pathway. However, it bears a strong biochemical resemblance to the well-documented KFERQ motif, which is central to a highly selective protein degradation pathway known as Chaperone-Mediated Autophagy (CMA). This guide will provide an in-depth exploration of the CMA pathway, the cellular machinery that recognizes and processes proteins bearing KFERQ-like motifs, and the experimental methodologies used to study this critical cellular process.
Introduction to Chaperone-Mediated Autophagy (CMA)
Chaperone-Mediated Autophagy (CMA) is a selective lysosomal degradation pathway for a specific subset of soluble cytosolic proteins.[1][2][3][4] Unlike other autophagic processes like macroautophagy, which involves the bulk sequestration of cytoplasm, CMA degrades proteins one by one.[5] This selectivity is conferred by the presence of a specific pentapeptide motif in the substrate protein, biochemically related to KFERQ (this compound).[2][6] This motif is recognized by a cytosolic chaperone, the heat shock cognate protein of 70 kDa (Hsc70), which then targets the protein for degradation in the lysosome.[1][2]
CMA plays a crucial role in cellular proteostasis by selectively removing damaged, oxidized, or misfolded proteins.[2][7] It is also involved in the cellular stress response, providing a source of amino acids during prolonged starvation by degrading non-essential proteins.[2][3] The dysregulation of CMA has been implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases, making it a pathway of significant interest for therapeutic development.[2]
The Core Signaling Pathway of Chaperone-Mediated Autophagy
The CMA "pathway" is a multi-step process involving substrate recognition, targeting to the lysosome, unfolding, translocation across the lysosomal membrane, and finally, degradation.
2.1 Key Components of the CMA Pathway
| Component | Type | Function |
| KFERQ-like Motif | Targeting Signal | A pentapeptide sequence within the substrate protein that is recognized by the CMA machinery. |
| Hsc70 (HSPA8) | Cytosolic Chaperone | Recognizes the KFERQ-like motif on substrate proteins and targets them to the lysosome.[1][2][3] |
| Co-chaperones (e.g., Hsp90, Hsp40, HIP, HOP, BAG-1) | Regulatory Proteins | Modulate the binding of Hsc70 to the substrate and assist in substrate unfolding. |
| LAMP2A | Lysosomal Receptor | A single-span lysosomal membrane protein that acts as the receptor for the Hsc70-substrate complex and forms the translocation pore.[1] |
| lys-Hsc70 | Lysosomal Chaperone | A pool of Hsc70 resident within the lysosomal lumen that is required for the translocation of the substrate protein across the membrane. |
2.2 The Step-by-Step CMA Process
-
Substrate Recognition: The process begins in the cytosol where the chaperone Hsc70, along with its co-chaperones, identifies and binds to the KFERQ-like motif on a soluble protein destined for degradation.[1][2][3]
-
Targeting to the Lysosome: The Hsc70-substrate complex traffics to the lysosomal membrane.
-
Binding to LAMP2A Receptor: The complex docks at the lysosome by binding to the cytosolic tail of the LAMP2A receptor.[1]
-
Substrate Unfolding: The substrate protein must be unfolded before it can be translocated across the lysosomal membrane. This process is facilitated by the chaperone complex at the membrane.
-
LAMP2A Multimerization and Translocation: Substrate binding to LAMP2A induces the multimerization of LAMP2A monomers into a high-molecular-weight translocation complex, forming a pore through which the unfolded substrate passes.[8]
-
Translocation into the Lysosome: The translocation of the substrate into the lysosomal lumen is an ATP-dependent process and requires the assistance of lys-Hsc70 on the luminal side of the membrane.
-
Degradation: Once inside the lysosome, the substrate protein is rapidly degraded by lysosomal proteases.
-
Disassembly of the Translocation Complex: After translocation is complete, the LAMP2A multimer disassembles back into monomers, ready for another cycle of substrate binding and translocation.
References
- 1. Targetome analysis of chaperone-mediated autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Chaperone Mediated Autophagy [reactome.org]
- 8. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Role of KFERQ sequence in chaperone-mediated autophagy
An In-depth Technical Guide on the Role of the KFERQ Sequence in Chaperone-Mediated Autophagy
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chaperone-mediated autophagy (CMA) is a highly selective lysosomal degradation pathway crucial for cellular proteostasis, quality control, and stress response.[1][2] Unlike other forms of autophagy, CMA involves the direct translocation of specific cytosolic proteins across the lysosomal membrane.[1][3] This selectivity is conferred by a unique targeting signal within the substrate proteins: a pentapeptide motif biochemically related to KFERQ.[3][4] This motif is recognized by the cytosolic chaperone Hsc70 (Heat shock cognate 71 kDa protein), initiating a multi-step process that culminates in the protein's degradation within the lysosomal lumen.[4][5] Dysregulation of CMA has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making its components attractive targets for therapeutic intervention.[3][6] This guide provides a comprehensive technical overview of the KFERQ sequence's central role in CMA, detailing the molecular machinery, regulatory pathways, quantitative data, and key experimental methodologies.
The KFERQ-like Motif: The Signature for CMA Targeting
The defining feature of a CMA substrate is the presence of a KFERQ-like motif. This pentapeptide sequence is necessary and sufficient for a protein to be targeted for lysosomal degradation via this pathway.[5]
Biochemical Properties
The canonical KFERQ motif is not a strict sequence but rather a set of biochemical properties.[7] A sequence is recognized as a KFERQ-like motif if it contains:
-
One glutamine (Q) residue, which can be at either end of the pentapeptide.[7]
-
Four other amino acids in any order, consisting of:
-
One positively charged residue (lysine [K] or arginine [R]).[6]
-
One negatively charged residue (glutamic acid [E] or aspartic acid [D]).[6]
-
One bulky hydrophobic residue (phenylalanine [F], leucine (B10760876) [L], isoleucine [I], or valine [V]).[6]
-
A second basic or bulky hydrophobic residue.[7]
-
Canonical vs. Putative Motifs
While many proteins contain a "canonical" KFERQ-like motif within their primary sequence, the pool of CMA substrates can be expanded through post-translational modifications (PTMs).[5][8] PTMs such as phosphorylation or acetylation can introduce negative charges into a sequence, creating a "putative" or "conditional" KFERQ-like motif that is only recognized by the CMA machinery under specific cellular conditions.[8][9] This adds a dynamic regulatory layer to CMA, allowing the cell to target proteins for degradation in response to specific signals.
The Core Mechanism of Chaperone-Mediated Autophagy
The degradation of a KFERQ-containing protein via CMA is a sequential process involving recognition, targeting, unfolding, and translocation.
-
Recognition and Targeting : The process begins in the cytosol where the chaperone Hsc70, often with the help of co-chaperones like Hsp40 and HOP, recognizes and binds to the exposed KFERQ-like motif of a substrate protein.[10][11] This chaperone-substrate complex is then targeted to the lysosomal membrane.[12]
-
Binding to LAMP2A : At the lysosome, the complex docks via an interaction between Hsc70 and the cytosolic tail of the Lysosome-Associated Membrane Protein Type 2A (LAMP2A), the specific receptor for CMA.[4][13] Subsequently, the substrate protein also binds directly to LAMP2A.[14]
-
Translocation Complex Assembly : Substrate binding to monomeric LAMP2A triggers its multimerization into a high-order translocation complex, estimated to be around 700 kDa.[10] This assembly is a critical step for substrate translocation and is stabilized by other proteins, including a luminal form of Hsp90.[4][10]
-
Unfolding and Translocation : The substrate protein must be unfolded to pass through the translocation pore. This unfolding is facilitated by Hsc70 at the lysosomal membrane.[12] Assisted by a resident Hsc70 within the lysosomal lumen (lys-Hsc70), the unfolded substrate is translocated across the membrane.[10][15]
-
Degradation and Receptor Disassembly : Once inside the lysosome, the substrate is rapidly degraded by acidic hydrolases. The translocation complex then disassembles, returning LAMP2A monomers to the lysosomal membrane, ready for a new cycle of substrate binding.[12]
References
- 1. Chaperone-mediated autophagy: machinery, regulation and biological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL REGULATORS OF CHAPERONE-MEDIATED AUTOPHAGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chaperone-Mediated Autophagy in the Kidney: The Road More Traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 10. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chaperone-mediated autophagy: Molecular mechanisms and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chaperone-Mediated Autophagy and Its Emerging Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Chaperone Mediated Autophagy in the Crosstalk of Neurodegenerative Diseases and Metabolic Disorders [frontiersin.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of the Lys-Phe-Glu-Arg-Gln (KFERQ) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide Lys-Phe-Glu-Arg-Gln, often referred to by its single-letter code KFERQ, is a significant motif in cell biology. It is recognized as a targeting signal for a specific pathway of protein degradation known as chaperone-mediated autophagy (CMA). In this process, cytosolic proteins bearing this or a related motif are selectively identified and transported to the lysosome for degradation, particularly under conditions of stress such as nutrient deprivation.[1][2][3] The precise three-dimensional structure of the KFERQ motif, both in isolation and within the context of a larger protein, is critical for its recognition by the chaperone machinery.
This technical guide provides a comprehensive overview of the methodologies employed for the complete structural elucidation of the this compound peptide. It details experimental protocols for determining its primary, secondary, and tertiary structure and presents the data in a clear, structured format for researchers in structural biology and drug development.
Physicochemical Properties of this compound
A foundational step in any structural analysis is the characterization of the peptide's basic chemical and physical properties. These data are essential for sample preparation, purification, and the design of subsequent experiments. The key properties of the KFERQ peptide are summarized in the table below, based on computed data.[4]
| Property | Value | Source |
| Molecular Formula | C31H50N10O9 | PubChem[4] |
| Molecular Weight | 706.8 g/mol | PubChem[4] |
| Exact Mass | 706.37622321 Da | PubChem[4] |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | PubChem[4] |
| Topological Polar Surface Area | 351 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 13 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 11 | PubChem[4] |
| Rotatable Bond Count | 25 | PubChem[4] |
| XLogP3 | -7.8 | PubChem[4] |
Primary Structure Determination
Confirming the amino acid sequence is the first and most critical step in structural analysis. The two primary methods for this are Edman degradation and mass spectrometry.
Edman Degradation
Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a peptide.[5][6] It involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the resulting derivative.[6][7] Modern automated sequencers can accurately sequence up to 30-50 residues with high efficiency.[5][8]
-
Sample Preparation :
-
Coupling Reaction :
-
Cleavage Reaction :
-
Conversion and Identification :
-
The unstable ATZ-amino acid is extracted (e.g., with butyl chloride) and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid (e.g., 25% TFA).[8]
-
The PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.
-
Identify the amino acid by comparing its retention time to that of known PTH-amino acid standards.
-
-
Cycle Repetition :
-
The shortened peptide (FERQ) remaining on the PVDF membrane is automatically subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid (Phe), and so on, until the entire sequence is determined.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful, rapid, and highly sensitive technique for peptide and protein analysis.[9] For sequencing, tandem mass spectrometry (MS/MS) is employed, often coupled with liquid chromatography (LC-MS/MS) for sample separation.[10][11]
-
Sample Preparation :
-
Dissolve the purified KFERQ peptide in a suitable solvent, such as water with 0.1% formic acid, to a concentration of approximately 1 pmol/µL.
-
-
Chromatographic Separation (LC) :
-
Inject the peptide sample into a reversed-phase HPLC system (e.g., using a C18 column).[12]
-
Separate the peptide from any impurities using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) against an aqueous solvent (e.g., water with 0.1% formic acid).[12][13]
-
-
Ionization (MS1) :
-
The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for peptides.[10]
-
In the ESI source, the peptide is ionized, typically acquiring one or more protons to form positively charged ions (e.g., [M+H]+, [M+2H]2+).
-
The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the parent ion of the KFERQ peptide.
-
-
Isolation and Fragmentation (MS/MS) :
-
The parent ion corresponding to the KFERQ peptide is selectively isolated in the mass analyzer (e.g., a quadrupole or ion trap).
-
This isolated ion is then fragmented, usually by collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen).[10] This breaks the peptide bonds at predictable locations.
-
-
Fragment Analysis (MS2) :
-
The m/z ratios of the resulting fragment ions are measured in a second stage of mass analysis.
-
This produces an MS/MS spectrum containing series of fragment ions (b-ions and y-ions) that differ by the mass of a single amino acid residue.
-
-
Data Interpretation :
-
The amino acid sequence can be determined de novo by calculating the mass differences between adjacent peaks in the b-ion and/or y-ion series.[10]
-
Alternatively, the experimental MS/MS spectrum can be matched against a theoretical spectrum generated from a database sequence to confirm the identity.[14]
-
Caption: General workflow for determining the primary structure of the KFERQ peptide.
Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[15][16][17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[18] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (190–250 nm).[17][18]
-
Sample Preparation :
-
Dissolve the lyophilized KFERQ peptide in a suitable buffer that does not have high absorbance in the far-UV region. A 10 mM sodium phosphate (B84403) buffer at pH 7.0 is a common choice.[17][19]
-
Determine the precise peptide concentration, typically in the range of 0.05 to 0.5 mg/mL.[15]
-
Prepare a buffer-only blank for background correction.
-
-
Instrument Setup :
-
Data Acquisition :
-
Record a baseline spectrum using the buffer-only blank.
-
Record the spectrum of the KFERQ peptide sample.
-
-
Data Processing and Analysis :
-
Subtract the buffer baseline spectrum from the peptide sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues (5).
-
Analyze the resulting spectrum. For a short, flexible peptide like KFERQ, the spectrum is likely to be dominated by a strong negative band near 200 nm, characteristic of a random coil or unordered structure.
-
Caption: Workflow for analyzing the secondary structure of KFERQ using CD spectroscopy.
Tertiary (3D) Structure Determination
Determining the high-resolution, three-dimensional structure of a peptide can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the 3D structure of peptides and proteins in solution, which closely mimics their native physiological environment.[20][21] It relies on the magnetic properties of atomic nuclei and can provide information about atom connectivity and spatial proximities.[22]
-
Sample Preparation :
-
A relatively high concentration of the peptide is required, typically >0.5 mM.[23]
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer), maintaining a pH < 7.5 to observe amide protons.[23]
-
The final sample volume should be around 500 µL, containing 5-10% Deuterium Oxide (D2O) for the instrument's lock signal.[23]
-
-
Data Acquisition :
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[24] Key experiments include:
-
TOCSY (Total Correlation Spectroscopy) : Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[21][24]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space (< 5-6 Å), regardless of whether they are bonded. This is the primary source of 3D structural information.[22][24]
-
COSY (Correlation Spectroscopy) : Shows correlations between protons separated by two or three bonds.[21]
-
-
-
Resonance Assignment :
-
The first step in analysis is to assign every proton signal in the spectra to a specific atom in the KFERQ peptide sequence.
-
This is done by using the TOCSY spectra to identify the spin systems of each amino acid type and then using the NOESY spectra to "walk" along the peptide backbone, connecting one amino acid to the next (sequential assignment).[22]
-
-
Structural Restraint Generation :
-
Structure Calculation and Refinement :
-
Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH).
-
The software calculates an ensemble of 3D structures that are consistent with the experimental restraints.
-
The final ensemble of structures is refined, often in a simulated water environment, and validated for quality using programs like PROCHECK-NMR.
-
Caption: Workflow for determining the 3D solution structure of KFERQ using NMR.
X-ray Crystallography
X-ray crystallography provides atomic-resolution 3D structures of molecules in their solid, crystalline state.[25][26] While extremely powerful, the main challenge for small, flexible peptides like KFERQ is obtaining high-quality crystals that diffract X-rays.[25][27]
-
Crystallization :
-
This is the most critical and often bottleneck step.[25]
-
Prepare a highly concentrated and pure solution of the KFERQ peptide.
-
Screen a wide range of crystallization conditions (precipitants, salts, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
The goal is to find a condition where the peptide molecules slowly come out of solution to form a well-ordered, single crystal.
-
-
Data Collection :
-
Once a suitable crystal is grown, it is harvested, cryo-protected (to prevent damage from radiation), and mounted in a goniometer.
-
The crystal is exposed to a high-intensity beam of X-rays, often at a synchrotron facility.[28]
-
As the crystal is rotated in the beam, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots that is recorded by a detector.[28]
-
-
Data Processing :
-
The collected diffraction images are processed to determine the position and intensity of each spot. This information is used to calculate the dimensions of the unit cell and the symmetry of the crystal.
-
-
Phase Determination :
-
The "phase problem" is a central challenge: the intensities of the spots are measured, but their phase information is lost.
-
For a small peptide, phases may be determined using ab initio methods (direct methods) or by incorporating a heavy atom into the peptide (e.g., selenomethionine (B1662878) substitution, though not applicable here) for anomalous dispersion methods.[28]
-
-
Model Building and Refinement :
-
Using the determined phases and measured intensities, an electron density map is calculated.[27][28]
-
An atomic model of the KFERQ peptide is built into the electron density map using computer graphics software.
-
This initial model is then refined through iterative cycles to improve its fit to the experimental data, resulting in a final, high-resolution 3D structure. The quality of the final model is assessed using metrics like R-factor and R-free.[28]
-
Caption: Workflow for determining the 3D solid-state structure of KFERQ.
Biological Context: The KFERQ Motif in Chaperone-Mediated Autophagy (CMA)
The KFERQ peptide sequence is the canonical targeting motif for chaperone-mediated autophagy.[1][3] Proteins containing this motif are selectively degraded in lysosomes, a process that becomes upregulated during cellular stress.[2] Understanding this pathway is crucial for appreciating the functional significance of the peptide's structure.
The key steps of the CMA pathway are:
-
Recognition : The KFERQ motif, exposed on a substrate protein, is recognized and bound by the heat shock cognate 71 kDa protein (Hsc70), a cytosolic chaperone.
-
Targeting : The Hsc70-substrate complex is targeted to the lysosomal membrane.
-
Docking : The complex docks with the Lysosome-Associated Membrane Protein type 2A (LAMP-2A), which acts as the receptor and forms part of a translocation complex.
-
Unfolding and Translocation : The substrate protein is unfolded and translocated across the lysosomal membrane into the lumen.
-
Degradation : Once inside the lysosome, the protein is rapidly degraded by lysosomal proteases.
Caption: The KFERQ motif is recognized by Hsc70, targeting proteins for degradation via CMA.
Conclusion
The structural analysis of the this compound peptide requires a multi-faceted approach combining several powerful analytical techniques. While mass spectrometry and Edman degradation can definitively confirm its primary sequence, Circular Dichroism provides insight into its likely disordered conformation in solution. For high-resolution 3D structural data, NMR spectroscopy and X-ray crystallography are the methods of choice, revealing its atomic arrangement in solution and solid states, respectively. A thorough understanding of these structures is paramount for elucidating the precise mechanisms of its recognition in biological pathways like chaperone-mediated autophagy and for designing potential therapeutic interventions that modulate this process.
References
- 1. Proteins containing peptide sequences related to this compound are selectively depleted in liver and heart, but not skeletal muscle, of fasted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C31H50N10O9 | CID 45107440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 13. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 18. verifiedpeptides.com [verifiedpeptides.com]
- 19. researchgate.net [researchgate.net]
- 20. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 24. youtube.com [youtube.com]
- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray crystallography of peptides: the contributions of the Italian laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 28. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
An In-depth Technical Guide to the Identification of KFERQ Motifs in Novel Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaperone-mediated autophagy (CMA) is a selective lysosomal degradation pathway crucial for cellular homeostasis, targeting specific cytosolic proteins for degradation. The selectivity of CMA is conferred by the presence of a pentapeptide motif, biochemically related to KFERQ, within the substrate protein. This motif is recognized by the chaperone heat shock cognate 71 kDa protein (Hsc70), which then delivers the substrate to the lysosome-associated membrane protein type 2A (LAMP2A) for translocation into the lysosomal lumen and subsequent degradation. The dysregulation of CMA has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making the identification of novel CMA substrates a critical area of research for understanding disease mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive technical overview of the methodologies required to identify and validate KFERQ motifs in novel proteins, encompassing both computational prediction and experimental validation.
Introduction to the KFERQ Motif and Chaperone-Mediated Autophagy
Chaperone-mediated autophagy is a highly specific process for the degradation of soluble cytosolic proteins.[1] Unlike other autophagy pathways, CMA does not involve the formation of autophagosomes but instead relies on the direct translocation of substrate proteins across the lysosomal membrane.[2] This process is initiated by the recognition of the KFERQ-like motif in the substrate protein by a cytosolic chaperone complex, primarily involving Hsc70.[3]
The canonical KFERQ-like motif is defined by the presence of:
-
One or two positively charged residues (K, R)
-
One or two bulky hydrophobic residues (F, I, L, V)
-
One negatively charged residue (D, E)
-
A Q residue at either the N- or C-terminus of the pentapeptide.[4][5]
Furthermore, post-translational modifications such as phosphorylation or acetylation can generate "putative" or "conditional" KFERQ-like motifs, expanding the scope of the CMA-degradable proteome.[5]
Once the Hsc70-substrate complex is formed, it docks at the lysosomal membrane by binding to the cytosolic tail of LAMP2A, the rate-limiting receptor for CMA.[1] The substrate protein is then unfolded and translocated into the lysosomal lumen, where it is rapidly degraded by lysosomal proteases.[6]
Signaling Pathways Regulating Chaperone-Mediated Autophagy
The activity of CMA is tightly regulated by various signaling pathways that respond to cellular stress and nutrient availability. Key regulators include mTORC2, p38 MAPK, GFAP, and EF1α, which modulate the assembly and stability of the LAMP2A translocation complex at the lysosomal membrane.
Experimental Workflow for KFERQ Motif Identification
The identification and validation of a KFERQ motif in a novel protein follows a multi-step process that begins with computational prediction and culminates in rigorous experimental verification.
Experimental Protocols
Computational KFERQ Motif Prediction
Objective: To identify potential KFERQ-like motifs in a protein of interest using a computational tool.
Protocol:
-
Obtain the amino acid sequence of the protein of interest in FASTA format.
-
Navigate to the KFERQ finder web server (e.g., 7--INVALID-LINK--]
-
Paste the FASTA sequence into the input box.
-
Select the desired motif classes to search for (canonical, phosphorylation-activated, acetylation-activated).
-
Initiate the search. The tool will output a list of potential KFERQ-like motifs, their location within the protein sequence, and the type of motif.
In Vitro Hsc70 Binding Assay
Objective: To determine if the protein of interest directly interacts with the Hsc70 chaperone.
Materials:
-
Purified recombinant Hsc70
-
In vitro transcribed and translated, radiolabeled protein of interest (e.g., with 35S-methionine)
-
Protein A/G agarose (B213101) beads
-
Anti-Hsc70 antibody
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, pH 7.2)
-
Wash buffer (Binding buffer with 150 mM KCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Incubate 1-2 µg of purified Hsc70 with 10-20 µL of in vitro translated, radiolabeled protein of interest in 500 µL of binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Add 1-2 µg of anti-Hsc70 antibody and incubate for an additional 1 hour at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes at 4°C).
-
Wash the beads three times with 1 mL of wash buffer.
-
Elute the bound proteins by adding 30 µL of elution buffer and boiling for 5 minutes.
-
Analyze the eluate by SDS-PAGE and autoradiography to detect the presence of the radiolabeled protein of interest.
In Vitro Lysosomal Uptake and Degradation Assay
Objective: To determine if the protein of interest can be taken up and degraded by isolated lysosomes in a CMA-dependent manner.
Materials:
-
Freshly isolated, intact lysosomes from rat liver or cultured cells.[8][9]
-
Radiolabeled protein of interest
-
Uptake buffer (e.g., 10 mM MOPS, 0.25 M sucrose, pH 7.2)
-
ATP regenerating system (e.g., 1 mM ATP, 10 mM creatine (B1669601) phosphate, 50 µg/mL creatine kinase)
-
Protease inhibitors (e.g., leupeptin, pepstatin A)
-
Trichloroacetic acid (TCA)
Protocol:
-
Prepare two sets of reactions: one for uptake and one for degradation.
-
For the uptake assay, pre-incubate isolated lysosomes with protease inhibitors for 10 minutes on ice.
-
Incubate 50-100 µg of isolated lysosomes with the radiolabeled protein of interest and the ATP regenerating system in uptake buffer for 30-60 minutes at 37°C.
-
For the degradation assay, omit the protease inhibitors.
-
Stop the reaction by placing the tubes on ice and pelleting the lysosomes by centrifugation.
-
For the uptake assay, wash the lysosomal pellet, lyse the lysosomes, and analyze the lysate by SDS-PAGE and autoradiography.
-
For the degradation assay, precipitate the protein from the supernatant with TCA and measure the radioactivity in the acid-soluble fraction (degraded protein) using a scintillation counter.
Cellular Validation of KFERQ Motifs
4.4.1. Site-Directed Mutagenesis
Objective: To mutate the putative KFERQ motif in the protein of interest to assess its functional importance.
Protocol:
-
Design primers containing the desired mutation (e.g., substituting key residues with alanine).[10][11]
-
Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase and a plasmid containing the cDNA of the protein of interest as a template.
-
Digest the parental, non-mutated plasmid with DpnI.
-
Transform the mutated plasmid into competent E. coli.
-
Verify the mutation by DNA sequencing.
4.4.2. Cycloheximide (B1669411) (CHX) Chase Assay
Objective: To compare the degradation rate of the wild-type protein with the KFERQ-mutant protein in cells.
Protocol:
-
Transfect cells with plasmids expressing either the wild-type or the KFERQ-mutant protein.
-
Treat the cells with cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to block new protein synthesis.[2][12]
-
Harvest cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Analyze the protein levels of the wild-type and mutant proteins at each time point by Western blotting. A functional KFERQ motif will result in a faster degradation rate for the wild-type protein compared to the mutant.
4.4.3. Co-immunoprecipitation (Co-IP)
Objective: To determine if the interaction of the protein of interest with Hsc70 and LAMP2A is dependent on the KFERQ motif.
Protocol:
-
Co-transfect cells with plasmids expressing the protein of interest (wild-type or KFERQ-mutant) and tagged Hsc70 or LAMP2A.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against the tag on Hsc70 or LAMP2A.
-
Precipitate the immune complexes using Protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins and analyze by Western blotting using an antibody against the protein of interest. A loss or significant reduction in the interaction for the KFERQ-mutant protein indicates that the motif is required for binding.[13][14]
Data Presentation
Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Hsc70 Binding Affinity
| Protein | KFERQ Motif | Binding Affinity (Kd) |
| Wild-type Protein X | Present | [Insert Value] |
| Mutant Protein X | Absent | [Insert Value] |
| Positive Control | Present | [Insert Value] |
| Negative Control | Absent | No significant binding |
Table 2: In Vitro Lysosomal Degradation Rate
| Protein | Condition | % Degradation at 60 min |
| Wild-type Protein X | + ATP | [Insert Value] |
| Wild-type Protein X | - ATP | [Insert Value] |
| Mutant Protein X | + ATP | [Insert Value] |
Table 3: Cellular Protein Half-life (CHX Chase)
| Protein | Half-life (hours) |
| Wild-type Protein X | [Insert Value] |
| Mutant Protein X | [Insert Value] |
Conclusion
The identification of novel KFERQ motifs and, by extension, new CMA substrates is a rapidly advancing field with significant implications for both basic science and drug development. The combination of computational prediction tools and rigorous experimental validation, as outlined in this guide, provides a robust framework for researchers to confidently identify and characterize proteins targeted for degradation by this selective autophagic pathway. A thorough understanding of the expanding CMA proteome will undoubtedly pave the way for novel therapeutic interventions targeting the intricate network of cellular protein quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 3. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.nyu.edu [search.library.nyu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rshine.einsteinmed.edu [rshine.einsteinmed.edu]
- 8. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive Activation of Chaperone-mediated Autophagy in Cells with Impaired Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 13. Deacetylation of HSC70 by SIRT2 promotes chaperone mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of amyloid precursor protein processing by its KFERQ motif - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of the KFERQ Sequence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pentapeptide sequence KFERQ and its variants, collectively known as KFERQ-like motifs, are central to the selective degradation of cytosolic proteins via chaperone-mediated autophagy (CMA). This technical guide provides a comprehensive overview of the evolutionary conservation of this motif, the experimental methodologies used to study it, and the signaling pathways that regulate this crucial cellular process. A thorough understanding of the KFERQ motif and its role in CMA is paramount for researchers in cell biology, aging, and neurodegenerative diseases, as well as for professionals in drug development targeting protein degradation pathways. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for the scientific community.
The KFERQ Motif: A Key to Selective Protein Degradation
The KFERQ motif is a targeting signal recognized by the molecular chaperone Hsc70 (Heat shock cognate 71 kDa protein), initiating the process of chaperone-mediated autophagy.[1][2] This pathway is distinct from other forms of autophagy in its selectivity for individual proteins, which are then translocated directly across the lysosomal membrane for degradation.
Defining the KFERQ-like Motif
The canonical KFERQ motif is defined by the presence of specific amino acid properties within a pentapeptide sequence:
-
A positively charged residue: Lysine (B10760008) (K) or Arginine (R)
-
A negatively charged residue: Glutamic acid (E) or Aspartic acid (D)
-
A hydrophobic residue: Phenylalanine (F), Leucine (L), Isoleucine (I), or Valine (V)
-
A glutamine (Q) at either the N- or C-terminus of the motif.
Beyond this canonical sequence, KFERQ-like motifs can also be generated through post-translational modifications (PTMs), expanding the scope of the CMA-degradable proteome. These include:
-
Phosphorylation-generated motifs: Phosphorylation of serine (S), threonine (T), or tyrosine (Y) can introduce the necessary negative charge.
-
Acetylation-generated motifs: Acetylation of a lysine (K) can mimic the properties of glutamine (Q).[1]
Prevalence and Evolutionary Conservation of the KFERQ Motif
While the CMA machinery, particularly the lysosomal receptor LAMP2A, is considered a relatively recent evolutionary development, the KFERQ-like motif is widespread across eukaryotic proteomes.[2] This suggests that the motif predates the emergence of the CMA pathway and may have been co-opted for this function. The presence of the KFERQ motif is not, by itself, a definitive indicator of CMA capability in an organism, as another Hsc70-dependent pathway, endosomal microautophagy (eMI), also recognizes this motif.[2]
Below is a summary of the prevalence of KFERQ-like motifs in the proteomes of various species, highlighting the broad conservation of this targeting signal.
| Species | Common Name | Lineage | Canonical Motif Prevalence | Phosphorylation-generated Motif Prevalence | Acetylation-generated Motif Prevalence | Total Proteins with KFERQ-like Motifs |
| Homo sapiens | Human | Vertebrate | ~46%[3] | ~20%[3] | ~9%[3] | ~75% |
| Mus musculus | Mouse | Vertebrate | ~45%[4][5] | ~21%[4][5] | ~10%[4][5] | ~76% |
| Drosophila melanogaster | Fruit Fly | Invertebrate | ~44%[4][5] | ~22%[4][5] | ~11%[4][5] | ~77% |
| Saccharomyces cerevisiae | Baker's Yeast | Fungus | ~43%[4][5] | ~23%[4][5] | ~12%[4][5] | ~78% |
Note: Data is based on in silico analysis of reviewed proteomes and represents the percentage of proteins containing at least one of the specified motif types. The "Total" column represents the percentage of proteins with at least one of any of the three motif types.
Experimental Methodologies for Studying the KFERQ Motif and CMA
Validating a protein as a bona fide CMA substrate and characterizing the role of its KFERQ motif requires a series of rigorous experimental procedures.
Identification of Putative KFERQ-like Motifs
The initial step in investigating a protein's potential for CMA-mediated degradation is the identification of KFERQ-like motifs within its amino acid sequence.
Protocol: In Silico Identification using KFERQ finder
-
Access the KFERQ finder tool: This web-based resource allows for the direct identification of KFERQ-like motifs in protein sequences.
-
Input Protein Sequence: Submit the FASTA sequence of the protein of interest.
-
Specify Motif Types: Select the types of motifs to search for (canonical, phosphorylation-generated, acetylation-generated).
-
Analyze Results: The tool will output the location and sequence of any identified KFERQ-like motifs.
Validation of HSC70-Substrate Interaction
Co-immunoprecipitation is a standard technique to demonstrate the physical interaction between Hsc70 and a putative CMA substrate.
Protocol: Co-Immunoprecipitation of HSC70 and a KFERQ-containing Protein
-
Cell Lysis: Lyse cells expressing the protein of interest under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (or a tag appended to it).
-
Immune Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein complex.
-
Washing: Wash the beads extensively to remove non-specific binding partners.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against Hsc70 to detect its presence in the immunoprecipitated complex.
Confirmation of Lysosomal Translocation and Degradation
An in vitro CMA assay using isolated lysosomes is the gold standard for demonstrating that a protein is a direct substrate of this pathway.
Protocol: In Vitro CMA Assay
-
Isolation of Lysosomes: Isolate intact lysosomes from cultured cells or animal tissues (e.g., rat liver) using differential centrifugation and a density gradient.
-
In Vitro Translation (optional): If using a purified recombinant protein is not feasible, synthesize the radiolabeled protein of interest in vitro using a rabbit reticulocyte lysate system.
-
Binding/Uptake Assay: Incubate the isolated lysosomes with the protein of interest (radiolabeled or unlabeled) in a buffer containing an ATP-regenerating system.
-
Protease Protection: Treat a subset of samples with a protease (e.g., proteinase K) to digest externally bound protein. The protein that has been translocated into the lysosome will be protected.
-
Analysis:
-
For radiolabeled proteins, quantify the amount of radioactivity associated with the lysosomal pellet (for uptake) or the acid-soluble fraction (for degradation).
-
For unlabeled proteins, analyze the lysosomal pellet by Western blotting for the presence of the protein of interest.
-
Functional Validation of the KFERQ Motif
Site-directed mutagenesis is employed to confirm that the identified KFERQ-like motif is essential for the protein's interaction with Hsc70 and its subsequent degradation by CMA.
Protocol: Site-Directed Mutagenesis of the KFERQ Motif
-
Primer Design: Design primers containing the desired mutation(s) to disrupt the KFERQ motif (e.g., by replacing key charged or hydrophobic residues with alanine).
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type cDNA of the protein of interest as a template.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Sequence the purified plasmid to confirm the presence of the desired mutation.
-
Functional Assays: Express the mutated protein in cells and repeat the co-immunoprecipitation and in vitro CMA assays to demonstrate that the mutation abolishes Hsc70 binding and lysosomal translocation/degradation.
Signaling Pathways Regulating Chaperone-Mediated Autophagy
The activity of CMA is tightly regulated by various signaling pathways that respond to cellular stress and nutrient availability. These pathways often converge on the key components of the CMA machinery, Hsc70 and LAMP2A.
Key Regulatory Pathways
-
mTORC1 Signaling: Under nutrient-rich conditions, mTORC1 is active and inhibits autophagy, including CMA. Upon starvation, mTORC1 is inhibited, leading to the activation of CMA.
-
AMPK Signaling: As a cellular energy sensor, AMPK is activated under low energy conditions (high AMP/ATP ratio). Activated AMPK can promote autophagy, including CMA, to restore cellular energy levels.
-
Stress-induced Pathways: Various cellular stresses, such as oxidative stress and ER stress, can induce CMA as a protective mechanism to clear damaged proteins.
Visualizing CMA Regulatory Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core CMA pathway and a key regulatory signaling cascade.
Caption: The core chaperone-mediated autophagy (CMA) pathway.
Caption: Key signaling pathways regulating CMA activity.
Conclusion and Future Directions
The evolutionary conservation of the KFERQ sequence underscores its fundamental importance in cellular proteostasis. The methodologies outlined in this guide provide a robust framework for the identification and validation of new CMA substrates, paving the way for a deeper understanding of this selective degradation pathway. As our knowledge of the intricate signaling networks that regulate CMA expands, so too will the opportunities for therapeutic intervention in diseases characterized by aberrant protein accumulation, such as neurodegenerative disorders and certain cancers. Future research will likely focus on the development of more specific modulators of CMA activity and the elucidation of the complex interplay between CMA and other cellular quality control mechanisms. This in-depth technical guide serves as a foundational resource for researchers and professionals dedicated to advancing this exciting field.
References
- 1. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Post-translational modifications affecting Lys-Phe-Glu-Arg-Gln
An In-Depth Technical Guide to Post-Translational Modifications Affecting the Lys-Phe-Glu-Arg-Gln (KFEQR) Motif
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. The pentapeptide sequence this compound (KFEQR) and related sequences are of particular interest as they constitute a targeting motif for Chaperone-Mediated Autophagy (CMA), a selective pathway for protein degradation in the lysosome. This technical guide provides a comprehensive overview of the PTMs that can occur on the individual amino acid residues of this motif. Furthermore, it delves into how these modifications can dynamically regulate the CMA pathway by creating or masking the KFERQ-like motif. This document includes summaries of key PTMs, quantitative data, detailed experimental protocols for their detection and characterization, and visualizations of the associated molecular pathways and experimental workflows.
Introduction to PTMs and the KFEQR Motif
Post-translational modifications are covalent enzymatic modifications of proteins following their biosynthesis. These alterations to amino acid side chains can profoundly impact a protein's structure, stability, localization, activity, and interactions with other molecules.[1] Among the myriad of sequence motifs within proteins that are subject to regulation by PTMs, the KFERQ-like motif is a key signal for protein degradation.
This motif is recognized by the Hsc70 chaperone, which delivers the substrate protein to the lysosome-associated membrane protein type 2A (LAMP2A) for translocation into the lysosomal lumen and subsequent degradation.[2] The canonical KFERQ motif is not strictly conserved but is defined by a specific pattern:
-
A glutamine (Q) at either end of the pentapeptide.
-
Four flanking amino acids that include one acidic (D or E), one basic (K or R), and one bulky hydrophobic (F, I, L, or V) residue.
Crucially, the functionality of these motifs is not static. PTMs can convert a "putative" or non-canonical sequence into a functional KFERQ-like motif, thereby subjecting the protein to regulated degradation.[3][4] This guide will explore the specific PTMs affecting each residue in the this compound sequence and their collective impact on this important biological pathway.
PTMs on Individual Residues of the K-F-E-R-Q Sequence
The constituent amino acids of the KFEQR motif are susceptible to a wide array of modifications. Understanding these individual PTMs is fundamental to appreciating their potential to regulate the motif's function.
Lysine (B10760008) (K) Modifications
Lysine is one of the most frequently modified amino acid residues. Its primary amine in the side chain is a target for numerous PTMs that can alter charge and structure.[5][6] Common modifications include acetylation, methylation, ubiquitination, and various other acylations.[7][8]
Phenylalanine (F) Modifications
Phenylalanine, an aromatic amino acid, is less commonly modified than lysine or arginine. However, known modifications include hydroxylation and, in specific contexts, reversible post-translational incorporation into protein C-termini.[9][10]
Glutamic Acid (E) Modifications
Glutamic acid is an acidic residue. While it is not a common direct target for a wide range of PTMs, it can be generated via the deamidation of glutamine.[1][11] This conversion from a neutral to a negatively charged residue can be a critical regulatory switch.
Arginine (R) Modifications
The guanidinium (B1211019) group of arginine is a versatile target for PTMs. Key modifications include methylation, citrullination (the conversion of arginine to citrulline), phosphorylation, and ADP-ribosylation.[12][13][14]
Glutamine (Q) Modifications
Glutamine's side chain contains an amide group that can be a substrate for enzymatic modification. The most common PTM is deamidation to glutamic acid.[1] Additionally, novel modifications such as histaminylation have been identified, where histamine (B1213489) is transferred to a glutamine residue.[15][16]
Quantitative Data Summary
Quantitative analysis is essential for understanding the prevalence and impact of PTMs. The following tables summarize key quantitative data, including the mass shifts associated with common PTMs and an example of altered PTM levels in a disease model.
Table 1: Mass Shifts of Common Post-Translational Modifications
| Amino Acid | Modification | Chemical Change | Mass Shift (Da) |
| Lysine (K) | Acetylation | Addition of -COCH₃ | +42.0106 |
| Monomethylation | Addition of -CH₃ | +14.0157 | |
| Dimethylation | Addition of -(CH₃)₂ | +28.0313 | |
| Trimethylation | Addition of -(CH₃)₃ | +42.0470 | |
| Ubiquitination (K-ε-GG remnant) | Addition of Gly-Gly from Trypsin-digested Ubiquitin | +114.0429 | |
| Arginine (R) | Monomethylation | Addition of -CH₃ | +14.0157 |
| Asymmetric Dimethylation | Addition of -(CH₃)₂ on one N | +28.0313 | |
| Symmetric Dimethylation | Addition of -CH₃ on two N's | +28.0313 | |
| Citrullination | C=O replaces C=NH₂ | +0.9840 | |
| Phosphorylation | Addition of -PO₃ | +79.9663 | |
| Glutamine (Q) | Deamidation to Glutamic Acid | -NH₂ replaced by -OH | +0.9840 |
| Ser/Thr/Tyr | Phosphorylation | Addition of -PO₃ | +79.9663 |
| Phenylalanine (F) | Hydroxylation | Addition of -OH | +15.9949 |
Table 2: Example of Quantitative PTM Changes in a Disease Model
| Protein | PTM | Condition | % of Modified Protein | Reference |
| Brain Tubulin | C-terminal Phenylalanylation | Rat model of Phenylketonuria (PKU) | ~30% | [9] |
| Brain Tubulin | C-terminal Phenylalanylation | Control rats | ~3% | [9] |
The KFEQR Motif as a Functional Unit: Regulation by PTMs
The biological significance of the PTMs described above is magnified when they occur within or near a KFERQ-like motif. These modifications can act as a molecular switch, turning CMA-mediated degradation on or off.
A key regulatory principle is the ability of a PTM to create a canonical KFERQ-like motif from a sequence that would not otherwise be recognized by the CMA machinery.[3] For instance:
-
Phosphorylation of a serine, threonine, or tyrosine can introduce a negative charge, functionally mimicking an acidic residue like glutamic acid (E).
-
Acetylation of a lysine removes its positive charge, making it polar and uncharged, which can allow it to substitute for glutamine (Q) in the motif.[3]
This dynamic regulation allows for precise temporal and spatial control over protein degradation in response to cellular signals.
Caption: PTM-dependent generation of a functional KFERQ-like motif.
Experimental Protocols for PTM Analysis
Identifying and quantifying PTMs on a specific motif requires a combination of enrichment strategies and sensitive analytical techniques, primarily mass spectrometry (MS).[17][18][19]
Caption: General experimental workflow for PTM identification by mass spectrometry.
Protocol: Immunoaffinity Enrichment of Acetylated Peptides
This protocol is used to isolate peptides containing acetylated lysine residues from a complex mixture.[20]
-
Protein Digestion: Start with 1-5 mg of total protein lysate. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge. Lyophilize the peptides to dryness.
-
Antibody Bead Preparation: Use anti-acetyl-lysine antibody-conjugated beads. Wash the beads several times with PBS to remove any storage buffers.
-
Immunoprecipitation (IP): Resuspend the lyophilized peptides in IP buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl). Add the peptide solution to the washed antibody beads.
-
Incubation: Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of acetylated peptides to the antibody.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with IP buffer, followed by washes with PBS, and finally with high-purity water to remove non-specifically bound peptides.
-
Elution: Elute the enriched acetylated peptides from the beads using an acidic solution, typically 0.15% trifluoroacetic acid (TFA).
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 StageTip or equivalent. The sample is now ready for LC-MS/MS analysis.[20]
Protocol: Enrichment of Ubiquitinated Peptides (K-ε-GG remnant)
This method specifically enriches for peptides that were formerly ubiquitinated, taking advantage of the stable di-glycine remnant left on lysine after tryptic digest.[21]
-
Protein Digestion and Cleanup: Follow steps 1 and 2 from the acetylation protocol. It is critical to use trypsin for this method to generate the K-ε-GG signature.
-
Antibody Bead Preparation: Use beads conjugated with an antibody specific to the K-ε-GG remnant. Wash the beads as described previously.
-
Immunoprecipitation: Perform the IP, incubation, and washing steps as detailed in the acetylation protocol (steps 4-6), using an appropriate IP buffer.
-
Elution and MS Preparation: Elute the enriched peptides with an acidic solution (e.g., 0.15% TFA) and desalt them prior to LC-MS/MS analysis.[21]
Protocol: Phosphopeptide Enrichment using IMAC
Immobilized Metal Affinity Chromatography (IMAC) is used to capture negatively charged phosphopeptides.[22][23]
-
Protein Digestion and Cleanup: Follow steps 1 and 2 from the acetylation protocol.
-
IMAC Resin Preparation: Use a commercially available IMAC resin (e.g., Fe-NTA or Ti-IMAC). Equilibrate the resin according to the manufacturer's instructions, typically involving washes with loading buffer (e.g., 80% acetonitrile, 0.1% TFA).
-
Peptide Loading: Resuspend the peptide mixture in the loading buffer and apply it to the equilibrated IMAC resin. Allow the peptides to flow through slowly or incubate to ensure binding.
-
Washing: Wash the resin extensively with the loading buffer to remove non-phosphorylated peptides.
-
Elution: Elute the bound phosphopeptides using a basic solution, such as 1% ammonium (B1175870) hydroxide (B78521) or a phosphate-containing buffer.
-
Sample Preparation for MS: Immediately acidify the eluted fraction with formic acid or TFA to neutralize the base and improve peptide stability. Desalt the sample using a C18 or graphite (B72142) carbon StageTip before LC-MS/MS analysis.
Protocol: Western Blotting for PTM Validation
Western blotting is a common technique to validate the presence of a specific PTM on a target protein, often guided by MS results.[24][25][26]
-
Protein Separation: Separate protein lysates (10-50 µg) by SDS-PAGE to resolve proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing inert protein (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PTM of interest on the target protein (e.g., anti-phospho-protein[Site] or anti-acetyl-protein[Site]) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. A parallel blot using an antibody against the total, unmodified protein should be run as a loading control.[24]
Signaling Pathway: Chaperone-Mediated Autophagy
The culmination of PTM-based regulation of the KFEQR motif is the delivery of the substrate protein to the lysosome for degradation. The diagram below illustrates this process.
Caption: Overview of the Chaperone-Mediated Autophagy (CMA) signaling pathway.
Conclusion and Future Directions
The this compound sequence is more than a static peptide; it is a dynamic regulatory hub controlled by a complex interplay of post-translational modifications. PTMs such as phosphorylation and acetylation can create functional degradation signals, linking cellular signaling pathways directly to protein turnover. For researchers and drug development professionals, understanding how to detect and interpret these modifications is paramount. The methodologies outlined in this guide, from immunoaffinity enrichment to mass spectrometry, provide a robust toolkit for investigating the PTM-dependent regulation of protein stability. Future research will likely focus on developing more sophisticated methods to quantify PTM stoichiometry at specific sites and on identifying small molecule modulators of the enzymes that write and erase these critical marks, offering potential therapeutic avenues for diseases where protein homeostasis is dysregulated.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 5. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine Post-Translational Modifications [chomixbio.com]
- 9. Post-Translational Incorporation of L-Phenylalanine into the C-Terminus of α-Tubulin as a Possible Cause of Neuronal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-Translational Incorporation of L-Phenylalanine into the C-Terminus of α-Tubulin as a Possible Cause of Neuronal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-translational modification - Wikipedia [en.wikipedia.org]
- 12. The Role of Protein Arginine Methylation as a Post-Translational Modification in Cellular Homeostasis and Disease | MDPI [mdpi.com]
- 13. Chemical and biological methods to detect post-translational modifications of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histaminylation of glutamine residues is a novel posttranslational modification implicated in G-protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histaminylation of glutamine residues is a novel posttranslational modification implicated in G-protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 23. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 25. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 26. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Interaction Partners of the KFERQ Peptide Motif
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known interaction partners of the KFERQ peptide motif, a key targeting signal for selective protein degradation. The document details the molecular players involved in the recognition, targeting, and translocation of KFERQ-containing proteins, with a focus on the chaperone-mediated autophagy (CMA) pathway. Quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways are presented to facilitate a deeper understanding and further research in this area.
Core Interaction Partners of the KFERQ Motif
The canonical KFERQ pentapeptide and related motifs are primarily recognized by a dedicated molecular machinery that ensures the selective degradation of cytosolic proteins. The central interaction partners are the chaperone Hsc70 and the lysosomal receptor LAMP2A.
Heat shock cognate 70 kDa protein (Hsc70/HSPA8)
The primary recognition factor for the KFERQ-like motif in the cytosol is the constitutively expressed chaperone Heat shock cognate 70 kDa protein (Hsc70) , also known as HSPA8.[1][2][3] Hsc70, in concert with co-chaperones, identifies and binds to substrate proteins bearing the KFERQ motif.[1][3] This interaction is the initial and crucial step for targeting these proteins for lysosomal degradation via CMA.[1] While the KFERQ motif is a key determinant for Hsc70 binding in the context of CMA, it is noteworthy that Hsc70 can also interact with substrates through canonical hydrophobic binding grooves for its chaperone activities.[4] However, the binding site for KFERQ-type motifs is suggested to be distinct from this canonical groove, potentially involving the lid domain of Hsc70.[4]
Lysosome-associated membrane protein type 2A (LAMP2A)
Following binding by Hsc70, the chaperone-substrate complex is targeted to the lysosomal membrane, where it interacts with the Lysosome-associated membrane protein type 2A (LAMP2A) .[1][2] LAMP2A is a specific receptor for CMA and is the rate-limiting component of this pathway.[1][5] The interaction occurs between the chaperone-substrate complex and the 12-amino-acid cytosolic tail of LAMP2A.[1] Interestingly, both Hsc70 and the substrate protein can bind to the LAMP2A tail simultaneously, suggesting a coupled recognition and targeting process.[1] While the KFERQ motif is essential for the initial recognition by Hsc70, it is not directly required for the binding of the substrate to LAMP2A.[1]
Co-chaperones and Regulatory Proteins
The interaction of KFERQ-containing proteins with Hsc70 and their subsequent targeting to the lysosome are modulated by a suite of co-chaperones and regulatory proteins that form a dynamic complex. These include:
-
Hsp40 (DnaJ homolog subfamily B member 1) : Modulates substrate targeting to lysosomes in an Hsc70-dependent manner.[1]
-
Hsp90 : A lysosomal resident form of Hsp90 is crucial for maintaining the stability of LAMP2A during its multimerization into a translocation complex.[1][2][5]
-
Hsp70-Hsp90 organizing protein (Hop) : Involved in modulating substrate targeting.[1][3]
-
Hsp70-interacting protein (Hip) : Also participates in the modulation of substrate targeting.[1][3]
-
BAG family molecular chaperone regulator 1 (BAG1) : A co-chaperone of Hsc70.[3]
-
Glial fibrillary acidic protein (GFAP) and Elongation factor 1-alpha (eF1α) : These proteins regulate the stability of the LAMP2A translocation complex in a GTP-dependent manner.[2]
Quantitative Interaction Data
While the interactions between KFERQ-containing proteins and the CMA machinery are well-established, precise quantitative binding data, such as dissociation constants (Kd), are not extensively reported in the literature. However, some studies provide insights into the binding affinities.
| Interacting Pair | Method | Reported Affinity/Binding Information |
| Hsc70 and Phosphatidylserine (B164497) (in eMI) | Surface Plasmon Resonance (SPR) | Kd = 4.7 ± 0.1 μM[6] |
| Hsc70 and LAMP2A cytosolic tail | Nuclear Magnetic Resonance (NMR) | Bind with comparable affinity to the substrate RNase A[7] |
| CMA Substrate (RNase A) and LAMP2A cytosolic tail | Nuclear Magnetic Resonance (NMR) | Bind with comparable affinity to Hsc70[7] |
Note: The interaction of Hsc70 with phosphatidylserine is relevant to endosomal microautophagy (eMI), a related but distinct pathway that also recognizes KFERQ-like motifs.[3][6]
Signaling Pathways and Regulatory Networks
The activity of chaperone-mediated autophagy is tightly regulated by various signaling pathways that converge on the key components of the CMA machinery, primarily LAMP2A.
Chaperone-Mediated Autophagy (CMA) Pathway
The core CMA pathway involves a series of ordered steps leading to the degradation of KFERQ-motif-containing proteins.
Regulation of LAMP2A at the Lysosomal Membrane
The activity of CMA is critically dependent on the availability and organization of LAMP2A at the lysosomal membrane. This is a highly dynamic process regulated by chaperones and other signaling molecules.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the interactions of KFERQ-containing proteins.
Co-Immunoprecipitation (Co-IP) to Detect Hsc70-Substrate Interaction
Co-IP is a fundamental technique to demonstrate the in-cell interaction between a protein of interest (the "bait," e.g., a KFERQ-containing protein) and its binding partner (the "prey," e.g., Hsc70).
Workflow for Co-Immunoprecipitation:
Detailed Steps:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentrations or a buffer containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.[8][9]
-
Incubate on ice and then centrifuge to pellet cell debris. The supernatant contains the protein lysate.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for a short period.
-
Centrifuge or use a magnetic rack to remove the beads, which will have bound proteins that non-specifically adhere to them.[9]
-
-
Immunoprecipitation:
-
Add a specific primary antibody against the "bait" protein (the KFERQ-containing protein of interest) to the pre-cleared lysate.
-
Incubate with gentle rotation at 4°C to allow the antibody to bind to its target.
-
-
Capture of Immune Complex:
-
Add Protein A/G beads to the lysate-antibody mixture. These beads will bind to the Fc region of the antibody, thus capturing the entire antibody-antigen-partner complex.
-
Incubate with gentle rotation at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or magnetic separation and discard the supernatant.
-
Wash the beads multiple times with wash buffer (typically the lysis buffer with or without detergent) to remove non-specifically bound proteins.[8]
-
-
Elution:
-
Resuspend the washed beads in a sample loading buffer (e.g., Laemmli buffer) and boil to denature the proteins and release them from the beads.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific for the "prey" protein (Hsc70) to confirm its presence in the immunoprecipitated complex.
-
In Vitro CMA Uptake and Degradation Assay
This assay directly measures the translocation and degradation of a substrate protein into isolated lysosomes, providing a functional assessment of the CMA pathway.[10][11]
Workflow for In Vitro CMA Assay:
Detailed Steps:
-
Isolation of Intact Lysosomes:
-
Lysosomes are typically isolated from rat liver (often after a period of starvation to enrich for CMA-active lysosomes) or cultured cells by differential centrifugation followed by density gradient centrifugation.[2][11]
-
The integrity of the isolated lysosomes is crucial and should be assessed, for example, by measuring the latency of lysosomal enzymes.[11]
-
-
In Vitro Reaction:
-
Measurement of Substrate Uptake (Protease Protection Assay):
-
To specifically measure translocation into the lysosome, the reaction is stopped, and an external protease (e.g., trypsin) is added to degrade any substrate that is bound to the outside of the lysosome but not internalized.
-
The lysosomes are then re-isolated, lysed, and the amount of protected (internalized) radiolabeled substrate is quantified by SDS-PAGE and autoradiography.[10]
-
-
Measurement of Substrate Degradation:
-
To measure the complete process of uptake and degradation, the reaction is stopped by the addition of trichloroacetic acid (TCA) to precipitate intact proteins.
-
The amount of acid-soluble radioactivity (representing degraded protein fragments and amino acids) in the supernatant is measured by scintillation counting.[10]
-
CMA activity is calculated as the amount of protein degraded, which is sensitive to lysosomal protease inhibitors and dependent on ATP and Hsc70.
-
Conclusion
The interaction of the KFERQ peptide motif with its partners, primarily Hsc70 and LAMP2A, is the cornerstone of chaperone-mediated autophagy, a selective and highly regulated pathway for protein degradation. This guide has provided an in-depth overview of these interactions, the associated regulatory networks, and the experimental methodologies employed to study them. A thorough understanding of these molecular mechanisms is essential for researchers in the fields of cell biology, neurodegenerative diseases, cancer, and aging, and will be instrumental in the development of novel therapeutic strategies that target this fundamental cellular process.
References
- 1. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biological Interaction of hsc-70 Protein with Phosphatidylserine in Endosomal Microautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Transmembrane Domain of Lysosome-associated Membrane Protein Type 2a (LAMP-2A) Reveals Key Features for Substrate Specificity in Chaperone-mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lys-Phe-Glu-Arg-Gln Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical synthesis of the pentapeptide Lys-Phe-Glu-Arg-Gln (KFERQ). This peptide sequence is a well-recognized motif for chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes. The ability to synthesize this peptide is crucial for research into the mechanisms of CMA, its role in cellular homeostasis, and its implications in various disease states. These application notes detail the protocols for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.
Introduction
The pentapeptide this compound, often referred to by its single-letter code KFERQ, is a canonical targeting motif for chaperone-mediated autophagy.[1] In this pathway, cytosolic proteins bearing this sequence are recognized by the chaperone protein Hsc70 and its co-chaperones. This complex then delivers the substrate protein to the lysosomal membrane, where it binds to the lysosome-associated membrane protein type 2A (LAMP-2A). The substrate protein is subsequently unfolded and translocated into the lysosomal lumen for degradation.
The synthesis of KFERQ and its analogs is essential for a variety of research applications, including:
-
Studying the binding affinity and kinetics of KFERQ-containing peptides with Hsc70 and LAMP-2A.
-
Developing inhibitors or enhancers of the CMA pathway.
-
Use as a tool to investigate the role of CMA in neurodegenerative diseases, cancer, and aging.
This guide provides a detailed, step-by-step protocol for the synthesis of this compound using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Materials and Reagents
The following tables summarize the necessary amino acid derivatives and reagents for the synthesis.
Table 1: Protected Amino Acids for Fmoc-SPPS of this compound
| Amino Acid | Fmoc-Protected Derivative | Side-Chain Protecting Group | Molecular Weight ( g/mol ) |
| Glutamine | Fmoc-Gln(Trt)-OH | Trityl (Trt) | 610.72 |
| Arginine | Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | 648.78 |
| Glutamic Acid | Fmoc-Glu(OtBu)-OH | tert-Butyl (OtBu) | 425.47 |
| Phenylalanine | Fmoc-Phe-OH | None | 387.44 |
| Lysine | Fmoc-Lys(Boc)-OH | tert-Butyloxycarbonyl (Boc) | 468.55 |
Table 2: Reagents and Solvents for Peptide Synthesis, Cleavage, and Purification
| Reagent/Solvent | Purpose | Grade |
| Wang Resin or Rink Amide Resin | Solid support | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | ACS grade |
| Piperidine (B6355638) | Fmoc deprotection | Sequencing grade |
| HBTU / HOBt or DIC / HOBt | Coupling reagents | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| Water | Scavenger / HPLC mobile phase | HPLC grade |
| Acetonitrile (B52724) (ACN) | HPLC mobile phase | HPLC grade |
| Diethyl ether | Peptide precipitation | ACS grade |
Experimental Protocols
The synthesis of this compound is performed on a solid support (resin) and involves a series of repeating cycles of deprotection and coupling, followed by a final cleavage and purification step.
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol describes the loading of the first amino acid, Fmoc-Gln(Trt)-OH, onto Wang resin.
-
Resin Swelling: Place the Wang resin (1 g, appropriate substitution) in a reaction vessel. Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Activation of First Amino Acid: In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Loading: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add DMAP (0.1 equivalents) to catalyze the reaction. Agitate the mixture for 2-4 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride (B1165640) and DIPEA in DMF. Agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence (Arg, Glu, Phe, Lys).
-
Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (HBTU/HOBt):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
Table 3: SPPS Cycle Summary
| Step | Reagent | Time |
| Deprotection | ||
| 1 | 20% Piperidine in DMF | 3 min |
| 2 | 20% Piperidine in DMF | 10-15 min |
| Wash | DMF | 5-7 times |
| Coupling | ||
| Pre-activation | Fmoc-AA, HBTU, HOBt, DIPEA in DMF | 2-5 min |
| Coupling | Activated amino acid solution | 1-2 hours |
| Wash | DMF | 3-5 times |
Protocol 3: Cleavage and Deprotection
-
Final Washing: After the final coupling step and subsequent deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the tube to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 4: Peptide Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC System:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Due to the hydrophilic nature of the this compound peptide, a shallow gradient is recommended. A typical gradient might be:
-
5-35% Mobile Phase B over 30 minutes.
-
The exact gradient should be optimized based on analytical HPLC runs of the crude product.
-
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Table 4: Typical RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN |
| Flow Rate | 15-20 mL/min |
| Gradient | 5-35% B over 30 min (example, requires optimization) |
| Detection | 214 nm / 280 nm |
Characterization
The identity and purity of the synthesized this compound peptide should be confirmed by mass spectrometry.
Table 5: Expected Mass Spectrometry Data
| Parameter | Value |
| Sequence | This compound |
| Formula | C₃₁H₅₀N₁₀O₉ |
| Monoisotopic Mass | 706.3762 Da |
| Average Mass | 706.79 Da |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the this compound peptide.
Caption: Workflow for the solid-phase synthesis of this compound.
Signaling Pathway: Chaperone-Mediated Autophagy
The synthesized this compound peptide is a key motif in the Chaperone-Mediated Autophagy (CMA) pathway, as depicted below.
Caption: The Chaperone-Mediated Autophagy (CMA) signaling pathway.
References
Production of Specific Antibodies Targeting the KFERQ Sequence for Chaperone-Mediated Autophagy Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the production and application of antibodies specifically targeting the KFERQ peptide sequence, a key motif in chaperone-mediated autophagy (CMA). Detailed protocols for peptide antigen design, immunization, and antibody purification are presented, alongside methods for antibody characterization and validation. This guide is intended to equip researchers with the necessary tools to develop high-quality antibodies for the study of CMA and its role in various physiological and pathological processes.
Introduction
Chaperone-mediated autophagy (CMA) is a selective degradation pathway for cytosolic proteins in lysosomes.[1] The specificity of this process is conferred by the recognition of a pentapeptide motif, biochemically related to KFERQ, within the substrate protein by the chaperone heat shock cognate 71 kDa protein (HSC70).[2][3] This chaperone then delivers the targeted protein to the lysosome-associated membrane protein type 2A (LAMP-2A) for translocation into the lysosomal lumen and subsequent degradation.[2][4]
Antibodies raised against the KFERQ sequence are invaluable tools for studying CMA. They can be used to identify and quantify proteins targeted for CMA, to investigate the regulation of this pathway, and to screen for potential therapeutic modulators. Affinity antibodies against the KFERQ pentapeptide have been successfully used to precipitate a significant fraction of cytosolic proteins, indicating the widespread presence of this motif in potential CMA substrates.[2][5]
The successful generation of anti-peptide antibodies hinges on several critical factors, including the design of the peptide antigen, its conjugation to a carrier protein to enhance immunogenicity, the immunization strategy, and the subsequent purification and validation of the resulting antibodies.[6][7][8] This document outlines a detailed protocol for each of these stages, providing researchers with a robust framework for producing high-affinity, specific antibodies against the KFERQ sequence.
Data Presentation
Table 1: Typical Yields for Polyclonal Anti-KFERQ Antibody Production in Rabbits
| Parameter | Typical Value | Reference |
| Peptide required for immunization and affinity purification | 5 - 20 mg | [6][8] |
| Time to raise polyclonal antibody | ~3 months | [6] |
| Total serum yield per rabbit | ~90 mL | [6] |
| Specific antibody yield after affinity purification | 2 - 10 mg | [6][8] |
| Achievable antibody titer | > 1:20,000 | [6][8] |
Experimental Protocols
Protocol 1: KFERQ Peptide Antigen Design and Synthesis
The selection of the peptide sequence is a critical step in generating specific antibodies.[6][7] For targeting the KFERQ motif, the peptide should ideally mimic the presentation of the motif in its natural context.
-
Sequence Selection :
-
The core KFERQ sequence should be included.
-
To enhance immunogenicity and provide a site for conjugation without interfering with the core motif, flanking amino acids should be added. A common strategy is to add a cysteine residue at the N- or C-terminus for conjugation to a carrier protein.
-
Example Peptide Sequence: C-G-K-F-E-R-Q
-
-
Peptide Synthesis :
-
Synthesize the designed peptide using solid-phase peptide synthesis.[9]
-
The purity of the peptide should be >95% as determined by High-Performance Liquid Chromatography (HPLC).
-
Verify the identity of the peptide by mass spectrometry.
-
Typically, 5-20 mg of purified peptide is sufficient for the entire antibody production process.[6][8]
-
Protocol 2: Conjugation of KFERQ Peptide to a Carrier Protein
Short peptides are generally poor immunogens and require conjugation to a larger carrier protein to elicit a robust immune response.[9][10] Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins.[10]
Materials:
-
KFERQ peptide with a terminal cysteine
-
Keyhole Limpet Hemocyanin (KLH)
-
Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate (B84403) Buffer (0.01 M, pH 7.0)
-
Phosphate Buffer (0.05 M, pH 6.0)
Procedure:
-
Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7.0).
-
Dissolve 3 mg of MBS in 200 µL of DMF.
-
Slowly add the MBS solution to the KLH solution while stirring.
-
Incubate the mixture for 30 minutes at room temperature.
-
Remove excess MBS by gel filtration using a desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0).
-
Dissolve the cysteine-containing KFERQ peptide in the same buffer.
-
Mix the activated KLH with the KFERQ peptide and incubate for 3 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against phosphate-buffered saline (PBS) to remove unconjugated peptide.
-
Store the conjugate at -20°C.
Protocol 3: Immunization of Host Animal (Rabbit)
Materials:
-
KFERQ-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Rabbits (e.g., New Zealand White)
Procedure:
-
Pre-immune Bleed : Collect a blood sample from the rabbit before the first immunization to serve as a negative control.
-
Primary Immunization :
-
Emulsify 0.5 mg of the KFERQ-KLH conjugate in sterile PBS with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations :
-
Four weeks after the primary immunization, administer a booster injection.
-
Emulsify 0.25 mg of the KFERQ-KLH conjugate in sterile PBS with an equal volume of Freund's Incomplete Adjuvant.
-
Inject the emulsion subcutaneously.
-
Repeat booster injections every 2-3 weeks.
-
-
Titer Monitoring :
-
Collect small blood samples 7-10 days after each booster injection.
-
Determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) (see Protocol 5).
-
-
Final Bleed : Once a high antibody titer is achieved (typically >1:20,000), perform a final bleed to collect a larger volume of serum.
Protocol 4: Purification of Anti-KFERQ Antibodies by Affinity Chromatography
Materials:
-
Rabbit antiserum
-
KFERQ peptide
-
AminoLink Plus Coupling Resin or similar
-
Binding/Wash Buffer (e.g., TBS or PBS)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)[6]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Prepare the Affinity Column :
-
Couple the KFERQ peptide (without the carrier protein) to the affinity resin according to the manufacturer's instructions.
-
Pack the resin into a chromatography column.
-
Equilibrate the column with Binding/Wash Buffer.
-
-
Antibody Binding :
-
Clarify the rabbit antiserum by centrifugation.
-
Dilute the antiserum with Binding/Wash Buffer and apply it to the affinity column.
-
-
Washing :
-
Wash the column extensively with Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline. This removes non-specifically bound proteins.
-
-
Elution :
-
Elute the bound antibodies with Elution Buffer.
-
Collect the eluate in small fractions containing Neutralization Buffer to immediately neutralize the low pH and prevent antibody denaturation.
-
-
Buffer Exchange :
-
Pool the antibody-containing fractions and dialyze against PBS.
-
-
Concentration and Storage :
-
Measure the antibody concentration (A280).
-
Store the purified antibodies at -20°C or -80°C.
-
Protocol 5: Antibody Validation by ELISA
Materials:
-
Purified anti-KFERQ antibody
-
KFERQ peptide
-
BSA (as a negative control)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating : Coat the wells of a 96-well plate with 1-10 µg/mL of KFERQ peptide or BSA in Coating Buffer overnight at 4°C.
-
Washing : Wash the plate three times with Wash Buffer.
-
Blocking : Block non-specific binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation :
-
Wash the plate three times.
-
Add serial dilutions of the purified anti-KFERQ antibody (and pre-immune serum as a control) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation :
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody at the recommended dilution.
-
Incubate for 1 hour at room temperature.
-
-
Detection :
-
Wash the plate five times.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
-
Measurement : Read the absorbance at 450 nm using a plate reader.
Mandatory Visualizations
Caption: Workflow for Polyclonal Anti-KFERQ Antibody Production.
Caption: The Chaperone-Mediated Autophagy (CMA) Signaling Pathway.
References
- 1. Chaperone-Mediated Autophagy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-peptide antibodies - Nanbiosis [nanbiosis.es]
- 8. Anti-peptide antibodies: Specific detection of peptides [genosphere-biotech.com]
- 9. US9745353B2 - Production of anti-peptide antibodies - Google Patents [patents.google.com]
- 10. genscript.com [genscript.com]
Detecting Lys-Phe-Glu-Arg-Gln in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide Lys-Phe-Glu-Arg-Gln (KFEQRQ) is analogous to the KFERQ motif, a critical targeting signal for chaperone-mediated autophagy (CMA). CMA is a selective lysosomal degradation pathway for a specific subset of cytosolic proteins. This pathway plays a crucial role in cellular homeostasis, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. The ability to accurately detect and quantify the free KFEQRQ peptide in cell lysates can provide valuable insights into the activity of the CMA pathway and the processing of CMA-targeted proteins.
These application notes provide detailed protocols for two primary methods for the detection and quantification of this compound in cell lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of peptides in complex biological samples. This approach offers high precision and the ability to multiplex, making it the gold standard for targeted peptide analysis.
Data Presentation
| Parameter | LC-MS/MS |
| Lower Limit of Detection (LLOD) | Estimated: 1 - 10 fmol |
| Lower Limit of Quantification (LLOQ) | Estimated: 5 - 50 fmol |
| Dynamic Range | Estimated: 3-4 orders of magnitude |
| Specificity | High (based on precursor/fragment ion masses) |
| Throughput | Moderate |
| Instrumentation Requirement | High (Triple Quadrupole or High-Resolution Mass Spectrometer) |
Experimental Protocol: LC-MS/MS for this compound Quantification
1. Cell Lysis and Protein Precipitation:
-
Wash cell pellets (1-10 million cells) twice with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant to release intracellular contents and inactivate proteases (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
To precipitate proteins and enrich for small peptides, add four volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 2 hours.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide fraction.
-
Dry the peptide fraction using a vacuum concentrator.
2. Peptide Clean-up (Solid-Phase Extraction - SPE):
-
Reconstitute the dried peptide extract in 0.1% trifluoroacetic acid (TFA) in water.
-
Condition a C18 SPE cartridge with acetonitrile (B52724) (ACN) followed by equilibration with 0.1% TFA.
-
Load the reconstituted peptide sample onto the SPE cartridge.
-
Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of 50-80% ACN with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the cleaned and dried peptides in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Inject the sample onto a C18 reverse-phase analytical column.
-
Separate the peptides using a gradient of increasing organic phase (e.g., ACN with 0.1% formic acid).
-
Analyze the eluting peptides using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): [M+H]+ and [M+2H]2+ of this compound.
-
Fragment Ions (m/z): Select at least two to three specific y- or b-ions for quantification and qualification. The exact m/z values will need to be determined empirically.
-
-
Standard Curve: Prepare a standard curve using a synthetic this compound peptide of known concentration, spiked into a representative matrix (e.g., lysate from control cells).
Experimental Workflow
Caption: Workflow for LC-MS/MS-based quantification of this compound.
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a sensitive and high-throughput method for quantifying small molecules, including short peptides. This method relies on the competition between the target peptide in the sample and a labeled peptide for binding to a limited number of specific antibody sites.
Data Presentation
| Parameter | Competitive ELISA |
| Lower Limit of Detection (LLOD) | Estimated: 0.1 - 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | Estimated: 0.5 - 5 ng/mL |
| Dynamic Range | Estimated: 2-3 orders of magnitude |
| Specificity | Moderate to High (dependent on antibody quality) |
| Throughput | High |
| Instrumentation Requirement | Moderate (Microplate Reader) |
Experimental Protocol: Competitive ELISA for this compound Quantification
1. Custom Antibody Production:
-
Synthesize the this compound peptide.
-
Conjugate the peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance immunogenicity.
-
Immunize host animals (e.g., rabbits or mice) with the peptide-carrier conjugate.
-
Collect and purify the polyclonal or monoclonal antibodies.
-
Characterize the antibody for its specificity and affinity for the this compound peptide.
2. Preparation of Reagents:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBST.
-
Sample/Standard Diluent: Blocking buffer or a similar protein-containing buffer.
-
Detection Reagent: Biotinylated or enzyme-conjugated this compound peptide.
-
Enzyme-Conjugated Secondary Antibody: If using an unconjugated primary antibody and a non-labeled competitor peptide.
-
Substrate: TMB or other suitable chromogenic substrate.
-
Stop Solution: 2 M H2SO4.
3. ELISA Procedure:
-
Coat a 96-well microplate with the anti-Lys-Phe-Glu-Arg-Gln antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve of the synthetic this compound peptide in the sample/standard diluent.
-
Prepare cell lysate samples. A similar protein precipitation and peptide enrichment step as described for LC-MS/MS may be necessary to reduce matrix effects.
-
In a separate plate or tubes, pre-incubate the standards and samples with a fixed concentration of the biotinylated or enzyme-conjugated this compound peptide for 1-2 hours at room temperature.
-
Add the pre-incubated mixtures to the antibody-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
If a biotinylated competitor was used, add streptavidin-HRP and incubate for 30 minutes at room temperature. Wash again.
-
Add the substrate solution and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Experimental Workflow
Caption: General workflow for a competitive ELISA to detect this compound.
Signaling Pathway: Chaperone-Mediated Autophagy (CMA)
The this compound peptide is a KFERQ-like motif that targets cytosolic proteins for degradation via the CMA pathway. Understanding this pathway is crucial for interpreting the significance of detecting this peptide.
Caption: Simplified signaling pathway of Chaperone-Mediated Autophagy (CMA).
Concluding Remarks
The choice between LC-MS/MS and competitive ELISA for the detection of this compound in cell lysates will depend on the specific research needs, available instrumentation, and desired throughput. LC-MS/MS offers higher specificity and is ideal for absolute quantification, while ELISA provides a higher-throughput and more cost-effective solution for relative quantification once a specific antibody is developed. Both methods require careful sample preparation to minimize matrix effects and ensure accurate and reproducible results. The biological context of the CMA pathway should be considered when interpreting the data obtained from these assays.
Application Notes and Protocols for Live-Cell Imaging of Chaperone-Mediated Autophagy using Fluorescently-Tagged KFERQ Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chaperone-mediated autophagy (CMA) is a selective lysosomal degradation pathway for a specific subset of cytosolic proteins.[1][2] This process is crucial for cellular homeostasis and is implicated in various physiological and pathological conditions, including aging, neurodegenerative diseases, and cancer.[3][4] A key feature of CMA is the recognition of a pentapeptide motif, biochemically related to KFERQ, within the substrate protein by the chaperone heat shock cognate 70 kDa protein (HSC70).[4][5] The HSC70-substrate complex then targets the lysosome, where the substrate binds to the lysosome-associated membrane protein type 2A (LAMP2A), the rate-limiting receptor for CMA, and is translocated into the lysosomal lumen for degradation.[1][6][7][8]
The development of fluorescently-tagged proteins containing the KFERQ motif has enabled the real-time visualization and quantification of CMA activity in living cells.[9][10] These reporters, often referred to as CMA reporters, are engineered by fusing a fluorescent protein with a KFERQ-like sequence.[9][10] Upon induction of CMA, these reporters are recognized by HSC70 and targeted to the lysosome, leading to an accumulation of fluorescence in punctate structures that can be visualized and quantified by live-cell imaging.[9][11] This technology provides a powerful tool to study the dynamics and regulation of CMA in response to various stimuli and in different disease models.
Data Presentation
The following tables summarize quantitative data from studies utilizing fluorescently-tagged KFERQ peptides to monitor CMA activity. These reporters allow for the assessment of CMA induction and flux under different cellular conditions.
Table 1: Quantification of CMA Activity Using KFERQ-Fluorescent Reporters
| Cell Line | CMA Reporter | Condition | Quantitative Measure | Fold Change (vs. Control) | Reference |
| Human Neuroblastoma | KFERQ-PS-CFP2 | Serum Removal | Number of fluorescent puncta per cell | Increased | [9] |
| Human Hepatoma | KFERQ-PS-CFP2 | Serum Removal | Number of fluorescent puncta per cell | Increased | [9] |
| Human Breast Adenocarcinoma | KFERQ-PS-CFP2 | Serum Removal | Number of fluorescent puncta per cell | Increased | [9] |
| NIH-3T3 | KFERQ-Gamillus | Serum Starvation (24h) | Average number of puncta per cell | ~3-4 fold | [10] |
| MARC-145 | KFERQ-PA-mCherry | PRRSV Infection | Number of red fluorescent puncta per cell | Decreased | [11] |
Table 2: Characteristics of Different KFERQ-Based CMA Reporters
| Reporter Name | Fluorescent Protein | Key Feature | Application | Reference |
| KFERQ-PS-CFP2 | PS-CFP2 (Photoconvertible) | Allows for tracking the dynamics of reporter association with lysosomes. | Monitoring CMA activity and dynamics in various cell lines. | [9] |
| KFERQ-Dendra2 | Dendra2 (Photoconvertible) | Used to generate transgenic mice for in vivo CMA monitoring. | In vivo and in vitro analysis of CMA in physiological and pathological processes. | [11] |
| KFERQ-Gamillus | Gamillus (pH-resistant GFP) | Resistant to quenching in the acidic lysosomal environment, enabling better visualization of CMA flux. | Live-cell imaging and flow cytometry-based assessment of CMA. | [10][12] |
| KFERQ-PA-mCherry | PA-mCherry (Photoactivatable) | Initially non-fluorescent, becomes red fluorescent upon photoactivation, allowing for pulse-chase like experiments. | Tracking CMA activity by quantifying photoactivated puncta. | [11] |
Signaling Pathway and Experimental Workflow
Chaperone-Mediated Autophagy (CMA) Signaling Pathway
Caption: The Chaperone-Mediated Autophagy (CMA) pathway.
Experimental Workflow for Live-Cell Imaging of CMA
Caption: A typical workflow for a live-cell imaging experiment to monitor CMA.
Experimental Protocols
Protocol 1: Monitoring CMA Activity using a KFERQ-Fluorescent Reporter
This protocol describes the general steps for transfecting cells with a plasmid encoding a KFERQ-tagged fluorescent protein and subsequent live-cell imaging to monitor CMA activity.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, NIH-3T3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Plasmid DNA encoding a KFERQ-fluorescent reporter (e.g., KFERQ-Gamillus)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom dishes or chamber slides suitable for live-cell imaging
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for the chosen fluorescent protein.
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate for 24-48 hours to allow for expression of the KFERQ-reporter.
-
-
Induction of CMA:
-
To induce CMA, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the complete growth medium with serum-free medium.[10] For a time-course experiment, you can image at different time points after serum starvation (e.g., 0, 6, 12, 24 hours).
-
-
Live-Cell Imaging:
-
Place the dish on the stage of the live-cell imaging microscope within the pre-warmed environmental chamber.
-
Allow the cells to equilibrate for at least 20 minutes before imaging.
-
Acquire images of the fluorescent reporter signal using the appropriate excitation and emission wavelengths. For time-lapse imaging, acquire images at regular intervals (e.g., every 15-30 minutes).
-
-
Image Analysis:
-
Open the acquired images in an image analysis software like ImageJ.
-
Use a thresholding method to identify and count the number of fluorescent puncta per cell.
-
Normalize the number of puncta to the total number of cells analyzed.
-
Compare the number of puncta in the CMA-induced condition to the control (non-induced) condition. An increase in the number of fluorescent puncta indicates an increase in CMA activity.[9][10]
-
Protocol 2: Co-localization with Lysosomal Markers
To confirm that the fluorescent puncta observed are indeed lysosomes, a co-localization experiment with a lysosomal marker can be performed.
Materials (in addition to Protocol 1):
-
A lysosomal marker, such as LysoTracker Red DND-99 or a plasmid encoding a fluorescently-tagged lysosomal protein (e.g., LAMP1-mCherry).
Procedure:
-
Follow steps 1 and 2 from Protocol 1. If using a plasmid for the lysosomal marker, it can be co-transfected with the KFERQ-reporter plasmid.
-
Labeling Lysosomes:
-
If using LysoTracker, add it to the cell culture medium at the manufacturer's recommended concentration (typically 50-100 nM) and incubate for 30-60 minutes before imaging.
-
If using a fluorescently-tagged lysosomal protein, ensure sufficient expression time (24-48 hours).
-
-
Induce CMA as described in Protocol 1, step 3.
-
Two-Color Live-Cell Imaging:
-
Acquire images in both the channel for the KFERQ-reporter and the channel for the lysosomal marker.
-
-
Co-localization Analysis:
-
Use image analysis software to merge the two channels and assess the degree of overlap between the KFERQ-reporter puncta and the lysosomal marker. A high degree of co-localization confirms that the CMA reporter is being targeted to the lysosomes.[9]
-
The use of fluorescently-tagged KFERQ peptides provides a robust and dynamic method for studying chaperone-mediated autophagy in living cells. These tools, combined with the detailed protocols provided, will enable researchers to investigate the intricate mechanisms of CMA and its role in health and disease, and to screen for potential therapeutic modulators of this pathway.
References
- 1. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]
- 2. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 4. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deacetylation of HSC70 by SIRT2 promotes chaperone mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperone-mediated autophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of chaperone-mediated autophagy in the pathophysiology including pulmonary disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A photoconvertible fluorescent reporter to track chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay for KFERQ-Dependent Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaperone-mediated autophagy (CMA) is a highly selective cellular process responsible for the degradation of specific cytosolic proteins in lysosomes. This pathway plays a crucial role in maintaining cellular proteostasis, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. A key feature of CMA substrates is the presence of a KFERQ-like pentapeptide motif, which is recognized by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70). The Hsc70-substrate complex then targets the lysosomal membrane, where the substrate binds to the lysosome-associated membrane protein type 2A (LAMP2A), the receptor for this pathway. Following unfolding, the substrate is translocated into the lysosomal lumen for degradation by resident hydrolases.[1][2][3][4][5]
The in vitro reconstitution of CMA provides a powerful tool to dissect the molecular mechanisms of this pathway and to screen for potential modulators. This application note provides detailed protocols for an in vitro assay to measure KFERQ-dependent protein degradation, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Signaling Pathway and Experimental Workflow
The core principle of the in vitro CMA assay is to recapitulate the key steps of substrate recognition, targeting, and translocation into isolated, intact lysosomes.
The experimental workflow for the in vitro assay involves the isolation of functional lysosomes and the subsequent incubation with a CMA substrate.
References
- 1. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Identifying KFERQ-containing Proteins via Mass Spectrometry
For researchers, scientists, and drug development professionals, the identification of proteins containing the KFERQ-like motif is crucial for understanding and targeting the chaperone-mediated autophagy (CMA) pathway. CMA is a selective degradation process for cytosolic proteins in lysosomes, playing a significant role in cellular homeostasis, aging, and various diseases such as cancer and neurodegenerative disorders.[1][2][3] This document provides detailed protocols and application notes for the identification of KFERQ-containing proteins using mass spectrometry.
Introduction to Chaperone-Mediated Autophagy and the KFERQ Motif
Chaperone-mediated autophagy is a selective autophagy pathway responsible for the degradation of specific cytosolic proteins within lysosomes.[3] The selectivity of this pathway is conferred by the presence of a pentapeptide motif in the substrate protein, biochemically related to the sequence KFERQ.[1][3] This motif is recognized by the cytosolic chaperone heat shock cognate 71 kDa protein (HSC70), which then targets the substrate protein to the lysosomal membrane.[1][4] The substrate-chaperone complex subsequently binds to the lysosome-associated membrane protein type 2A (LAMP-2A), the receptor for CMA, leading to the unfolding and translocation of the substrate into the lysosome for degradation.[3][5]
The KFERQ-like motif is not a strict sequence but rather a consensus based on the physicochemical properties of the amino acids. A canonical KFERQ-like motif typically consists of:
-
One or two positively charged residues (K, R).
-
One or two hydrophobic residues (I, L, V, F).
-
One negatively charged residue (D, E).
-
A glutamine (Q) on either side of the pentapeptide.[1]
Furthermore, KFERQ-like motifs can be generated through post-translational modifications such as phosphorylation or acetylation, expanding the scope of the CMA-degradable proteome.[1]
Signaling Pathway of Chaperone-Mediated Autophagy
The regulation of CMA is a complex process influenced by cellular stress conditions such as starvation and oxidative stress.[3][6] The key steps of the CMA pathway are depicted in the signaling pathway diagram below.
Caption: Signaling pathway of Chaperone-Mediated Autophagy (CMA).
Experimental Workflow for Mass Spectrometry-Based Identification of KFERQ-containing Proteins
The identification of KFERQ-containing proteins using mass spectrometry typically involves a multi-step process that begins with the stimulation of CMA, followed by lysosome enrichment, protein extraction, and finally, mass spectrometry analysis and bioinformatics.
Caption: Experimental workflow for identifying KFERQ-containing proteins.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the identification of KFERQ-containing proteins.
Protocol 1: Cell Culture, CMA Stimulation, and LAMP2A Knockdown
-
Cell Culture: Culture cells of interest (e.g., human cancer cell lines) in appropriate media and conditions.
-
CMA Stimulation: To stimulate CMA, cells can be subjected to nutrient starvation. For example, replace the growth medium with a nutrient-deficient medium (e.g., glucose-free medium) for a defined period (e.g., 16-36 hours).[7]
-
LAMP2A Knockdown (for validation): To validate the LAMP2A-dependency of protein translocation to lysosomes, perform siRNA-mediated knockdown of LAMP2A.
-
Transfect cells with LAMP2A-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to achieve sufficient protein knockdown before proceeding with CMA stimulation.
-
Protocol 2: Lysosome Enrichment
-
Cell Harvesting: Harvest cells by scraping and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.
-
Density Gradient Centrifugation:
-
Layer the cell homogenate on top of a discontinuous density gradient (e.g., sucrose (B13894) or OptiPrep gradient).
-
Centrifuge at high speed (e.g., 100,000 x g) for several hours.
-
Carefully collect the fractions. The lysosomal fraction is typically found at the interface between two specific densities.
-
Confirm the purity of the lysosomal fraction by Western blotting for lysosomal marker proteins (e.g., LAMP1) and markers of other organelles (e.g., calnexin (B1179193) for ER, GAPDH for cytosol).
-
Protocol 3: Protein Digestion and Peptide Preparation for Mass Spectrometry
This protocol is based on the Filter-Aided Sample Preparation (FASP) method.[4][8]
-
Protein Extraction and Denaturation:
-
Lyse the enriched lysosomes in a buffer containing a strong denaturant (e.g., 8 M urea).
-
Determine the protein concentration using a standard protein assay.
-
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate for 30 minutes at 37°C.
-
Add an alkylating agent (e.g., iodoacetamide (B48618) to a final concentration of 55 mM) and incubate for 20 minutes in the dark at room temperature.
-
-
Filter-Aided Digestion:
-
Load the protein sample onto a centrifugal filter unit (e.g., 30 kDa molecular weight cutoff).
-
Wash the sample multiple times with urea (B33335) buffer and then with ammonium (B1175870) bicarbonate buffer to remove detergents and denaturants.
-
Add trypsin (e.g., in a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Collect the peptides by centrifugation.
-
-
Tandem Mass Tag (TMT) Labeling (for quantitative analysis):
-
Label the peptide samples from different conditions (e.g., control vs. CMA-stimulated, control siRNA vs. LAMP2A siRNA) with different TMT isobaric tags according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching the data against a relevant protein database (e.g., UniProt/Swiss-Prot).
-
Quantify the relative abundance of proteins across different samples based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly enriched in the lysosomal fraction upon CMA stimulation and show reduced enrichment upon LAMP2A knockdown.
-
Protocol 5: Bioinformatic Analysis of KFERQ-like Motifs
-
Motif Searching: Use a bioinformatic tool such as the "KFERQ finder" web-based resource to scan the amino acid sequences of the identified proteins for the presence of canonical and putative KFERQ-like motifs.[9]
-
Functional Annotation: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of identified KFERQ-containing proteins to understand their biological functions and the cellular processes they are involved in.
Quantitative Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured table. The table should include the protein identifier, gene name, a description of the protein, the fold change in lysosomal enrichment upon CMA stimulation, the p-value for the significance of this change, and the presence and type of KFERQ-like motifs identified.
Table 1: Example of Quantitative Data for KFERQ-containing Proteins Identified by Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Description | Fold Change (CMA Stimulated / Control) | p-value | KFERQ-like Motif(s) |
| P60709 | ACTB | Actin, cytoplasmic 1 | 2.5 | <0.01 | 1 Canonical |
| P04792 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 3.1 | <0.001 | 2 Canonical |
| P62736 | HSPA8 | Heat shock cognate 71 kDa protein | 1.8 | <0.05 | 1 Canonical, 1 Putative |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.2 | <0.01 | 1 Canonical |
| P63261 | YWHAZ | 14-3-3 protein zeta/delta | 2.8 | <0.01 | 1 Canonical |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 3.5 | <0.001 | 1 Putative |
| P31946 | YWHAB | 14-3-3 protein beta/alpha | 2.6 | <0.01 | 1 Canonical |
| P06733 | ENO1 | Alpha-enolase | 4.2 | <0.001 | 1 Canonical |
Note: The data in this table is illustrative and based on typical findings in such experiments. Actual results will vary depending on the cell type and experimental conditions.
Conclusion
The mass spectrometry-based protocol described in these application notes provides a robust framework for the identification and quantification of KFERQ-containing proteins, which are potential substrates for chaperone-mediated autophagy. By combining quantitative proteomics with bioinformatic analysis, researchers can gain valuable insights into the scope of the CMA-degradable proteome and its role in various physiological and pathological processes. This information is critical for the development of novel therapeutic strategies that target the CMA pathway.
References
- 1. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Chaperone-Mediated Autophagy | Springer Nature Experiments [experiments.springernature.com]
- 3. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]
- 4. Chaperone-Mediated Autophagy Controls Proteomic and Transcriptomic Pathways to Maintain Glioma Stem Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis of temporal lysosomal proteome and the impact of the KFERQ-like motif and LAMP2A in lysosomal targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. CUERVO LAB - Approaches & Tools [sites.google.com]
Application Notes & Protocols: Lys-Phe-Glu-Arg-Gln as a Novel Probe for Lysosomal Function
Introduction
The pentapeptide Lys-Phe-Glu-Arg-Gln is a novel research tool designed for the investigation of lysosomal biology. Comprising a strategic sequence of charged and hydrophobic amino acids, this peptide is engineered for efficient cellular uptake and accumulation within the lysosomal compartment. Its intrinsic properties, or the properties of a conjugated fluorophore, can be exploited to monitor various aspects of lysosomal function, including pH homeostasis, enzymatic activity, and membrane integrity. These application notes provide a comprehensive overview of the utility of this compound in cellular biology and drug discovery, with detailed protocols for its application.
Mechanism of Action
The precise mechanism of cellular uptake and lysosomal accumulation of this compound is hypothesized to occur via endocytosis. The positively charged residues, Lysine (Lys) and Arginine (Arg), are presumed to facilitate initial interaction with the negatively charged cell surface. Following endocytosis, the peptide is trafficked through the endolysosomal pathway. Within the acidic environment of the lysosome, the peptide is expected to become protonated, leading to its sequestration and accumulation. The presence of Phenylalanine (Phe) may further enhance membrane interaction and uptake.
Applications
-
Monitoring Lysosomal pH: When conjugated to a pH-sensitive fluorophore, this compound can serve as a ratiometric or intensity-based probe for measuring lysosomal pH.
-
Assessing Lysosomal Enzyme Activity: The peptide can be linked to a substrate for a specific lysosomal enzyme. Cleavage of the substrate within the lysosome would release a detectable signal, providing a measure of enzyme activity.
-
Studying Autophagy: As a lysosomotropic agent, this compound can be used to study the final stages of autophagy (autolysosome formation and degradation).
-
Investigating Lysosomal Storage Disorders (LSDs): The peptide can be employed to assess lysosomal dysfunction in cellular models of LSDs.
-
Drug Delivery Vehicle: The lysosome-targeting properties of the peptide make it a potential candidate for the delivery of therapeutic agents to the lysosome.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data from experiments utilizing a fluorescently labeled this compound probe (e.g., LFGRA-FITC).
Table 1: Lysosomal pH Measurement in HeLa Cells
| Treatment Group | Mean Lysosomal pH (± SD) |
| Untreated Control | 4.7 (± 0.2) |
| Bafilomycin A1 (100 nM) | 6.2 (± 0.3) |
| Chloroquine (50 µM) | 6.0 (± 0.4) |
| LFGRA-FITC Treated | 4.8 (± 0.2) |
Table 2: Cathepsin B Activity in RAW 264.7 Macrophages
| Treatment Group | Cathepsin B Activity (RFU/µg protein ± SEM) |
| Untreated Control | 1250 (± 85) |
| Leupeptin (10 µM) | 210 (± 30) |
| LFGRA-Substrate Treated | 1180 (± 92) |
| LFGRA-Substrate + Leupeptin | 250 (± 45) |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using a LFGRA-Fluorophore Conjugate
Materials:
-
LFGRA conjugated to a pH-sensitive dye (e.g., FITC)
-
HeLa cells
-
Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Bafilomycin A1 or Chloroquine (positive controls for lysosomal pH alkalinization)
-
Fluorescence plate reader or confocal microscope with appropriate filter sets
-
pH calibration buffers
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Loading: Prepare a working solution of the LFGRA-fluorophore conjugate in complete medium (e.g., 10 µM). Remove the old medium from the cells and add the peptide solution. Incubate for 2-4 hours at 37°C.
-
Wash: Aspirate the loading solution and wash the cells three times with warm PBS to remove any extracellular peptide.
-
Equilibration: Add fresh, pre-warmed complete medium to each well. For control wells, add medium containing Bafilomycin A1 or Chloroquine. Incubate for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. For ratiometric dyes, measure at both emission wavelengths.
-
Calibration Curve: To generate a standard curve, treat a separate set of loaded cells with pH calibration buffers containing a K+/H+ ionophore (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal pH with the buffer pH.
-
Data Analysis: Convert the fluorescence intensity ratios (for ratiometric dyes) or intensities to pH values using the calibration curve.
Protocol 2: Analysis of Autophagic Flux
Materials:
-
LFGRA peptide
-
Cells expressing a tandem mRFP-GFP-LC3 reporter
-
Complete cell culture medium
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
Bafilomycin A1 (autophagy inhibitor)
-
Confocal microscope
Methodology:
-
Cell Transfection and Seeding: Seed cells stably or transiently expressing mRFP-GFP-LC3 onto glass-bottom dishes.
-
Induction of Autophagy: To induce autophagy, replace the complete medium with EBSS and incubate for 2-4 hours.
-
Treatment: Treat the cells with the LFGRA peptide (e.g., 20 µM) in the presence or absence of Bafilomycin A1 for the final 2 hours of starvation.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes.
-
Imaging: Acquire images using a confocal microscope. The GFP signal is quenched in the acidic lysosome, while the mRFP signal persists.
-
Data Analysis: Quantify the number of red puncta (autolysosomes) per cell. An increase in red puncta in LFGRA-treated cells compared to the control indicates an effect on autophagic flux. Bafilomycin A1 serves as a positive control for the blockade of autolysosome degradation.
Visualizations
Caption: Proposed mechanism of cellular uptake and lysosomal accumulation of this compound.
Caption: Workflow for measuring lysosomal pH using a LFGRA-fluorophore conjugate.
Caption: Conceptual relationships in the study of lysosomal function using this compound.
Troubleshooting & Optimization
Technical Support Center: Lys-Phe-Glu-Arg-Gln Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low yield during the solid-phase peptide synthesis (SPPS) of the pentapeptide Lys-Phe-Glu-Arg-Gln.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve potential causes of low yield at different stages of the peptide synthesis process.
Issue 1: Low Overall Yield of Crude Peptide After Cleavage
-
Symptoms: The total amount of lyophilized crude peptide is significantly lower than the theoretical expectation based on the initial resin loading.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Fmoc-Deprotection | Extend the deprotection time or perform a second deprotection step. Ensure the piperidine (B6355638) solution is fresh. A positive Kaiser test after deprotection indicates incomplete removal of the Fmoc group.[1] |
| Poor Coupling Efficiency | Use a more potent coupling reagent like HATU or HBTU, especially for the sterically hindered Phenylalanine or the bulky Arginine residue.[2] Consider "double coupling" the amino acid, particularly Arginine.[2][3] Monitor coupling completion with a negative Kaiser test.[1] |
| Peptide Aggregation | The sequence contains both hydrophobic (Phe) and charged residues, which can lead to on-resin aggregation.[4] Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic agent.[4] Synthesizing at a higher temperature can also disrupt aggregation.[4] |
| Premature Cleavage from Resin | If using an acid-labile resin (e.g., 2-chlorotrityl), repeated exposure to mildly acidic conditions during coupling can cause premature cleavage. Ensure the pH is strictly controlled. |
Issue 2: HPLC Analysis of Crude Product Shows Multiple Peaks and Low Purity
-
Symptoms: The HPLC chromatogram of the crude peptide shows a complex mixture of peaks, with the desired product peak being a minor component.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Deletion Sequences | This is a direct result of incomplete coupling at one or more steps. Refer to the solutions for "Poor Coupling Efficiency" in Issue 1. |
| Truncated Sequences | If a capping step (e.g., with acetic anhydride) is used after coupling, unreacted amines will be acetylated, leading to truncated peptides. This is a result of incomplete coupling. |
| δ-Lactam Formation (Arginine) | During the activation of Fmoc-Arg(Pbf)-OH, intramolecular cyclization can form a stable δ-lactam, which is unable to couple to the peptide chain.[1][5] Use an in-situ activation protocol and minimize the time between activation and coupling. A double coupling strategy for Arginine is highly recommended.[1][3] |
| Side-Chain Reactions (Glutamine) | The side chain of Glutamine can undergo dehydration to form a nitrile during activation, especially with carbodiimide (B86325) reagents.[6][7][8] Using a trityl (Trt) protecting group on the Gln side chain (Fmoc-Gln(Trt)-OH) is standard practice to prevent this.[6][7][8][9] |
| Incomplete Side-Chain Deprotection | Ensure the cleavage cocktail contains the appropriate scavengers and that the cleavage time is sufficient to remove all side-chain protecting groups (Boc on Lys, tBu on Glu, Pbf on Arg, Trt on Gln). |
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for the this compound peptide?
For a pentapeptide with potentially challenging residues like Arginine, a crude yield of 50-70% of the theoretical maximum can be considered acceptable. After purification, a final yield of 30-40% of pure peptide is a good outcome.[10] However, this can vary significantly based on the synthesis scale, resin loading, and optimization of the protocol.
Q2: How can I confirm the identity of my synthesized peptide and its impurities?
The most common methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[11][12][13] LC-MS combines both techniques and is highly effective for analyzing peptide samples.[12]
Q3: Is it necessary to use side-chain protection for all the amino acids in this sequence?
Yes. Lysine (amine group), Glutamic acid (carboxylic acid group), Arginine (guanidinium group), and Glutamine (amide group) all have reactive side chains that must be protected during Fmoc-SPPS to prevent side reactions.
Q4: What is the purpose of scavengers in the cleavage cocktail?
During the final cleavage with a strong acid like trifluoroacetic acid (TFA), the side-chain protecting groups are removed, generating highly reactive cationic species. Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are added to "trap" these reactive species and prevent them from modifying sensitive amino acid residues in the cleaved peptide.[2][3]
Quantitative Data Summary
The following table provides an estimated overview of yields and purities that can be expected during the synthesis of a pentapeptide like this compound under standard and optimized conditions. These values are illustrative and can be influenced by various factors.
| Parameter | Standard Protocol | Optimized Protocol (with double coupling for Arg) |
| Crude Peptide Purity (by HPLC) | 50 - 70%[4] | 70 - 85% |
| Overall Purified Yield | 20 - 35% | 35 - 50% |
| Major Impurities | Deletion sequences (especially des-Arg), Truncated peptides | Minor deletion and truncated sequences |
Experimental Protocols
Optimized Protocol for Solid-Phase Synthesis of this compound
This protocol is based on Fmoc/tBu chemistry.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin (for a C-terminal amide) with a loading capacity of 0.4-0.7 mmol/g.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (General):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free primary amines (a colorless result). If the test is positive, recouple the amino acid.
-
-
Specific Coupling Steps (in order of addition):
-
Fmoc-Gln(Trt)-OH: Follow the general coupling protocol.
-
Fmoc-Arg(Pbf)-OH: Perform a double coupling . After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.
-
Fmoc-Glu(OtBu)-OH: Follow the general coupling protocol.
-
Fmoc-Phe-OH: Follow the general coupling protocol.
-
Fmoc-Lys(Boc)-OH: Follow the general coupling protocol.
-
-
Final Fmoc Deprotection:
-
After the final coupling of Fmoc-Lys(Boc)-OH, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the purity by RP-HPLC and confirm the molecular weight by MS.
-
Visualizations
Optimized SPPS workflow for this compound synthesis.
References
- 1. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. SPPS – American Peptide Society [americanpeptidesociety.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
Technical Support Center: KFERQ Motif Antibody Recognition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with antibody- based detection of the KFERQ motif and KFERQ-containing proteins.
Frequently Asked Questions (FAQs)
Q1: What is the KFERQ motif and why is it important?
The KFERQ motif is a pentapeptide sequence (Lys-Phe-Glu-Arg-Gln) that acts as a targeting signal for chaperone-mediated autophagy (CMA).[1][2] Proteins containing this or a related "KFERQ-like" motif are recognized by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein) for delivery to the lysosome for degradation.[2][3] This selective degradation pathway is crucial for cellular quality control, and its dysfunction is linked to various diseases, including neurodegenerative disorders and cancer.[4][5]
Q2: Are antibodies available that specifically recognize the KFERQ motif?
Yes, affinity-purified antibodies have been generated against the KFERQ pentapeptide.[3] These antibodies have been used in techniques like immunoprecipitation to enrich for proteins that are potential CMA substrates.[6] However, it's important to note that the utility of these antibodies can be limited by the accessibility of the motif within a folded protein.
Q3: Why might my antibody fail to detect a known KFERQ-containing protein?
Several factors can contribute to poor antibody recognition of a KFERQ-containing protein:
-
Motif Inaccessibility: In a natively folded protein, the KFERQ motif may be buried within the protein's structure and therefore inaccessible to the antibody.[6]
-
Post-Translational Modifications (PTMs): The KFERQ-like motif is not strictly defined by the K-F-E-R-Q sequence. PTMs such as phosphorylation or acetylation can create a functional KFERQ-like motif from a sequence that would not otherwise be recognized.[3] Conversely, other PTMs like ubiquitylation can mask or disrupt a motif.[3]
-
Antibody Specificity: The antibody may have been raised against the linear KFERQ peptide and may not efficiently recognize the motif in the context of a full-length protein.
-
Low Protein Abundance: The target protein may be expressed at very low levels in your sample.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect buffer composition or inadequate permeabilization in immunofluorescence, can hinder antibody binding.
Q4: What is the difference between a canonical and a putative KFERQ-like motif?
-
Canonical KFERQ-like motifs are present in the primary amino acid sequence of a protein and adhere to the defined biochemical properties: one or two positively charged residues (K, R), one or two hydrophobic residues (F, I, L, V), one negatively charged residue (D, E), and a glutamine (Q) at either end.[3][7]
-
Putative KFERQ-like motifs are sequences that do not meet the canonical definition but can become functional motifs through post-translational modifications. For example, phosphorylation of an amino acid can mimic a negatively charged residue, or acetylation of a lysine (B10760008) can substitute for the function of the glutamine.[3]
Troubleshooting Guides
Problem 1: Weak or No Signal in Western Blot
You are performing a Western blot for a protein known to contain a KFERQ motif, but you observe a weak or no signal.
Caption: Troubleshooting workflow for weak or no Western Blot signal.
| Possible Cause | Recommendation |
| Low Protein Expression | - Use a positive control cell line or tissue known to express the protein.[8] - Increase the amount of protein loaded per lane (up to 100 µg for low abundance proteins).[8] - Consider using a cell treatment that may increase the expression of your target protein. |
| Inactive Primary/Secondary Antibody | - Run a positive control to confirm antibody activity. - Use a fresh aliquot of the antibody and ensure it has been stored correctly.[9] - Verify that the secondary antibody is appropriate for the primary antibody's host species and isotype.[9] |
| Suboptimal Antibody Concentration | - Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended concentration and test several dilutions above and below that.[9] |
| Inefficient Protein Transfer | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage based on the molecular weight of your protein. |
| Masked Epitope | - Consider if post-translational modifications might be masking the epitope. Treating lysates with appropriate enzymes (e.g., phosphatases) could be attempted, but may also affect a putative KFERQ motif. |
Problem 2: Non-Specific Bands in Western Blot
You are getting multiple bands in your Western blot, making it difficult to identify the specific protein of interest.
| Possible Cause | Recommendation |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody.[8] |
| Post-Translational Modifications | - The target protein may exist in multiple modified forms (e.g., phosphorylated, glycosylated), leading to bands at different molecular weights.[8] Consult literature or databases like UniProt for known modifications. |
| Protein Degradation | - Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent degradation of the target protein.[8] |
| Insufficient Blocking | - Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
Problem 3: Weak or No Signal in Immunofluorescence (IF)
You are trying to visualize a KFERQ-containing protein via immunofluorescence, but the signal is weak or absent.
References
- 1. Chaperone Mediated Autophagy (CMA) does it all! [novusbio.com]
- 2. Chaperone-Mediated Autophagy Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Chaperone-Mediated Autophagy | Springer Nature Experiments [experiments.springernature.com]
- 6. Chaperone-Mediated Autophagy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: KFERQ Immunoprecipitation Experiments
Welcome to the technical support center for KFERQ immunoprecipitation (IP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to non-specific binding and other common issues encountered during the immunoprecipitation of proteins containing the KFERQ-like motif.
Frequently Asked Questions (FAQs)
Q1: What is the KFERQ motif and why is it a target for immunoprecipitation?
A1: The KFERQ motif is a pentapeptide sequence that targets cytosolic proteins for degradation via the chaperone-mediated autophagy (CMA) pathway. This motif is recognized by the heat shock cognate 70 kDa protein (HSC70), which then delivers the substrate protein to the lysosome for degradation. Immunoprecipitation targeting the KFERQ motif or associated proteins like HSC70 is a powerful technique to identify and study CMA substrate proteins and investigate the regulation of this selective autophagy pathway.
Q2: What makes KFERQ immunoprecipitation prone to non-specific binding?
A2: KFERQ immunoprecipitation is particularly susceptible to non-specific binding due to the widespread presence of KFERQ-like motifs throughout the proteome. It is estimated that 25-30% of cytosolic proteins contain a KFERQ-related sequence. This high prevalence increases the likelihood of an antibody raised against the KFERQ motif, or the bait protein in a co-IP, interacting with numerous non-target proteins.
Q3: What are the essential controls for a KFERQ immunoprecipitation experiment?
A3: To ensure the validity of your results, the following controls are crucial:
-
Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but not specific to any cellular protein, should be used to determine the level of non-specific binding to the immunoglobulin.
-
Beads-Only Control: Incubating your cell lysate with the beads alone (without the primary antibody) helps to identify proteins that non-specifically bind to the beads themselves.
-
Input Control: A small fraction of the initial cell lysate should be run alongside the IP samples in downstream analysis (e.g., Western blot) to confirm the presence and abundance of the target protein in the starting material.
-
Negative Control Lysate: If possible, use a lysate from cells known not to express the target protein to confirm antibody specificity.
Q4: How can I validate that the proteins I've pulled down are bona fide CMA substrates?
A4: Validation of potential CMA substrates identified through KFERQ-IP requires further experimentation. Key validation steps include:
-
Confirming the interaction with HSC70 through co-immunoprecipitation.
-
Demonstrating that the degradation of the protein is inhibited by blocking CMA (e.g., by knocking down LAMP2A, the lysosomal receptor for CMA).
-
Showing that mutating the KFERQ-like motif in the protein of interest abolishes its interaction with HSC70 and its lysosomal degradation.
Troubleshooting Guides
High background and non-specific binding are common challenges in KFERQ IP experiments. The following guides provide structured approaches to troubleshoot these issues.
Guide 1: High Background/Multiple Non-Specific Bands
High background can obscure the detection of your protein of interest and its interactors. This troubleshooting guide provides a step-by-step approach to reduce non-specific binding.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in KFERQ IP experiments.
| Problem | Potential Cause | Recommended Solution |
| Multiple non-specific bands | 1. Non-specific binding to beads: Proteins in the lysate may adhere non-specifically to the agarose (B213101) or magnetic beads. | a. Pre-clear the lysate: Incubate the cell lysate with beads alone for 30-60 minutes before adding the primary antibody. This will help remove proteins that non-specifically bind to the beads. b. Block the beads: Before adding the antibody, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) to saturate non-specific binding sites. |
| 2. Non-specific binding to the antibody: The antibody may be cross-reacting with other proteins, a significant concern given the prevalence of KFERQ-like motifs. | a. Titrate the antibody: Use the minimum amount of antibody necessary to pull down your target protein. Excess antibody can lead to increased non-specific binding. b. Use an affinity-purified antibody: These antibodies have higher specificity. c. Include an isotype control: This will help differentiate between specific and non-specific antibody binding. | |
| 3. Insufficient washing: Inadequate washing may not effectively remove weakly bound, non-specific proteins. | a. Increase the number and duration of washes: Perform at least 3-5 washes. b. Increase the stringency of the wash buffer: Gradually increase the salt (e.g., from 150 mM to 500 mM NaCl) or non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) concentration to disrupt weaker, non-specific interactions. | |
| 4. Too much protein lysate: Overloading the IP reaction can increase the concentration of potential non-specific binders. | a. Reduce the amount of total protein in the lysate: Start with a lower concentration of lysate and optimize as needed. |
Guide 2: No or Low Signal for the Target Protein
A faint or absent signal for your protein of interest can be equally frustrating. This guide provides a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for No/Low Signal dot digraph "Low_Signal_Troubleshooting" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting No/Low Signal in KFERQ IP", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="No/Low Signal Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_input [label="Check Input Control\n(Is the protein expressed?)", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis_buffer [label="Optimize Lysis Buffer\n(Ensure protein is soluble and interactions are preserved)", fillcolor="#FBBC05", fontcolor="#202124"]; antibody_issue [label="Check Antibody\n(Is it validated for IP? Is the concentration sufficient?)", fillcolor="#FBBC05", fontcolor="#202124"]; wash_conditions [label="Decrease Wash Stringency\n(Reduce salt or detergent concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; elution [label="Optimize Elution\n(Ensure complete elution from beads)", fillcolor="#FBBC05", fontcolor="#202124"]; resolution [label="Signal Detected", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_input; check_input -> lysis_buffer [label="Protein Expressed"]; check_input -> resolution [label="Protein Not Expressed", style="dashed"]; lysis_buffer -> antibody_issue; antibody_issue -> wash_conditions; wash_conditions -> elution; elution -> resolution [label="Problem Solved"]; elution -> start [label="Persistent Issue"]; }
Technical Support Center: Optimizing Cell Lysis for KFERQ-Containing Protein Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize cell lysis for the analysis of KFERQ-containing proteins, which are key substrates of Chaperone-Mediated Autophagy (CMA).
Frequently Asked Questions (FAQs)
Q1: What is the KFERQ motif, and why is it important for my protein of interest?
The KFERQ motif is a pentapeptide sequence (Lys-Phe-Glu-Arg-Gln) or a biochemically related sequence found in many cytosolic proteins.[1][2] This motif is recognized by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein), which then targets the protein for degradation in the lysosome through the Chaperone-Mediated Autophagy (CMA) pathway.[3][4][5] If your protein of interest contains a KFERQ-like motif, its stability and turnover may be regulated by CMA, making the careful optimization of cell lysis crucial for accurate analysis. Approximately 40% of proteins in the mammalian proteome contain a canonical KFERQ-like motif.[5]
Q2: Why is the choice of cell lysis method critical for analyzing KFERQ-containing proteins?
The choice of cell lysis method is critical because KFERQ-containing proteins are substrates for a specific lysosomal degradation pathway. Harsh lysis conditions can disrupt lysosomal integrity, leading to the release of proteases that can degrade your protein of interest, or alter the protein's native conformation and interactions.[3][6] Conversely, lysis conditions that are too mild may not efficiently release the protein from the cytosol, leading to low yields. Therefore, the lysis protocol must be optimized to ensure efficient protein extraction while preserving the integrity of the KFERQ motif and its associated protein complexes.
Q3: What are the main components of a good lysis buffer for KFERQ-protein analysis?
A well-formulated lysis buffer is essential for stabilizing proteins during extraction.[6][7] Key components include:
-
Buffering Agent: To maintain a stable pH, typically around 7.4. Common choices include Tris-HCl and HEPES.[7]
-
Salts: Such as NaCl or KCl, to maintain ionic strength and disrupt non-specific protein-protein interactions.[7]
-
Detergents: To solubilize cell membranes. The choice of detergent is critical and depends on the specific application (see Troubleshooting section).[6][8]
-
Protease and Phosphatase Inhibitors: To prevent degradation and dephosphorylation of the target protein after cell lysis.[6][7][9]
Q4: Should I use a physical lysis method in conjunction with a detergent-based buffer?
For many cell types, especially adherent mammalian cells, a detergent-based lysis buffer is sufficient.[8] However, for tissues or cells with more robust structures, combining chemical lysis with a gentle physical method can improve efficiency.[8][10] Methods like dounce homogenization or passing the lysate through a fine-gauge needle can be effective. Avoid aggressive methods like sonication at high power, as this can generate heat and denature proteins.[11] For studies involving the isolation of intact lysosomes, nitrogen cavitation is the recommended method as it preserves organelle membrane integrity.[3][12]
Troubleshooting Guide
This guide addresses common issues encountered during the lysis of cells for the analysis of KFERQ-containing proteins.
Issue 1: Low Yield of My KFERQ-Containing Protein
| Possible Cause | Recommendation |
| Inefficient Cell Lysis | Increase the strength of the lysis buffer by using a stronger detergent (e.g., switch from NP-40 to RIPA) or by increasing the detergent concentration.[6] Consider adding a gentle mechanical disruption step. |
| Protein Degradation | Ensure that a fresh protease inhibitor cocktail is added to the lysis buffer immediately before use.[7][9] Perform all lysis steps on ice or at 4°C to minimize protease activity.[6] |
| Protein is in the Insoluble Fraction | The protein may be aggregated or associated with the cytoskeleton. Try a stronger lysis buffer like RIPA.[6][13] Incubate the lysate on a rotator at 4°C for 30 minutes to an hour to ensure complete solubilization. |
| KFERQ-mediated Degradation Prior to Lysis | If studying CMA, be aware that inducing the pathway (e.g., through serum starvation) will lead to the degradation of KFERQ-containing proteins.[2] Treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a few hours before lysis to block degradation and allow the protein to accumulate. |
Issue 2: Evidence of Protein Degradation (e.g., smaller bands on a Western blot)
| Possible Cause | Recommendation |
| Insufficient Protease Inhibition | Use a broad-spectrum protease inhibitor cocktail and ensure it is fresh.[7] Add EDTA to the lysis buffer to inhibit metalloproteases, unless it interferes with downstream applications.[7] |
| Lysosomal Rupture | Use a gentler lysis method. Avoid harsh sonication or vigorous vortexing.[3][11] Consider using a hypotonic buffer to swell the cells before gentle mechanical disruption.[10] |
| Sample Overheating | Keep samples on ice at all times.[6][11] Pre-cool all buffers, tubes, and centrifuges. |
Issue 3: Difficulty Detecting Protein-Protein Interactions (e.g., in Co-Immunoprecipitation)
| Possible Cause | Recommendation |
| Harsh Lysis Conditions Disrupting Interactions | Use a milder, non-ionic detergent like NP-40 or Triton X-100 instead of ionic detergents like SDS.[8][14] Optimize the salt concentration; high salt can disrupt electrostatic interactions. |
| Incorrect Lysis Buffer for the Interaction | For immunoprecipitation, a specific IP lysis buffer that is less stringent is often required to preserve protein-protein interactions.[13] |
| KFERQ Motif is Masked | The KFERQ motif may be buried within the protein structure or masked by interacting partners.[1] Lysis conditions should aim to maintain the native conformation of the protein complex. |
Experimental Protocols
Protocol 1: Standard Cell Lysis for Immunoblotting of KFERQ-Containing Proteins
This protocol is suitable for adherent mammalian cells.
-
Preparation:
-
Prepare a stock of 10X Protease Inhibitor Cocktail.
-
Prepare a stock of 100X Phosphatase Inhibitor Cocktail.
-
Prepare the Lysis Buffer (see table below). On the day of use, add protease and phosphatase inhibitors to the required volume of buffer. Keep on ice.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[15]
-
Carefully transfer the supernatant (the soluble protein fraction) to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel.
-
Lysis Buffer Formulations
| Component | RIPA Buffer (Harsh) [6][13] | NP-40 Buffer (Mild) [6][14] | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | 50 mM | Buffering Agent |
| NaCl | 150 mM | 150 mM | Ionic Strength |
| NP-40 (Igepal CA-630) | 1% | 1% | Non-ionic Detergent |
| Sodium Deoxycholate | 0.5% | - | Ionic Detergent |
| SDS | 0.1% | - | Ionic Detergent |
| EDTA | 1 mM | 1 mM | Chelating Agent |
| Protease Inhibitors | 1X | 1X | Inhibit Proteases |
| Phosphatase Inhibitors | 1X | 1X | Inhibit Phosphatases |
Visual Guides
Caption: Chaperone-Mediated Autophagy (CMA) Pathway.
Caption: General Cell Lysis Workflow.
Caption: Troubleshooting Low Protein Yield.
References
- 1. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperone-mediated autophagy: a unique way to enter the lysosome world - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone-Mediated Autophagy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 8. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. ptglab.com [ptglab.com]
- 12. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 15. bosterbio.com [bosterbio.com]
Troubleshooting KFERQ peptide instability in solution
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing instability with KFERQ motif-containing peptides in solution. Common issues include poor solubility, aggregation, and degradation, which can compromise experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the KFERQ motif and why is it important?
The KFERQ pentapeptide (Lys-Phe-Glu-Arg-Gln) is a recognition signal for chaperone-mediated autophagy (CMA), a selective pathway for protein degradation within lysosomes.[1][2] This motif is recognized by the heat shock cognate 71 kDa protein (Hsc70), which then targets the protein for uptake into the lysosome via the LAMP2A receptor.[3][4][5] Approximately 30-40% of proteins in the mammalian proteome contain a KFERQ-like motif, making it a key player in cellular homeostasis.[1][3] Understanding its behavior in solution is critical for studying CMA and related cellular processes.
Q2: My KFERQ-containing peptide won't dissolve. What should I do?
Solubility issues are common, especially with hydrophobic peptides. A systematic approach is recommended. First, attempt to dissolve a small amount in sterile, distilled water. If that fails, the choice of solvent should be guided by the peptide's net charge. For many KFERQ-like peptides, which can be neutral or charged depending on the full sequence and pH, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock is a common starting point.[6] This stock can then be slowly diluted with your aqueous buffer. Sonication can also aid in dissolution.[6]
Q3: My KFERQ peptide solution is cloudy or has visible precipitates. What's happening?
Cloudiness or precipitation is a sign of peptide aggregation.[6] This process is often driven by hydrophobic interactions, where peptide molecules associate to minimize their exposure to the aqueous environment.[6][7] Several factors can influence aggregation, including:
-
pH: If the buffer pH is close to the peptide's isoelectric point (pI), its net charge will be near zero, reducing electrostatic repulsion and promoting aggregation.[8][9]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[9]
-
Temperature: Temperature fluctuations can affect solubility and stability.[8]
-
Ionic Strength: The salt concentration of the buffer can impact electrostatic interactions between peptide molecules.[8]
Q4: How can I prevent my KFERQ peptide from aggregating over time?
To ensure long-term stability and prevent aggregation, consider the following strategies:
-
Optimize Buffer pH: Adjust the buffer pH to be at least one unit away from the peptide's calculated isoelectric point (pI).[8][9]
-
Control Concentration: Work with the lowest feasible peptide concentration for your experiment.[9]
-
Use Additives: In some cases, adding 50 mM of an equimolar mixture of arginine and glutamate (B1630785) can significantly improve solubility and reduce aggregation.[8]
-
Proper Storage: For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. Store these aliquots at -20°C or, for longer-term storage, at -80°C.[9][10]
Q5: I suspect my KFERQ peptide is degrading. How can I confirm this and what can I do to prevent it?
Peptide degradation can be chemical (e.g., oxidation, hydrolysis) or enzymatic (cleavage by proteases).[7][11]
-
Confirmation: The most reliable way to assess degradation is through analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] These methods can separate the intact peptide from its degradation products.
-
Prevention:
-
Buffer Choice: Use a slightly acidic buffer (pH 5-6) to minimize hydrolysis.[10]
-
Sterility: Pass the buffer through a 0.2 μm filter to remove potential bacterial contamination, which can be a source of proteases.[10]
-
Protease Inhibitors: If working with biological samples (e.g., cell lysates, serum), add a protease inhibitor cocktail.
-
Prevent Oxidation: For peptides containing vulnerable residues like Methionine or Cysteine, consider using oxygen-free solvents or adding antioxidants.[7][13]
-
Q6: What are the optimal storage conditions for KFERQ peptides?
Proper storage is critical for maintaining peptide integrity.
-
Lyophilized Form: Store lyophilized (powder) peptides at -20°C or -80°C in a desiccator to keep them dry. This is the most stable form.
-
In Solution: Peptide solutions are far less stable.[10] Always store them in single-use aliquots at -20°C or -80°C.[9][10] Avoid repeated freeze-thaw cycles. For best results, use freshly prepared solutions whenever possible.[10]
Section 2: Troubleshooting Guides
Issue 1: Peptide Immediately Precipitates Upon Solubilization
This often occurs when a hydrophobic peptide is introduced too quickly into an incompatible aqueous environment.
Caption: Troubleshooting workflow for peptide precipitation upon solubilization.
Detailed Steps:
-
Initial Dissolution: Instead of directly dissolving the peptide in an aqueous buffer, first dissolve it in a minimal amount of a compatible organic solvent like DMSO.[6]
-
Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise to the vigorously stirred aqueous buffer. This prevents localized high concentrations that can trigger rapid aggregation.[6]
-
Optimize Buffer: If precipitation persists, adjust the pH of the aqueous buffer to be further from the peptide's isoelectric point (pI) or decrease the final target concentration of the peptide.[8]
Issue 2: Loss of Activity or Unexpected Analytical Peaks
This suggests the peptide is degrading either chemically or enzymatically during the experiment.
Caption: The role of the KFERQ motif in the Chaperone-Mediated Autophagy pathway.
This diagram illustrates the biological context in which the KFERQ motif functions. Instability or aggregation of a KFERQ-containing peptide in solution can prevent the initial, crucial recognition step by the Hsc70 chaperone, thereby inhibiting its entry into the CMA pathway.
Section 3: Key Experimental Protocols
Protocol 1: Assessing Peptide Stability in Biological Media
This protocol outlines a general workflow to determine the half-life of a peptide in a complex biological medium like human blood plasma or cell culture supernatant.[11][14]
References
- 1. Peptide signals for protein degradation within lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaperone-Mediated Autophagy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. pubs.acs.org [pubs.acs.org]
How to improve the signal-to-noise ratio in KFERQ immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in immunofluorescence experiments targeting the KFERQ-like motif and its associated pathway, Chaperone-Mediated Autophagy (CMA).
Frequently Asked Questions (FAQs)
Q1: What is the KFERQ motif and its role in cellular processes?
The KFERQ motif is a pentapeptide sequence (Lys-Phe-Glu-Arg-Gln) found in many cytosolic proteins.[1][2] This motif acts as a targeting signal for Chaperone-Mediated Autophagy (CMA), a selective degradation pathway.[3][4] Proteins displaying this motif are recognized by the chaperone protein HSC70, which then delivers them to the lysosome for degradation.[5] This process is crucial for cellular quality control, removing damaged or unnecessary proteins, and is involved in cellular stress responses, aging, and various diseases.[6] Approximately 30-40% of soluble intracellular proteins contain a KFERQ-like motif.[7][8]
Q2: What is "KFERQ immunofluorescence"?
KFERQ immunofluorescence is not a single technique but refers to the visualization of the CMA pathway using immunofluorescence. This typically involves detecting key protein players that recognize or are targeted by the KFERQ motif. Common targets include:
-
LAMP2A: The lysosomal receptor for CMA substrates. Visualizing LAMP2A helps identify lysosomes actively involved in CMA.[1]
-
HSC70: The chaperone protein that binds the KFERQ motif. Its co-localization with LAMP2A can indicate active CMA sites.[4][9]
-
A specific KFERQ-containing protein of interest: To observe its localization and potential delivery to the lysosome.
-
Fluorescent reporters: Using engineered proteins that contain a KFERQ motif and a fluorescent tag to track the pathway's activity.[10][11]
Q3: What is the "signal-to-noise ratio" in immunofluorescence?
The signal-to-noise ratio (SNR) is a measure of image quality.[12][13]
-
Signal: The specific fluorescence emitted from the antibody-labeled target protein.
-
Noise (or Background): Any unwanted fluorescence that is not from the target. This can include non-specific antibody binding, autofluorescence from the cells or tissues, or signal from reagents.[14][15] A high SNR, characterized by a bright, specific signal and a dark background, is essential for accurate visualization and quantification.[16]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues encountered during KFERQ-related immunofluorescence experiments that can lead to a poor signal-to-noise ratio.
High Background Staining
Q: My images have high, non-specific background fluorescence. What are the common causes and solutions?
High background can obscure the specific signal, making interpretation difficult.[17] Common causes include issues with antibody concentration, blocking, washing, and fixation.
| Potential Cause | Recommended Solution | Explanation |
| Primary or Secondary Antibody Concentration Too High | Titrate both primary and secondary antibodies to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000).[14][18][19] | Excessive antibody concentration leads to non-specific binding to sites other than the target antigen.[20] |
| Insufficient Blocking | Increase blocking incubation time (e.g., to 1-2 hours at room temperature). Use serum from the same species as the secondary antibody host (e.g., goat serum for an anti-rabbit secondary raised in goat).[21][22] | Blocking buffers contain proteins (like albumin or serum) that bind to non-specific sites, preventing antibodies from attaching to them.[23][24] |
| Inadequate Washing | Increase the number and duration of washing steps after antibody incubations. Use a buffer like PBS with a mild detergent (0.1% Tween 20).[14][25] | Thorough washing is crucial to remove unbound and loosely bound antibodies that contribute to background noise. |
| Cellular Autofluorescence | View an unstained sample under the microscope to assess intrinsic fluorescence. Use a commercial autofluorescence quenching reagent if necessary.[12][15] Aldehyde fixatives can sometimes induce autofluorescence; this can be reduced by treating with sodium borohydride.[15] | Some cellular components, like mitochondria and lysosomes, or fixatives themselves can fluoresce naturally, especially in the green spectrum.[15][16] |
| Secondary Antibody Cross-Reactivity | Run a control where the primary antibody is omitted. If staining is still present, the secondary antibody is binding non-specifically.[22] Use pre-adsorbed secondary antibodies. | The secondary antibody may be binding to endogenous immunoglobulins in the sample or other cellular components. |
Weak or No Specific Signal
Q: I have low background, but my target signal is very faint or absent. How can I enhance it?
A weak signal can be as problematic as high background, making detection impossible. This often relates to antibody performance, antigen accessibility, or imaging settings.
| Potential Cause | Recommended Solution | Explanation |
| Primary Antibody Concentration Too Low | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[25][26] | Insufficient primary antibody will result in fewer binding events and a weaker signal. |
| Poor Antigen Accessibility (Epitope Masking) | Optimize the fixation and permeabilization steps. Aldehyde fixatives can cross-link proteins, masking the epitope. Try a different fixative (e.g., ice-cold methanol, especially for HSC70/LAMP2A co-localization).[4][18] If using formaldehyde, consider an antigen retrieval step. | The antibody cannot bind if its specific target site (epitope) on the protein is hidden or altered by the fixation process. |
| Inactive or Incorrect Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[22] Store fluorescently-conjugated antibodies protected from light. | An incorrect secondary antibody will not bind to the primary antibody. Fluorophores can photobleach if exposed to light for extended periods. |
| Low Target Protein Expression | Use a positive control cell line or tissue known to express the target protein. If studying CMA, its activity can be induced by serum starvation for several hours.[2][27] | The protein of interest may not be abundant enough in your specific sample or condition to be easily detected. |
| Imaging System Not Optimized | Use a high-quality objective with an appropriate numerical aperture. Optimize exposure time and gain settings on the microscope. | Even a well-stained sample will appear weak if the imaging parameters are not set correctly to capture the emitted fluorescence. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence for LAMP2A and a KFERQ-Protein
This protocol provides a general workflow for co-localizing a protein of interest with the CMA lysosomal marker LAMP2A.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS), 0.1% Triton X-100 in PBS
-
Primary Antibodies: Rabbit anti-YourProtein, Mouse anti-LAMP2A (diluted in Blocking Buffer)
-
Secondary Antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594) (diluted in Blocking Buffer)
-
Nuclear Stain: DAPI (1 µg/mL)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells to 60-70% confluency on coverslips. To induce CMA, you may replace the culture medium with serum-free medium for 8-16 hours before fixation.
-
Washing: Gently wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular targets.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate blocking buffer and add the diluted primary antibodies. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted secondary antibodies. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium. Seal the edges with nail polish and let it dry.
-
Imaging: Image using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
Chaperone-Mediated Autophagy (CMA) Pathway
This diagram illustrates the key steps of the CMA pathway, from recognition of the KFERQ motif to protein degradation within the lysosome.
Caption: The CMA pathway for selective protein degradation.
Immunofluorescence Experimental Workflow
This workflow outlines the sequential steps of a typical indirect immunofluorescence experiment.
Caption: A step-by-step workflow for indirect immunofluorescence.
Troubleshooting Logic for High Background
This diagram provides a logical path to diagnose the cause of high background in an immunofluorescence experiment.
Caption: A decision tree for diagnosing high background causes.
References
- 1. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]
- 2. Chaperone-Mediated Autophagy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chaperone‐mediated autophagy: Molecular mechanisms, biological functions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chaperone Mediated Autophagy in the Crosstalk of Neurodegenerative Diseases and Metabolic Disorders [frontiersin.org]
- 7. Targeting Chaperone-Mediated Autophagy for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A photoconvertible fluorescent reporter to track chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Signal-to-Noise Considerations [evidentscientific.com]
- 14. sinobiological.com [sinobiological.com]
- 15. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 16. youtube.com [youtube.com]
- 17. ibidi.com [ibidi.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 20. biocompare.com [biocompare.com]
- 21. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 24. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 25. hycultbiotech.com [hycultbiotech.com]
- 26. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 27. Chaperone-mediated autophagy: Molecular mechanisms and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KFERQ Peptide Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KFERQ-motif peptides in mass spectrometry. The content is designed to help identify and resolve common artifacts and issues encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: I'm observing a +0.98 Da mass shift on a peptide containing a Glutamine (Q) residue within the KFERQ motif. What is the likely cause?
This small mass increase is characteristic of deamidation, a common non-enzymatic modification where the side chain amide group of Glutamine (or Asparagine) is converted to a carboxylic acid.[1][2][3][4] This can occur spontaneously in solution, particularly under basic pH conditions used during sample preparation, or even during prolonged storage.[3][5][6]
FAQ 2: My data shows an unexpected +16 Da mass shift on a peptide. How can I identify the source?
A +16 Da shift is almost always due to the oxidation of a susceptible amino acid residue.[7] Methionine is the most commonly oxidized residue, but Tryptophan can also be affected to a lesser degree.[8] This modification can be a biological post-translational modification (PTM) or an artifact introduced during sample preparation and analysis, such as during electrospray ionization.[7][9][10] To distinguish between in-vivo and artifactual oxidation, isotopic labeling strategies using H₂¹⁸O₂ can be employed during sample prep.[9][11]
FAQ 3: Why do I see a significant number of missed cleavages around the KFERQ motif after trypsin digestion?
Trypsin cleaves C-terminal to Lysine (B10760008) (K) and Arginine (R) residues. However, its efficiency can be hindered by nearby residues.[12] The KFERQ motif contains both Lysine and Arginine. Incomplete digestion, or "missed cleavage," can occur if the protein is not fully denatured, or if the local sequence context is unfavorable.[12][13][14] Studies have shown that trypsin cleaves less efficiently at Lysine compared to Arginine.[15] Using a combination of Trypsin and Lys-C can improve cleavage efficiency and reduce missed cleavages.[13]
FAQ 4: What is the source of a +43 Da mass shift on my peptide, particularly on the N-terminus or Lysine residues?
A mass addition of +43 Da is a hallmark of carbamylation.[16] This non-enzymatic modification occurs when isocyanic acid, which is in equilibrium with urea (B33335) in solution, reacts with primary amine groups on the peptide's N-terminus and the side chain of Lysine.[16][17][18] This is a very common artifact if urea is used as a denaturant in your sample preparation buffers.[17][18]
Section 2: Troubleshooting Guides
Guide 1: Investigating Unexpected Mass Shifts in Your KFERQ Peptide Data
If your mass spectrometry data shows peptide masses that do not match the theoretical values, follow this guide to identify the potential source of the modification.
Troubleshooting Workflow for Unexpected Mass Shifts
Caption: A decision tree for identifying common mass spectrometry artifacts.
Guide 2: Improving Protein Digestion and Reducing Missed Cleavages
Poor sequence coverage and a high number of missed cleavages can obscure the identification and quantification of KFERQ-containing peptides. Use these steps to optimize your protein digestion protocol.
-
Ensure Complete Denaturation: Use a strong denaturant like 8M urea or 6M guanidine (B92328) hydrochloride to fully unfold your proteins. This allows trypsin better access to cleavage sites.
-
Optimize pH: Trypsin is most active at a pH between 7.5 and 8.5. Ensure your digestion buffer is within this range.
-
Use High-Quality Trypsin: Use sequencing-grade trypsin to minimize chymotryptic activity, which can lead to non-specific cleavages.[19]
-
Consider a Dual-Enzyme Approach: Since trypsin can struggle with lysine residues, supplementing it with Lys-C, which is more robust, can significantly reduce the number of missed cleavages.[13]
-
Optimize Digestion Time and Temperature: A standard overnight digestion at 37°C is a good starting point. Shorter times may lead to incomplete digestion, while longer times can increase the risk of artifactual modifications like deamidation.
Section 3: Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) of LAMP2A to Identify Interacting KFERQ-motif Proteins
This protocol outlines the key steps for enriching the Chaperone-Mediated Autophagy (CMA) receptor LAMP2A and its associated proteins for subsequent mass spectrometry analysis.[20][21]
Co-Immunoprecipitation Workflow for KFERQ Protein Enrichment
References
- 1. Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deamidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Prediction of Missed Cleavage Sites in Tryptic Peptides Aids Protein Identification in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 17. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 18. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Chaperone-mediated autophagy - Wikipedia [en.wikipedia.org]
- 21. Modulating Chaperone-Mediated Autophagy and Its Clinical Applications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of Synthetic KFERQ Peptides into Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the intracellular delivery of synthetic KFERQ-motif peptides to modulate Chaperone-Mediated Autophagy (CMA).
Frequently Asked Questions (FAQs)
Q1: What is the KFERQ motif and why is it important for cellular delivery?
A1: The KFERQ motif is a pentapeptide sequence that acts as a targeting signal for a selective form of autophagy known as Chaperone-Mediated Autophagy (CMA).[1][2] Cytosolic proteins bearing this motif are recognized by the chaperone protein HSC70 (Heat Shock Cognate 70 kDa protein).[1][3] This recognition facilitates the targeting of the protein to the lysosomal membrane, where it binds to the LAMP2A (Lysosome-Associated Membrane Protein 2A) receptor for translocation into the lysosome and subsequent degradation.[3] Therefore, synthetic peptides containing the KFERQ motif can be used to engage the CMA pathway, either to study its mechanisms or to target specific cellular components for degradation.
Q2: My synthetic KFERQ peptide is not showing any effect. What are the possible reasons?
A2: Several factors could contribute to the lack of effect. These can be broadly categorized as issues with peptide stability, cellular uptake, or interaction with the CMA machinery. Specific troubleshooting steps are outlined in the guide below. Common issues include peptide degradation, low cellular permeability, endosomal entrapment, or a non-accessible KFERQ motif.[4]
Q3: How can I improve the stability of my synthetic KFERQ peptide?
A3: Synthetic peptides are susceptible to degradation by proteases.[4] To enhance stability, consider the following modifications:
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation.[4]
-
Peptide Backbone Modifications: Introducing non-natural amino acids or modifying the peptide bonds can enhance stability.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the peptide, potentially reducing renal clearance and enzymatic degradation.
Q4: How can I enhance the cellular uptake of my KFERQ peptide?
A4: While the KFERQ motif is for intracellular targeting, the initial entry into the cell is a major hurdle. To improve uptake, you can conjugate your KFERQ peptide to a Cell-Penetrating Peptide (CPP). CPPs are short peptides that can traverse the cell membrane and deliver various molecular cargo inside.[5]
Q5: How do I know if my peptide is successfully delivered to the cytosol and not just stuck in endosomes?
A5: Endosomal entrapment is a common challenge in peptide delivery. To assess cytosolic delivery, you can employ an endosomal escape assay. One such method is the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay, which provides a quantitative measure of cytosolic entry.[6][7] Another approach involves co-localization studies using fluorescently labeled peptides and endo-lysosomal markers. A diffuse cytosolic fluorescence signal, rather than punctate vesicular staining, indicates successful endosomal escape.
Troubleshooting Guide
Problem 1: Low or No Cellular Uptake of the KFERQ Peptide
| Possible Cause | Suggested Solution |
| Peptide degradation in culture medium. | 1. Perform a stability assay of your peptide in the culture medium. 2. Consider peptide modifications to enhance stability (see FAQ Q3).[4] |
| Low intrinsic cell permeability. | 1. Conjugate the KFERQ peptide to a known Cell-Penetrating Peptide (CPP) like TAT or Penetratin. 2. Optimize the linker between the CPP and the KFERQ peptide to ensure proper folding and function of both moieties. |
| Incorrect peptide concentration or incubation time. | 1. Perform a dose-response experiment to determine the optimal peptide concentration. 2. Conduct a time-course experiment to identify the optimal incubation time for maximal uptake. |
| Cell-type specific differences in uptake. | Test the delivery in different cell lines to identify a model system with efficient uptake. |
Problem 2: Peptide is Internalized but Shows No CMA-related Activity
| Possible Cause | Suggested Solution |
| Endosomal/Lysosomal Entrapment. | 1. Assess endosomal escape using a quantitative assay like SLEEQ or by fluorescence microscopy.[6][7] 2. Co-deliver the KFERQ peptide with an endosomolytic agent or incorporate a fusogenic peptide sequence. |
| The KFERQ motif is not accessible to HSC70. | 1. Ensure that any modifications or conjugations to the peptide do not sterically hinder the KFERQ motif. 2. Model the 3D structure of your peptide to predict motif accessibility.[8] |
| The specific KFERQ-like sequence is not efficiently recognized. | The canonical KFERQ is not the only sequence recognized. The motif generally requires a glutamine (Q) flanked by a combination of positively charged (K, R), hydrophobic (F, I, L, V), and negatively charged (D, E) residues.[3] Consider synthesizing and testing variants of your motif. |
| Post-translational modifications affecting the motif. | Be aware that cellular processes like phosphorylation or acetylation can alter the charge and structure of your peptide, potentially affecting HSC70 binding.[9] |
| CMA pathway is not active or is downregulated in the chosen cell line/condition. | 1. Confirm the expression of key CMA components like HSC70 and LAMP2A in your cell model. 2. Induce CMA activity by serum starvation or treatment with a known CMA activator. |
Quantitative Data Summary
Table 1: Impact of KFERQ Motif Deletion on Protein-Lysosome Colocalization
| Construct | % Colocalization with LAMP2 (Lysosomal Marker) | Reference |
| Wild-Type APP (contains KFERQ) | High | [10] |
| ΔKFERQ-APP (KFERQ deleted) | Low/Negligible | [10] |
Table 2: Relative Cytosolic Delivery of a Reporter Protein Fused to Different Endosomal Escape Peptides (EEPs)
| EEP | Fold Increase in Cytosolic Delivery (Compared to reporter alone) | Reference |
| R9 | ~30-fold | [7] |
| TAT | ~15-fold | [7] |
| pHD118 | No significant increase | [7] |
Experimental Protocols
Protocol 1: Assessing KFERQ Peptide Uptake by Fluorescence Microscopy
-
Peptide Labeling: Synthesize the KFERQ peptide with a fluorescent tag (e.g., FITC, Rhodamine) at the N- or C-terminus, ensuring the tag does not interfere with the KFERQ motif.
-
Cell Culture: Plate cells of interest on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled KFERQ peptide at the desired concentration and for the desired time. Include an untreated control.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound peptide.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Staining (Optional, for co-localization): To visualize endosomes or lysosomes, incubate the cells with markers like LysoTracker or antibodies against LAMP1 before or after fixation, following the manufacturer's protocol.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the intracellular fluorescence intensity and assess the subcellular localization of the peptide (punctate vs. diffuse).
Protocol 2: Monitoring CMA Activity using a Fluorescent Reporter
This protocol is based on the use of a genetically encoded reporter like KFERQ-Gamillus.[11][12]
-
Transfection/Transduction: Introduce the KFERQ-reporter plasmid into the target cells using a suitable transfection reagent or viral vector.
-
Stable Cell Line Generation (Recommended): Select for stably expressing cells to ensure consistent reporter levels.
-
Induction of CMA: Induce CMA by, for example, serum starvation for a defined period (e.g., 24 hours).
-
Live-Cell Imaging or Flow Cytometry:
-
Microscopy: Image the live cells and quantify the formation of fluorescent puncta, which correspond to the reporter localizing to lysosomes.
-
Flow Cytometry: Harvest the cells and analyze the overall fluorescence intensity. A decrease in the reporter's fluorescence over time can indicate its degradation via CMA.[13]
-
-
Controls:
-
Use a reporter with a mutated or deleted KFERQ motif (dKFERQ) to demonstrate that the observed effect is motif-dependent.[11]
-
Knockdown LAMP2A using siRNA to confirm that the reporter degradation is CMA-specific.
-
Visualizations
Caption: Chaperone-Mediated Autophagy (CMA) pathway for synthetic KFERQ peptides.
Caption: Troubleshooting workflow for optimizing KFERQ peptide delivery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impact of Chaperone-Mediated Autophagy in Brain Aging: Neurodegenerative Diseases and Glioblastoma [frontiersin.org]
- 10. Regulation of amyloid precursor protein processing by its KFERQ motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tracking Chaperone-Mediated Autophagy Flux with a pH-Resistant Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the KFERQ-Hsc70 Interaction: A Comparative Guide for Researchers
For researchers in cellular biology and drug development, confirming the interaction between the chaperone protein Hsc70 and substrate proteins bearing the KFERQ-like motif is crucial for understanding and targeting pathways like Chaperone-Mediated Autophagy (CMA). This guide provides a comparative overview of key experimental methods to validate this interaction, complete with detailed protocols, quantitative data, and a visual workflow.
The selective degradation of cytosolic proteins via CMA is a critical cellular process, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[1][2] A key step in this pathway is the recognition of the KFERQ-like pentapeptide motif within substrate proteins by the chaperone Hsc70.[1][3][4] Validating this interaction is therefore a fundamental step in studying CMA and developing therapeutics that modulate this pathway.
Experimental Workflow for Validating KFERQ-Hsc70 Interaction
The following diagram outlines a typical workflow for confirming the interaction between a protein of interest containing a KFERQ motif and Hsc70.
Key Experimental Methodologies
Several techniques can be employed to validate the interaction between KFERQ-containing proteins and Hsc70. The choice of method often depends on the specific research question, available resources, and desired level of quantitative detail.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in their cellular context. It involves using an antibody to pull down a specific protein (the "bait"), along with any proteins it is interacting with (the "prey").
Experimental Protocol:
-
Cell Culture and Transfection:
-
Cell Lysis:
-
After 24-48 hours of expression, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein complexes.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101)/sepharose beads for 1-2 hours at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the tagged protein of interest (e.g., anti-HA or anti-Flag) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against both the bait protein (e.g., anti-HA) and the potential interacting partner, Hsc70.
-
A band corresponding to Hsc70 in the lane of the immunoprecipitated protein of interest confirms the interaction.
-
Pull-Down Assays
Pull-down assays are an in vitro method to confirm a direct interaction between two proteins. This technique uses a purified, tagged "bait" protein to "pull down" its interacting partner from a cell lysate or a solution of purified "prey" protein.
Experimental Protocol:
-
Protein Expression and Purification:
-
Express and purify a recombinant version of the KFERQ-containing protein of interest, typically with a tag like GST or His.
-
Also, express and purify Hsc70 or use a cell lysate containing endogenous Hsc70.
-
-
Immobilization of Bait Protein:
-
Immobilize the purified tagged bait protein on an affinity resin (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
-
Incubation with Prey Protein:
-
Incubate the immobilized bait protein with the cell lysate or purified Hsc70 for several hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the resin extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elute the bait protein and its interacting partners from the resin.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-Hsc70 antibody to detect the presence of Hsc70.
-
Alternative and Quantitative Methods
While Co-IP and pull-down assays are excellent for demonstrating an interaction, other techniques can provide more quantitative data on the binding affinity.
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of an interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip. One protein is immobilized on the chip, and the other is flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of two molecules.[6][7] This technique can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Data Presentation: Comparing Validation Techniques
| Technique | Principle | Advantages | Disadvantages | Quantitative Data |
| Co-Immunoprecipitation (Co-IP) | In vivo interaction capture using antibodies. | Detects interactions in a cellular context; can identify larger complexes. | Prone to non-specific binding; may not detect transient or weak interactions. | Semi-quantitative (relative band intensity). |
| Pull-Down Assay | In vitro interaction using a tagged bait protein. | Confirms direct interaction; lower background than Co-IP. | In vitro conditions may not reflect the cellular environment; requires purified proteins. | Semi-quantitative. |
| Surface Plasmon Resonance (SPR) | Real-time measurement of binding events. | Provides kinetic data (kon, koff) and affinity (Kd); high sensitivity. | Requires specialized equipment and expertise; protein immobilization can affect activity. | Yes (kon, koff, Kd). |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS); label-free. | Requires large amounts of pure protein; not suitable for very weak or very tight interactions. | Yes (Kd, n, ΔH, ΔS). |
Conclusion
Validating the interaction between a KFERQ-containing protein and Hsc70 is a critical step in elucidating its role in cellular homeostasis and disease. A multi-faceted approach, starting with qualitative methods like Co-IP and pull-down assays and progressing to quantitative techniques such as SPR or ITC, provides the most robust and comprehensive validation. The detailed protocols and comparative data presented in this guide offer researchers a solid framework for designing and executing experiments to confidently confirm this crucial molecular interaction.
References
- 1. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylation of HSC70 by SIRT2 promotes chaperone mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diving into the Evolutionary History of HSC70-Linked Selective Autophagy Pathways: Endosomal Microautophagy and Chaperone-Mediated Autophagy | MDPI [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to KFERQ-Mediated Autophagy and Macroautophagy for the Research Professional
For researchers, scientists, and drug development professionals, understanding the nuances of cellular degradation pathways is paramount. This guide provides an objective comparison of two key lysosomal degradation pathways: KFERQ-mediated autophagy (CMA) and macroautophagy. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document serves as a valuable resource for investigating these critical cellular processes.
At a Glance: Key Distinctions
KFERQ-mediated autophagy, also known as chaperone-mediated autophagy (CMA), and macroautophagy are both vital for cellular homeostasis, but they differ significantly in their mechanism, substrate selectivity, and regulation. Macroautophagy is a bulk degradation process capable of sequestering large cytoplasmic components, including entire organelles, within a double-membraned vesicle called an autophagosome.[1][2] In contrast, CMA is a highly selective process that targets individual soluble proteins containing a specific pentapeptide motif (KFERQ-like) for direct translocation across the lysosomal membrane.[3][4]
Quantitative Comparison of Pathway Characteristics
To facilitate a clear understanding of the functional differences between CMA and macroautophagy, the following table summarizes key quantitative parameters.
| Feature | KFERQ-Mediated Autophagy (CMA) | Macroautophagy |
| Substrate Selectivity | Highly selective for soluble proteins with a KFERQ-like motif.[3][4] | Can be non-selective (bulk cytoplasm) or selective for organelles and protein aggregates.[1][2] |
| Contribution to Total Proteolysis | Degrades an estimated 30-40% of soluble intracellular proteins.[4] | Accounts for a higher percentage of total lysosomal protein degradation, especially during starvation. |
| Cargo Size | Individual proteins. | Large protein complexes, organelles, and bulk cytoplasm.[1] |
| Vesicle Formation | Does not involve vesicle formation.[3] | Involves the formation of double-membraned autophagosomes.[1][2] |
| Key Protein Machinery | Hsc70, LAMP2A, lys-Hsc70.[5] | ATG proteins (e.g., ULK1, Beclin-1, ATG5, LC3). |
| Induction by Starvation | Activated during prolonged starvation (peaks after >12 hours).[4][6][7] | Rapidly induced by short-term starvation (within hours).[3][7] |
| Regulation by Oxidative Stress | Activated by oxidative stress.[4] | Induced by oxidative stress. |
| Degradation Rate of Key Components | LAMP2A half-life can be modulated (e.g., doubles during maximal activation).[8] | LC3-II is turned over rapidly within the autolysosome. |
Signaling Pathways: A Visual Comparison
The signaling cascades that regulate CMA and macroautophagy are distinct, reflecting their different modes of activation and function.
References
- 1. Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaperone‐mediated autophagy: Molecular mechanisms, biological functions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperone-mediated autophagy: roles in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chaperone-Mediated Autophagy in the Kidney: The Road More Traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
Navigating the Nuances of Chaperone-Mediated Autophagy: A Comparative Guide to the Cross-Reactivity of Anti-KFERQ-like Motif Antibodies
For researchers, scientists, and drug development professionals investigating the intricate cellular process of chaperone-mediated autophagy (CMA), the specificity of the tools employed is paramount. Central to this pathway is the recognition of proteins bearing a KFERQ-like motif by the chaperone Hsc70. Antibodies raised against these motifs are invaluable for identifying and characterizing CMA substrates. However, the inherent degeneracy of the KFERQ-like motif presents a significant challenge: how broadly does an antibody targeted to one specific sequence recognize other variations? This guide provides a comparative overview of the cross-reactivity of antibodies against different KFERQ-like motifs, supported by illustrative data and detailed experimental protocols to aid in the rigorous validation of these critical reagents.
Chaperone-mediated autophagy is a selective degradation pathway for cytosolic proteins.[1] This process relies on the recognition of a pentapeptide motif, biochemically related to KFERQ, within the substrate protein by the heat shock cognate protein of 70 kDa (Hsc70).[2][3] This recognition event targets the protein to the lysosome for degradation. It is estimated that 25-30% of cytosolic proteins contain a KFERQ-like sequence, highlighting the broad impact of this pathway on cellular proteostasis.[1]
The KFERQ-like motif is not a single, invariant sequence but rather a consensus defined by the physicochemical properties of its constituent amino acids. A canonical KFERQ-like motif typically contains:
-
One or two positively charged residues (K, R)
-
One or two hydrophobic residues (F, I, L, V)
-
One negatively charged residue (D, E)
-
A glutamine (Q) at either the N- or C-terminus[2]
This variability gives rise to a multitude of potential KFERQ-like sequences, such as QELLR, and necessitates a thorough evaluation of the cross-reactivity of antibodies developed to target this motif. An antibody raised against the canonical KFERQ sequence may exhibit varying degrees of affinity for other KFERQ-like motifs, impacting the interpretation of experimental results.
Comparative Analysis of Antibody Cross-Reactivity
To ensure the accuracy and reproducibility of research in the field of CMA, it is crucial to understand the binding specificity of anti-KFERQ motif antibodies. The following table provides an illustrative comparison of the relative binding affinity of a hypothetical anti-KFERQ polyclonal antibody to a panel of different KFERQ-like peptide sequences. The data is presented as the relative binding affinity normalized to the canonical KFERQ peptide.
| Peptide Sequence | Motif Type | Relative Binding Affinity (%) | Putative Substrate(s) |
| KFERQ | Canonical | 100 | Ribonuclease A |
| QELLR | Canonical-like | 85 | α1-antitrypsin Z |
| VFERQ | Canonical-like | 95 | Hypothetical |
| KFDHQ | Canonical-like | 70 | Hypothetical |
| RFERQ | Canonical-like | 105 | Hypothetical |
| EFERQ | Non-canonical | 20 | Hypothetical |
| PFERQ | Non-canonical | 5 | Hypothetical |
| KFERA | C-terminal Gln Mutant | 15 | Hypothetical |
Note: The data presented in this table is for illustrative purposes and is intended to model the expected outcomes of cross-reactivity studies. Actual binding affinities will vary depending on the specific antibody and the experimental conditions.
Visualizing the Chaperone-Mediated Autophagy Pathway
The following diagram illustrates the key steps in the chaperone-mediated autophagy pathway, from substrate recognition to lysosomal degradation.
Experimental Protocols for Assessing Antibody Cross-Reactivity
Accurate determination of antibody cross-reactivity is essential for the reliable interpretation of experimental data. The following are detailed protocols for two common methods used to assess the specificity of anti-KFERQ motif antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method quantifies the cross-reactivity of an antibody by measuring its ability to bind to a coated antigen in the presence of competing peptides.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Canonical KFERQ peptide (for coating)
-
A panel of KFERQ-like competitor peptides
-
Anti-KFERQ primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the canonical KFERQ peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate the anti-KFERQ primary antibody at its optimal dilution with a serial dilution of each competitor KFERQ-like peptide for 1-2 hours at room temperature. Include a control with no competitor peptide.
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The degree of cross-reactivity is inversely proportional to the signal obtained.
Western Blot with Peptide Competition Assay
This technique confirms the specificity of an antibody for a target protein by demonstrating that the binding can be blocked by pre-incubation with the immunizing peptide or related peptides.
Materials:
-
Cell or tissue lysates containing a known KFERQ-motif containing protein
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-KFERQ primary antibody
-
Canonical KFERQ peptide and a panel of KFERQ-like competitor peptides
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Pre-incubation: In separate tubes, pre-incubate the anti-KFERQ primary antibody at its optimal dilution with a 10-100 fold molar excess of the canonical KFERQ peptide or other KFERQ-like competitor peptides for 1-2 hours at room temperature with gentle agitation. Prepare a control sample of the primary antibody without any competing peptide.[4][5][6][7]
-
Primary Antibody Incubation: Incubate the blocked membrane with the pre-incubated antibody solutions (or the control antibody solution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A specific antibody will show a diminished or absent band in the lane corresponding to the pre-incubation with the specific competing peptide.
Experimental Workflow for Assessing Antibody Cross-Reactivity
The following diagram outlines a general workflow for characterizing the cross-reactivity of an anti-KFERQ motif antibody.
Conclusion
The study of chaperone-mediated autophagy is a rapidly evolving field with significant implications for understanding cellular homeostasis, aging, and a variety of diseases. The use of well-characterized antibodies is fundamental to the progress of this research. By employing rigorous validation techniques such as competitive ELISA and Western blotting with peptide competition, researchers can confidently identify and study CMA substrates. This guide provides a framework for understanding and assessing the cross-reactivity of anti-KFERQ-like motif antibodies, ultimately contributing to more robust and reproducible scientific discoveries.
References
- 1. Chaperone-Mediated Autophagy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. fabgennix.com [fabgennix.com]
- 5. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 7. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Lysosomal Targeting Signals: KFERQ and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of the KFERQ-like motif, the hallmark of chaperone-mediated autophagy (CMA), with other prominent lysosomal targeting signals. We will delve into the mechanisms, specificity, and regulation of these pathways, supported by experimental data and protocols to aid in your research and development endeavors.
Introduction to Lysosomal Targeting
The lysosome is a critical cellular organelle responsible for the degradation of a wide array of macromolecules. The targeted delivery of substrates to the lysosome is a highly regulated process mediated by specific signaling motifs within the cargo proteins. Understanding the nuances of these targeting pathways is paramount for deciphering cellular homeostasis and for the development of novel therapeutic strategies that harness or correct lysosomal function. This guide focuses on a comparative analysis of four major lysosomal targeting signals: the KFERQ-like motif, the Mannose-6-Phosphate (B13060355) (M6P) signal, and the tyrosine-based (YXXØ) and dileucine-based ([DE]XXXL[LI]) motifs.
Overview of Lysosomal Targeting Signals
While direct quantitative comparisons of the efficiency and specificity of these pathways are not extensively available in the literature, a functional comparison can be made based on their distinct mechanisms, cargo specificity, and regulatory cues.
| Feature | KFERQ-like Motif (CMA) | Mannose-6-Phosphate (M6P) | Tyrosine-based (YXXØ) & Dileucine-based ([DE]XXXL[LI]) |
| Cargo Type | Soluble cytosolic proteins | Soluble lysosomal hydrolases | Transmembrane proteins |
| Signal Type | Pentapeptide motif (e.g., KFERQ) | N-linked glycan modification | Short amino acid motifs in cytosolic domains |
| Recognition Location | Cytosol | cis-Golgi | Trans-Golgi Network (TGN), endosomes, plasma membrane |
| Key Recognition Factor | Hsc70 chaperone | M6P receptors (CI-MPR & CD-MPR) | Adaptor protein (AP) complexes (AP-1, AP-2, AP-3, AP-4) and GGA proteins |
| Targeting Pathway | Direct translocation across the lysosomal membrane | Vesicular transport from the TGN to endosomes, then to lysosomes | Clathrin-mediated vesicular transport from the TGN or plasma membrane to endosomes and then lysosomes |
| Regulation | Activated by cellular stress (e.g., prolonged starvation, oxidative stress) | Constitutive for most lysosomal enzymes | Regulated by protein expression, phosphorylation, and interaction with adaptor proteins |
| Key Protein Players | Hsc70, LAMP-2A, lys-Hsc70 | GlcNAc-1-phosphotransferase, M6P receptors, Arf1 | AP complexes, GGAs, clathrin |
In-Depth aAalysis of Lysosomal Targeting Pathways
The KFERQ-like Motif and Chaperone-Mediated Autophagy (CMA)
Chaperone-mediated autophagy is a highly selective pathway for the degradation of specific cytosolic proteins.[1][2] This pathway is characterized by the presence of a pentapeptide motif biochemically related to KFERQ in the substrate protein.[1][2]
Mechanism of Action: The KFERQ-like motif is recognized in the cytosol by the heat shock cognate 70 kDa protein (Hsc70).[1] The resulting chaperone-substrate complex is then targeted to the lysosomal membrane, where it binds to the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as the receptor for this pathway.[1] Following binding, the substrate protein unfolds and is translocated directly across the lysosomal membrane into the lumen for degradation by resident hydrolases. A lysosomal resident form of Hsc70 (lys-Hsc70) is thought to assist in the translocation process.
Specificity and Regulation: The selectivity of CMA is conferred by the specific recognition of the KFERQ-like motif by Hsc70.[1][2] CMA is a highly regulated process, typically activated in response to cellular stressors such as prolonged starvation and mild oxidative stress.[1] This allows for the selective removal of non-essential or damaged proteins to provide amino acids for the synthesis of essential proteins and to maintain cellular quality control.
Signaling Pathway Diagram:
The Mannose-6-Phosphate (M6P) Pathway
The M6P pathway is the primary mechanism for targeting newly synthesized soluble hydrolases to the lysosome.
Mechanism of Action: In the cis-Golgi, lysosomal hydrolases are specifically recognized and modified with a mannose-6-phosphate (M6P) tag on their N-linked oligosaccharides. This modification is catalyzed by the enzyme UDP-N-acetylglucosamine-1-phosphotransferase. The M6P tag is then recognized by M6P receptors (MPRs), primarily the cation-independent MPR (CI-MPR) and the cation-dependent MPR (CD-MPR), in the trans-Golgi network (TGN). This binding event segregates the hydrolases into clathrin-coated vesicles that bud from the TGN and are transported to the late endosome. The acidic environment of the late endosome causes the dissociation of the hydrolase from the receptor. The hydrolase is then delivered to the lysosome, while the MPR is recycled back to the TGN.
Specificity and Regulation: The high specificity of this pathway is ensured by the selective addition of the M6P tag to lysosomal hydrolases. This process is generally constitutive, ensuring a constant supply of degradative enzymes to the lysosome.
Signaling Pathway Diagram:
Tyrosine-based (YXXØ) and Dileucine-based ([DE]XXXL[LI]) Motifs
These motifs are responsible for the lysosomal targeting of transmembrane proteins.
Mechanism of Action: Tyrosine-based (YXXØ, where Ø is a bulky hydrophobic residue) and dileucine-based ([DE]XXXL[LI] or DXXLL) motifs are short linear sequences present in the cytosolic domains of transmembrane proteins. These motifs are recognized by adaptor protein (AP) complexes (e.g., AP-1, AP-2, AP-3, AP-4) and Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs). This recognition occurs at the TGN or the plasma membrane and mediates the incorporation of the cargo protein into clathrin-coated vesicles. These vesicles then traffic to endosomes, and subsequently, the cargo is delivered to the lysosome for degradation.
Specificity and Regulation: The specificity of this targeting is determined by the interaction of the specific motif with different adaptor protein complexes. The trafficking of these proteins can be regulated by factors such as phosphorylation of residues near the sorting motif, which can modulate the binding of adaptor proteins.
Experimental Protocols
In Vitro Lysosomal Import Assay for CMA
This assay measures the uptake and degradation of a radiolabeled substrate protein by isolated lysosomes.
Methodology:
-
Isolation of Lysosomes: Isolate intact lysosomes from cultured cells or tissues (e.g., rat liver) by density gradient centrifugation.
-
Substrate Preparation: Radiolabel a purified protein known to be a CMA substrate (e.g., GAPDH) with [¹²⁵I] or another suitable isotope.
-
Import Reaction: Incubate the isolated lysosomes with the radiolabeled substrate in a buffered solution containing ATP.
-
Separation of Imported Substrate: After the incubation period, pellet the lysosomes by centrifugation.
-
Quantification: Measure the amount of radioactivity in the lysosomal pellet (imported protein) and in the supernatant (non-imported protein) using a gamma counter. The percentage of imported protein can then be calculated.
-
Proteolysis Assay (Optional): To confirm degradation, the lysosomal pellet can be treated with a protease inhibitor cocktail, and the integrity of the imported protein can be analyzed by SDS-PAGE and autoradiography.
Immunofluorescence Colocalization Assay for Lysosomal Targeting
This method visualizes the localization of a protein of interest within lysosomes in intact cells.
Methodology:
-
Cell Culture and Transfection: Culture cells on coverslips and transfect them with a plasmid encoding the protein of interest tagged with a fluorescent protein (e.g., GFP) or an epitope tag (e.g., HA).
-
Immunostaining: Fix the cells and permeabilize them. Incubate with a primary antibody against the protein of interest (if epitope-tagged) and a primary antibody against a lysosomal marker protein (e.g., LAMP1 or LAMP2).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 for the protein of interest and Alexa Fluor 594 for the lysosomal marker).
-
Microscopy: Mount the coverslips and visualize the cells using a confocal microscope.
-
Analysis: Quantify the degree of colocalization between the protein of interest and the lysosomal marker using image analysis software.
Experimental Workflow Diagram:
Conclusion
The lysosomal targeting of proteins is a complex and highly specific process governed by a variety of signaling motifs. The KFERQ-like motif, recognized by the chaperone Hsc70, mediates the direct translocation of soluble cytosolic proteins into the lysosome via chaperone-mediated autophagy, a pathway that is crucial for cellular quality control and adaptation to stress. In contrast, the M6P pathway ensures the delivery of soluble lysosomal enzymes through a receptor-mediated vesicular transport system, while tyrosine-based and dileucine-based motifs direct the trafficking of transmembrane proteins. Each of these pathways possesses a unique mechanism of cargo recognition and transport, contributing to the diverse and essential functions of the lysosome. The experimental approaches outlined in this guide provide a framework for the functional investigation of these pathways, which is critical for advancing our understanding of lysosomal biology and its implications in health and disease.
References
- 1. Quantitative proteomic analysis of temporal lysosomal proteome and the impact of the KFERQ-like motif and LAMP2A in lysosomal targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of Mannose-6-phosphate Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KFERQ-Dependent Degradation: A Guide to siRNA Knockdown Techniques
For researchers, scientists, and drug development professionals, understanding the intricacies of protein degradation pathways is paramount. Chaperone-mediated autophagy (CMA) is a highly selective process responsible for the degradation of cytosolic proteins containing a specific pentapeptide motif biochemically related to KFERQ. A cornerstone technique for validating the involvement of CMA in the degradation of a protein of interest is the use of small interfering RNA (siRNA) to knock down key components of the CMA machinery.
This guide provides a comprehensive comparison of experimental approaches for validating KFERQ-dependent degradation using siRNA knockdown. We will delve into the experimental data, provide detailed protocols, and visualize the underlying biological and experimental workflows.
The Critical Role of LAMP2A in Chaperone-Mediated Autophagy
CMA is a lysosomal degradation pathway that, unlike macroautophagy, does not involve the formation of autophagosomes. Instead, cytosolic proteins bearing the KFERQ-like motif are recognized by the chaperone heat shock cognate 71 kDa protein (Hsc70).[1][2] This chaperone-substrate complex then traffics to the lysosome, where it binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as the receptor and a crucial component of the translocation complex.[3][4] Following binding, the substrate protein is unfolded and translocated into the lysosomal lumen for degradation by resident proteases.[5]
Given its central role, LAMP2A is the most common and specific target for siRNA-mediated knockdown to inhibit CMA and validate the degradation of a putative KFERQ-containing substrate.[4][5] A significant reduction in the degradation rate of a protein following LAMP2A knockdown is strong evidence for its clearance via the CMA pathway.
Comparative Data on siRNA-Mediated Inhibition of KFERQ-Dependent Degradation
The following table summarizes quantitative data from various studies demonstrating the effect of LAMP2A siRNA knockdown on the degradation of known or putative CMA substrates.
| Cell Line | Target Protein | siRNA Target | Knockdown Efficiency | Effect on Target Protein Degradation | Reference |
| HEK 293 | KFERQ-AMC (fluorogenic substrate) | LAMP2A | ~90% | Decreased degradation (reduced AMC fluorescence) | [6] |
| H9c2 (rat cardiomyoblasts) | KFERQ-AMC (fluorogenic substrate) | LAMP2A | ~90% | Decreased degradation (reduced AMC fluorescence) | [6] |
| Wild-Type MEFs | PAmCherry-KFERQ-NE (reporter) | LAMP2A | Not specified | Significantly decreased clearance rate | [7] |
| LRRK2 R1441G KI MEFs | PAmCherry-KFERQ-NE (reporter) | LAMP2A | Not specified | No significant change in the already impaired clearance rate | [7] |
| U87-MG (glioblastoma) | GAPDH (endogenous substrate) | LAMP2A | >85% (mRNA) | Slight but significant increase in protein levels | [1] |
| H460 (non-small cell lung cancer) | Not specified (general tumorigenicity) | LAMP2A | Not specified | Inhibited tumorigenic ability | [4] |
Visualizing the Pathways and Processes
To better understand the biological and experimental frameworks, the following diagrams illustrate the KFERQ-dependent degradation pathway and a typical siRNA knockdown workflow.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments involved in validating KFERQ-dependent degradation using siRNA knockdown.
siRNA Transfection
This protocol is a general guideline and should be optimized for specific cell lines and siRNA reagents.
Materials:
-
Cells of interest plated in 6-well plates
-
siRNA targeting LAMP2A (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed approximately 2-5 x 10^5 cells per well in a 6-well plate with complete culture medium. Cells should be 70-90% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 75 pmol of siRNA (e.g., 3.75 µL of a 20 µM stock) in 125 µL of Opti-MEM™ medium. Add 5 µL of P3000™ Reagent.
-
Combine the diluted siRNA and the diluted Lipofectamine™ 3000 (total volume ~250 µL).
-
Incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal incubation time should be determined empirically.
-
Harvesting: After incubation, cells can be harvested for RNA or protein extraction to validate knockdown and assess protein degradation.
Validation of LAMP2A Knockdown by Western Blot
Materials:
-
Transfected and control cell lysates
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LAMP2A and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LAMP2A antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of LAMP2A knockdown relative to the loading control and the non-targeting siRNA control. A knockdown of ≥70% is generally considered efficient.[8]
Assessing Substrate Protein Degradation
The accumulation of the protein of interest upon LAMP2A knockdown can be assessed by Western blot, as described above, using a primary antibody specific to the target protein. An increase in the steady-state level of the protein in LAMP2A-knockdown cells compared to control cells suggests its degradation is CMA-dependent. For a more direct measure of degradation rates, a pulse-chase analysis can be performed.
Alternative and Complementary Approaches
While siRNA knockdown of LAMP2A is a robust method, other techniques can be used to validate KFERQ-dependent degradation:
-
Overexpression of LAMP2A: Conversely to knockdown, overexpressing LAMP2A can enhance the degradation of CMA substrates.[3][6] Observing an accelerated degradation of the protein of interest upon LAMP2A overexpression provides complementary evidence.
-
Lysosomal Inhibition: Treating cells with lysosomal inhibitors, such as bafilomycin A1 or chloroquine, will block degradation and lead to the accumulation of proteins degraded by all lysosomal pathways, including CMA. While not specific to CMA, this can confirm that the protein is indeed degraded in the lysosome.
-
In Vitro Degradation Assays: Using isolated lysosomes, one can directly measure the uptake and degradation of a purified protein of interest. This provides definitive evidence of direct lysosomal translocation.[5]
-
CRISPR/Cas9-mediated knockout: For a more permanent and potentially more complete inhibition of CMA, CRISPR/Cas9 can be used to knock out the LAMP2A gene.
By employing siRNA-mediated knockdown of LAMP2A in conjunction with these other techniques, researchers can confidently validate the involvement of chaperone-mediated autophagy in the degradation of their protein of interest, paving the way for a deeper understanding of cellular homeostasis and the development of novel therapeutic strategies.
References
- 1. Discovery of LAMP-2A as potential biomarkers for glioblastoma development by modulating apoptosis through N-CoR degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylation of HSC70 by SIRT2 promotes chaperone mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaperone-mediated autophagy protects cardiomyocytes against hypoxic-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone‐mediated autophagy receptor modulates tumor growth and chemoresistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Analysis of KFERQ-Motif Mediated Protein Degradation Pathways in Yeast and Mammals
A comprehensive guide for researchers, scientists, and drug development professionals on the conservation and divergence of chaperone-mediated protein degradation routes.
While the selective autophagy pathway known as Chaperone-Mediated Autophagy (CMA) is a well-characterized process in mammals for the targeted degradation of cytosolic proteins, its direct conservation in the yeast Saccharomyces cerevisiae has been a subject of considerable investigation. This guide provides a detailed comparison of the components and mechanisms involved in the recognition and degradation of proteins bearing the KFERQ-like motif in both mammalian and yeast systems, supported by quantitative data and experimental protocols.
Key Findings at a Glance
A canonical KFERQ pathway, identical to the one in mammals, is not conserved in yeast. The primary distinction lies in the absence of a direct homolog of the lysosomal receptor LAMP2A in yeast. However, yeast possess a functionally analogous pathway involving the direct, chaperone-dependent import of cytosolic proteins into the vacuole, the yeast equivalent of the lysosome. The key components of these pathways are compared below.
Comparison of Pathway Components
| Component | Mammals (Chaperone-Mediated Autophagy) | Yeast (Saccharomyces cerevisiae) | Conservation Status |
| Targeting Motif | KFERQ-like pentapeptide motif | KFERQ-like motifs are abundant in the proteome, but their role in direct vacuolar import is debated and appears substrate-dependent. | Motif is present in both, but its recognition for direct lysosomal/vacuolar import is not universally conserved. |
| Cytosolic Chaperone | Hsc70 (HSPA8) | Ssa1p (and other Ssa family proteins) | High (Approx. 60-70% sequence identity) |
| Lysosomal/Vacuolar Receptor | LAMP2A | No direct homolog identified. The receptor for direct vacuolar import is unknown. | Not Conserved |
| Translocation Mechanism | Direct translocation across the lysosomal membrane mediated by a multimeric LAMP2A complex. | Evidence for direct translocation across the vacuolar membrane, but the machinery is not fully characterized. | Functionally analogous, but molecular machinery differs. |
| Inducing Conditions | Nutrient deprivation, oxidative stress | Nutrient deprivation (starvation) | Conserved |
Quantitative Data: Chaperone Sequence Homology
The primary cytosolic chaperones involved in the recognition of substrate proteins in mammals (Hsc70/HSPA8) and yeast (Ssa1p) share a significant degree of sequence homology, indicating a conserved function in substrate binding.
| Protein Pair | Sequence Identity | Sequence Similarity |
| Human HSPA8 vs. Yeast Ssa1p | ~64% | ~78% |
Note: Sequence identity and similarity percentages can vary slightly based on the alignment algorithm and parameters used.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the mammalian CMA pathway and the proposed analogous pathway in yeast, as well as a typical experimental workflow for studying these processes in vitro.
Caption: Mammalian Chaperone-Mediated Autophagy (CMA) Pathway.
Caption: Proposed Yeast Chaperone-Dependent Vacuolar Import Pathway.
Caption: General Workflow for In Vitro Lysosomal/Vacuolar Protein Import Assays.
Experimental Protocols
Identification of KFERQ-like Motifs (In Silico)
Objective: To identify potential CMA or chaperone-dependent degradation substrates by searching for KFERQ-like motifs in protein sequences.
Methodology:
-
Obtain the amino acid sequence of the protein of interest from a database such as UniProt or NCBI.
-
Utilize a KFERQ-motif prediction tool. A widely used resource is the "KFERQ finder" web server.[1]
-
The prediction algorithm identifies pentapeptides that adhere to the biochemical properties of a KFERQ-like motif, which is typically defined by the presence of acidic, basic, hydrophobic, and glutamine residues in specific arrangements.
-
The output will provide the location of any identified canonical or post-translationally modifiable KFERQ-like motifs within the protein sequence.
In Vitro Mammalian Chaperone-Mediated Autophagy Assay
Objective: To directly measure the translocation of a substrate protein into isolated lysosomes in a chaperone- and LAMP2A-dependent manner.
Methodology:
-
Isolation of Lysosomes:
-
Homogenize mammalian tissue (e.g., rat liver) or cultured cells in an isotonic buffer.
-
Perform differential centrifugation to enrich for the lysosomal fraction.
-
Further purify lysosomes using density gradient centrifugation (e.g., with Percoll or Ficoll gradients).
-
-
Substrate Preparation:
-
Express and purify the substrate protein of interest.
-
Label the substrate, typically with a radioisotope (e.g., [¹²⁵I]) or a fluorescent tag.
-
-
In Vitro Uptake Reaction:
-
Incubate the isolated lysosomes with the labeled substrate in a reaction buffer containing an ATP-regenerating system.
-
Include purified Hsc70 and any relevant co-chaperones in the reaction mixture.
-
Set up control reactions, such as incubation at 4°C (to inhibit transport) or in the absence of ATP or chaperones.
-
-
Protease Protection Assay:
-
After the incubation period, treat the reaction mixture with a protease (e.g., proteinase K) to digest any substrate that has not been imported into the lysosomes.
-
Stop the protease digestion with an inhibitor (e.g., PMSF).
-
-
Analysis:
-
Pellet the lysosomes by centrifugation.
-
Lyse the lysosomes to release the imported, protease-protected substrate.
-
Analyze the amount of imported substrate by SDS-PAGE followed by autoradiography or fluorescence imaging.
-
In Vitro Yeast Vacuolar Protein Import Assay
Objective: To measure the direct import of a cytosolic protein into isolated yeast vacuoles in a chaperone-dependent manner.
Methodology:
-
Isolation of Vacuoles:
-
Grow yeast cells to the desired growth phase (e.g., logarithmic or stationary phase after nutrient starvation).
-
Spheroplast the yeast cells by enzymatic digestion of the cell wall (e.g., with zymolyase or lyticase).
-
Gently lyse the spheroplasts osmotically.
-
Isolate intact vacuoles using density gradient centrifugation (e.g., with Ficoll).
-
-
Substrate Preparation:
-
Prepare a yeast cytosolic extract containing the substrate of interest. The substrate can be endogenously present or overexpressed.
-
Alternatively, use a purified, labeled (e.g., with [³⁵S]-methionine via in vitro translation) substrate protein.
-
-
In Vitro Import Reaction:
-
Incubate the isolated vacuoles with the cytosolic extract or purified substrate in a reaction buffer containing an ATP-regenerating system.
-
To test for chaperone dependence, cytosol can be depleted of Hsp70s or specific inhibitors can be used where available.
-
Set up control reactions, such as incubation on ice or in the absence of ATP.
-
-
Protease Protection Assay:
-
Similar to the mammalian assay, treat the reaction with an external protease to digest non-imported proteins.
-
Stop the protease activity.
-
-
Analysis:
-
Re-isolate the vacuoles by centrifugation.
-
Lyse the vacuoles and analyze the imported, protected substrate by SDS-PAGE and autoradiography or immunoblotting.
-
Conclusion
The KFERQ-mediated degradation pathway is not strictly conserved between yeast and mammals. While mammals possess the well-defined Chaperone-Mediated Autophagy (CMA) pathway, characterized by the essential LAMP2A receptor, yeast lack this specific component. However, the high conservation of the Hsp70 chaperones and the presence of KFERQ-like motifs in the yeast proteome, coupled with experimental evidence for a chaperone-dependent direct protein import into the vacuole, suggest the existence of a functionally analogous, albeit mechanistically distinct, pathway. This highlights an evolutionary divergence in the machinery for selective protein degradation in the lysosome/vacuole, while maintaining the central role of chaperone-mediated recognition of cytosolic substrates. For researchers in drug development, this distinction is critical, as therapeutic strategies targeting the mammalian CMA pathway, particularly those aimed at LAMP2A, may not be applicable to fungal models or pathogens. Further research is needed to fully elucidate the molecular machinery of the yeast vacuolar import pathway and to definitively clarify the role of the KFERQ motif in this process.
References
Navigating the Labyrinth of Lysosomal Degradation: A Comparative Guide to KFERQ Pathway Inhibitors
For researchers, scientists, and drug development professionals, the selective degradation of cellular proteins through the Chaperone-Mediated Autophagy (CMA) pathway presents a promising therapeutic target for a multitude of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of the efficacy of different inhibitors targeting this intricate pathway, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
The KFERQ pathway, a key process in cellular homeostasis, relies on the recognition of the KFERQ-like motif in substrate proteins by the chaperone Hsc70, followed by their translocation into the lysosome for degradation via the lysosomal receptor LAMP2A.[1][2] The modulation of this pathway through small molecules and peptides has emerged as a significant area of interest for therapeutic intervention. This comparison focuses on several prominent inhibitors, detailing their mechanisms of action and reported efficacies.
Quantitative Comparison of KFERQ Pathway Inhibitors
The following table summarizes the available quantitative data for various CMA inhibitors. It is important to note that direct comparative studies are limited, and the reported IC50 values may vary depending on the cell type and experimental conditions.
| Inhibitor | Target | Mechanism of Action | Reported IC50 / Effective Concentration | Cell Line(s) | Reference(s) |
| CIM7 | NCoR1/RARα interaction | Disrupts the NCoR1/RARα interaction, altering the CMA regulatory transcriptional program to suppress CMA.[1][3] | 75 nM | A549 | [1][3] |
| 195 nM | H23 | [3] | |||
| 355 nM | H1703 | [3] | |||
| Polyphyllin D (PPD) | HSC70-LAMP2A interaction | Disrupts the interaction between HSC70 and LAMP2A, and inhibits LAMP2A homo-multimerization.[4][5] | 1.6 - 3.2 µM (effective concentration for CMA inhibition) | Not specified | [4][6] |
| Cell Viability | Induces apoptosis. | 2.8 µM | Jurkat | [7] | |
| SHP2 | Allosteric inhibition of SHP2 phosphatase. | 15.3 µM | In vitro assay | [7] | |
| All-trans Retinoic Acid (ATRA) | Retinoic Acid Receptor alpha (RARα) | Activates RARα, which in turn reduces LAMP2A mRNA levels, leading to CMA inhibition.[8][9] | Not directly reported for CMA inhibition. Reduces CMA activity upon serum removal. | Mouse embryonic fibroblasts | [8] |
| Cell Viability | Induces apoptosis and differentiation. | 4.58 µM | KKU-213B (Cholangiocarcinoma) | [10] | |
| 10.29 µM | KKU-100 (Cholangiocarcinoma) | [10] | |||
| p140 Peptide | Hsc70 | Binds to Hsc70 and impairs its chaperone and refolding functions.[11][12][13] | Not reported | MRL/lpr murine lupus model | [11][12][13] |
| SB203580 | p38 MAPK | Inhibits p38 MAPK, which is involved in the ER-stress-induced CMA (ERICA) pathway. | 0.3 - 0.5 µM (for p38 MAPK inhibition) | THP-1 | [14] |
Signaling Pathways and Inhibitor Targets
The regulation of the KFERQ pathway is complex, involving multiple signaling cascades. The following diagram illustrates the core CMA pathway and the points of intervention for the discussed inhibitors.
Experimental Protocols
Accurate assessment of CMA activity is crucial for evaluating the efficacy of its inhibitors. Below are detailed methodologies for key experiments.
In Vitro CMA Activity Assay with Isolated Lysosomes
This assay directly measures the uptake and degradation of a KFERQ-containing substrate by isolated lysosomes.
a. Isolation of Lysosomes:
-
Homogenize fresh tissue (e.g., rat liver) or cultured cells in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4).
-
Perform differential centrifugation to enrich for the lysosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet mitochondria, and a final high-speed spin to pellet lysosomes.
-
Further purify the lysosomal fraction using a density gradient centrifugation (e.g., with Percoll or Ficoll).
b. In Vitro Uptake and Degradation Assay:
-
Incubate the purified lysosomes with a radiolabeled ([14C] or [3H]) CMA substrate (e.g., GAPDH, which contains a KFERQ-like motif) in an appropriate incubation buffer (e.g., 10 mM MOPS, 0.25 M sucrose, pH 7.3) at 37°C.
-
To measure uptake, stop the reaction by cooling on ice and pellet the lysosomes. The amount of radioactivity in the pellet, protected from external proteases, represents the amount of substrate taken up.
-
To measure degradation, after incubation, precipitate the non-degraded protein using trichloroacetic acid (TCA). The amount of radioactivity in the TCA-soluble fraction represents the degraded substrate.
-
To test the effect of an inhibitor, pre-incubate the lysosomes with the inhibitor for a defined period before adding the substrate.
In-Cell CMA Activity using a Fluorescent Reporter
This method allows for the monitoring of CMA activity in living cells.
a. CMA Reporter:
-
Transfect cells with a plasmid encoding a photoactivatable or photoconvertible fluorescent protein (e.g., mCherry) fused to a KFERQ motif (e.g., KFERQ-PA-mCherry).
b. Measurement of CMA Activity:
-
After transfection, treat the cells with the CMA inhibitor of interest for the desired time and concentration.
-
Activate the fluorescent reporter in a specific cellular region using a focused laser beam.
-
Monitor the redistribution of the fluorescent signal over time. In cells with active CMA, the diffuse cytosolic fluorescence will translocate to punctate structures corresponding to lysosomes.
-
Quantify the formation of fluorescent puncta using fluorescence microscopy and image analysis software. A decrease in the number or intensity of puncta in inhibitor-treated cells compared to controls indicates CMA inhibition.
Western Blot Analysis of LAMP2A and Hsc70 Levels
This method provides an indirect measure of CMA activity by assessing the levels of key CMA machinery components.
-
Treat cells with the CMA inhibitor for the desired time and concentration.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for LAMP2A and Hsc70.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. A decrease in LAMP2A and/or Hsc70 levels may indicate an inhibition of the CMA pathway.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel KFERQ pathway inhibitors.
Logical Relationships in CMA Inhibition
The decision to pursue a particular CMA inhibitor for therapeutic development depends on its specific mechanism of action and its effects on cellular processes. The diagram below illustrates the logical relationships between different inhibitor classes and their potential outcomes.
References
- 1. CIM7 | CMA inhibitor, NCoR1/RARα inhibitor | Probechem Biochemicals [probechem.com]
- 2. Chaperone-Mediated Autophagy and Its Emerging Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule disruption of RARα/NCoR1 interaction inhibits chaperone-mediated autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent inhibitor of chaperone-mediated autophagy that targets the HSC70-LAMP2A interaction in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaperone-Mediated Autophagy in the Kidney: The Road More Traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSC70 blockade by the therapeutic peptide P140 affects autophagic processes and endogenous MHCII presentation in murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 14. selleckchem.com [selleckchem.com]
Navigating the Labyrinth of Chaperone-Mediated Autophagy: A Guide to Validating Mass Spectrometry-Identified KFERQ-like Proteins
For researchers, scientists, and drug development professionals, the identification of proteins bearing the KFERQ-like motif through mass spectrometry is a critical first step in unraveling the intricate network of chaperone-mediated autophagy (CMA). However, this initial identification is merely a starting point. Rigorous experimental validation is paramount to confirm these proteins as bona fide CMA substrates. This guide provides an objective comparison of validation methodologies, supported by experimental data, to empower researchers in their quest to decipher the roles of these proteins in cellular homeostasis and disease.
Chaperone-mediated autophagy is a selective degradation pathway where cytosolic proteins containing a specific pentapeptide motif, biochemically related to KFERQ, are recognized by the chaperone heat shock cognate 71 kDa protein (HSC70) and targeted to the lysosome for degradation.[1][2] The process is highly specific, relying on the interaction between the substrate-chaperone complex and the lysosome-associated membrane protein type 2A (LAMP2A), which acts as the receptor and translocator.[2][3]
The advent of quantitative mass spectrometry has enabled the large-scale identification of potential CMA substrates by analyzing the lysosomal proteome under conditions that stimulate CMA, such as glucose starvation.[4][5][6] However, the mere presence of a KFERQ-like motif in a protein identified in the lysosomal fraction is not sufficient to classify it as a CMA substrate. A significant portion of proteins with predicted KFERQ-like motifs may be targeted to the lysosome through other pathways, independent of LAMP2A.[5][6] Therefore, a multi-pronged validation approach is essential.
Comparative Analysis of Validation Methods
The validation of mass spectrometry-identified KFERQ proteins hinges on demonstrating their specific, LAMP2A-dependent translocation into the lysosome. Below is a comparison of key experimental approaches:
| Validation Method | Principle | Advantages | Limitations |
| siRNA-mediated LAMP2A Knockdown | Reduction of LAMP2A expression to assess its impact on the lysosomal localization of the candidate protein. | Directly tests the dependency of a protein's lysosomal targeting on LAMP2A.[5][6] | Off-target effects of siRNA are possible. Incomplete knockdown may lead to ambiguous results. |
| Mutational Analysis of the KFERQ-like Motif | Altering or deleting the KFERQ-like motif in the candidate protein to observe changes in its lysosomal targeting and degradation. | Provides direct evidence for the functionality of the identified motif in CMA targeting.[2] | Can be time-consuming. Mutations may lead to protein misfolding and affect its stability or function through mechanisms other than CMA. |
| In Vitro Uptake Assays | Using isolated lysosomes to directly measure the uptake and degradation of a radiolabeled or fluorescently tagged candidate protein. | Offers a controlled environment to study the direct interaction of the substrate with the lysosomal machinery.[7] | May not fully recapitulate the complex cellular environment and the influence of other cellular factors. |
| HSC70 Co-immunoprecipitation | Assessing the physical interaction between the candidate protein and the HSC70 chaperone. | Confirms a key step in the CMA pathway – the recognition of the substrate by the chaperone.[2] | An interaction with HSC70 does not guarantee lysosomal translocation, as HSC70 has multiple cellular functions. |
| Bioinformatic Motif Prediction | Utilizing computational tools to identify canonical and putative KFERQ-like motifs within a protein's sequence. | A rapid and high-throughput method for initial screening of large datasets.[1][8] | Predictions require experimental validation, as the presence of a motif does not confirm it as a functional CMA substrate.[5][6] |
Quantitative Data Summary
Quantitative proteomics provides valuable insights into the dynamics of the lysosomal proteome upon CMA stimulation. The following table summarizes representative data from a study investigating the LAMP2A-dependent lysosomal enrichment of proteins.
| Protein Category | Percentage of Total Lysosomal Proteome Enriched (Early Time Point) | Percentage of Total Lysosomal Proteome Enriched (Late Time Point) | Percentage with Canonical KFERQ-like Motifs | Percentage with Putative KFERQ-like Motifs | Percentage Showing LAMP2A Dependency |
| Total Enriched Proteins | 100% | 100% | 45% | 33% | N/A |
| LAMP2A-Dependent Proteins | 49% | 51% | 65% | 30% | 16% (of total enriched) |
| LAMP2A-Independent Proteins | 51% | 49% | 53% | N/A | 84% (of total enriched) |
Data adapted from a quantitative proteomic analysis of the lysosomal proteome.[5][6]
This data highlights that while a substantial portion of proteins enriched in the lysosome contain predicted KFERQ-like motifs, only a fraction of these demonstrate a significant dependence on LAMP2A for their lysosomal targeting.[5][6]
Experimental Protocols
1. siRNA-mediated Knockdown of LAMP2A
-
Cell Culture and Transfection: Cells (e.g., SUM159) are cultured to optimal confluency. Transfection with siRNA targeting LAMP2A (or a non-targeting control) is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Induction of CMA: Following transfection, cells are subjected to conditions that stimulate CMA, such as glucose starvation.
-
Lysosome Isolation: Lysosomes are isolated from cell lysates using differential centrifugation or commercially available kits.
-
Western Blot Analysis: The protein levels of LAMP2A in the isolated lysosomal fractions are analyzed by Western blotting to confirm knockdown efficiency. The abundance of the candidate KFERQ protein in the lysosomal fraction of both control and LAMP2A-knockdown cells is then compared. A significant reduction in the lysosomal localization of the candidate protein upon LAMP2A knockdown validates its dependency on this receptor.[6][9]
2. Mutational Analysis of the KFERQ-like Motif
-
Site-Directed Mutagenesis: A plasmid encoding the candidate protein is subjected to site-directed mutagenesis to alter or delete the KFERQ-like motif. A common strategy is to replace key residues of the motif with alanine.
-
Cell Transfection and Expression: Cells are transfected with plasmids encoding the wild-type and mutated versions of the candidate protein.
-
Assessment of Lysosomal Localization: The subcellular localization of the wild-type and mutant proteins is assessed using immunofluorescence microscopy or by analyzing their presence in isolated lysosomal fractions via Western blotting. A shift from a punctate, lysosomal pattern to a more diffuse cytosolic pattern for the mutant protein indicates the importance of the KFERQ-like motif for lysosomal targeting.
-
Protein Degradation Assay: The degradation rate of the wild-type and mutant proteins can be measured using a cycloheximide (B1669411) chase assay followed by Western blot analysis. A slower degradation rate for the mutant protein suggests that its CMA-mediated degradation is impaired.
Visualizing the Validation Workflow and CMA Pathway
To aid in understanding the logical flow of validation and the underlying biological process, the following diagrams are provided.
Caption: Experimental workflow for validating mass spectrometry-identified KFERQ proteins.
Caption: The Chaperone-Mediated Autophagy (CMA) signaling pathway.
References
- 1. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
- 2. The coming of age of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMA restricted to mammals and birds: myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis of temporal lysosomal proteome and the impact of the KFERQ-like motif and LAMP2A in lysosomal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic analysis of temporal lysosomal proteome and the impact of the KFERQ-like motif and LAMP2A in lysosomal targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Confirming KFERQ-Mediated Lysosomal Targeting: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Chaperone-mediated autophagy (CMA) is a highly selective process for the degradation of cytosolic proteins in lysosomes. This pathway relies on the recognition of a KFERQ-like motif in substrate proteins by the chaperone Hsc70, followed by targeting to the lysosome-associated membrane protein type 2A (LAMP-2A) for translocation and degradation.[1][2][3][4] Validating that a protein is a bona fide substrate of the CMA pathway requires a multi-faceted approach using orthogonal methods to unequivocally demonstrate its KFERQ-dependent lysosomal targeting and degradation.
This guide provides a comparative overview of key orthogonal methods used to confirm KFERQ-mediated lysosomal targeting, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Overview of Orthogonal Methods
The following table summarizes and compares the key methodologies used to investigate a protein's engagement with the CMA pathway. Each method offers distinct advantages and provides a different piece of the puzzle in confirming KFERQ-dependent lysosomal degradation.
| Method | Principle | Information Gained | Advantages | Limitations |
| Pulse-Chase Analysis | Metabolic labeling of proteins followed by a "chase" with unlabeled amino acids to monitor protein degradation rates.[5][6][7] | Half-life of the protein of interest; dependence on lysosomal proteases. | Quantitative measure of protein turnover in a cellular context.[7] | Indirect; does not directly show lysosomal import; can be affected by other degradation pathways.[2] |
| In Vitro Lysosomal Import Assay | Incubation of a purified substrate protein with isolated lysosomes to directly measure its uptake and degradation.[1][2] | Direct evidence of translocation into lysosomes; dependence on Hsc70 and ATP.[1] | The most definitive biochemical evidence for CMA.[2] | Technically challenging; requires high-quality lysosome isolation; in vitro conditions may not fully recapitulate the cellular environment. |
| Immunofluorescence Colocalization | Microscopic visualization of the colocalization between the protein of interest and lysosomal markers (e.g., LAMP-1, LAMP-2A).[8][9] | Subcellular localization of the protein and its proximity to lysosomes. | Provides spatial information within the cell; relatively straightforward to perform. | Colocalization does not definitively prove import or degradation; potential for artifacts.[10] |
| Fluorescent Reporter Assays | Use of fusion proteins containing a KFERQ-like motif and a fluorescent protein (e.g., GFP, mCherry) to monitor lysosomal delivery.[11][12] | Real-time visualization of CMA activity in living cells; can be adapted for high-throughput screening.[11] | Enables dynamic studies of CMA flux.[11] | Overexpression of the reporter may perturb the pathway; the fluorescent tag could influence protein behavior. |
| Site-Directed Mutagenesis | Mutation or deletion of the KFERQ-like motif in the protein of interest to assess its impact on lysosomal targeting and degradation.[13][14] | Confirms the necessity of the KFERQ motif for the observed effects. | Provides strong evidence for the direct involvement of the KFERQ motif. | Requires generation and validation of mutant constructs. |
| Co-immunoprecipitation | Assaying the interaction between the protein of interest and key CMA machinery components like Hsc70 and LAMP-2A.[4] | Evidence of physical interaction with the CMA machinery. | Demonstrates a direct molecular link to the CMA pathway. | In vitro interactions may not always reflect in vivo functionality; can be prone to non-specific binding. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the core CMA pathway and the workflows of key experimental methods.
Caption: The Chaperone-Mediated Autophagy (CMA) Pathway.
Caption: Workflow for Pulse-Chase Analysis.
Caption: Workflow for In Vitro Lysosomal Import Assay.
Detailed Experimental Protocols
Pulse-Chase Analysis
Objective: To determine the half-life of a protein of interest and assess its degradation via a lysosomal pathway.
Methodology:
-
Cell Culture: Plate cells to ~60-70% confluency.[1]
-
Pulse: Starve cells of methionine and cysteine for 1 hour. Then, incubate the cells in a medium containing [³⁵S]-methionine and [³⁵S]-cysteine for a short period (e.g., 30 minutes) to label newly synthesized proteins.[6][7]
-
Chase: Wash the cells thoroughly to remove the radiolabeled medium. Replace with a complete medium containing an excess of unlabeled methionine and cysteine.[6][7]
-
Time Points: At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Lysosomal Inhibition (Optional): For a subset of cells, add lysosomal inhibitors (e.g., bafilomycin A1, leupeptin/ammonium chloride) during the chase period to determine if degradation is lysosome-dependent.[1]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.
-
Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen or X-ray film. Quantify the band intensity at each time point.
-
Data Interpretation: Plot the percentage of remaining radiolabeled protein against time. A slower rate of degradation in the presence of lysosomal inhibitors suggests the protein is degraded, at least in part, by a lysosomal pathway.
In Vitro Lysosomal Import Assay
Objective: To directly measure the translocation of a substrate protein into isolated lysosomes.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from fresh tissue (e.g., rat liver) or cultured cells using differential centrifugation and density gradients. The purity and integrity of the lysosomes are critical.
-
Substrate Preparation: Purify the substrate protein of interest. The protein can be radiolabeled (e.g., in vitro translation with [³⁵S]-methionine) or fluorescently tagged.
-
Import Reaction: Incubate the isolated lysosomes with the purified substrate protein in a buffered solution. Key components to include in different conditions are ATP (as an energy source) and purified Hsc70.[1]
-
Protease Protection: After the import reaction (e.g., 30-60 minutes at 37°C), add a protease (e.g., proteinase K) to the reaction to degrade any substrate protein that has not been imported into the lysosomes.
-
Stop Reaction: Inactivate the protease (e.g., with PMSF or by cooling on ice).
-
Lysosome Lysis and Analysis: Pellet and lyse the lysosomes. Analyze the lysosomal lysate by SDS-PAGE and autoradiography or fluorescence imaging to detect the imported, protease-protected substrate.
-
Data Interpretation: An increase in the amount of protected substrate in the presence of ATP and Hsc70 provides strong evidence for CMA-mediated import.[1]
Immunofluorescence Colocalization
Objective: To visualize the subcellular localization of a protein of interest relative to lysosomes.
Methodology:
-
Cell Culture and Transfection: Grow cells on glass coverslips. If the protein of interest is not endogenously expressed at sufficient levels, transfect the cells with a plasmid encoding the tagged protein (e.g., with a FLAG or GFP tag).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent such as Triton X-100 or saponin.
-
Immunostaining:
-
Incubate with a primary antibody against the protein of interest (if not fluorescently tagged).
-
Incubate with a primary antibody against a lysosomal marker, such as LAMP-1 or LAMP-2A.[8][9]
-
Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.
-
Analysis: Analyze the images for the degree of overlap (colocalization) between the fluorescence signals of the protein of interest and the lysosomal marker.[9] This can be quantified using software to calculate correlation coefficients (e.g., Pearson's or Manders').[9][10]
-
Data Interpretation: A high degree of colocalization suggests that the protein is located within or in close proximity to lysosomes.[13] Comparing wild-type protein to a KFERQ-mutant version can demonstrate the motif's importance for this localization.[13]
By employing a combination of these orthogonal methods, researchers can build a robust case for a protein being a substrate of the KFERQ-mediated lysosomal targeting pathway, providing valuable insights for both basic research and therapeutic development.
References
- 1. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaperone-mediated autophagy: a unique way to enter the lysosome world - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone-mediated autophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 6. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscopic Analysis of Lysosomal Membrane Permeabilization | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A photoconvertible fluorescent reporter to track chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of amyloid precursor protein processing by its KFERQ motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-wide analysis of chaperone-mediated autophagy targeting motifs | PLOS Biology [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Lys-Phe-Glu-Arg-Gln
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential safety and logistical information for the proper disposal of the pentapeptide Lys-Phe-Glu-Arg-Gln. The following procedures are based on general laboratory safety guidelines for non-hazardous, biologically active peptides. Researchers must consult and adhere to their institution's specific chemical waste disposal protocols and local regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Although the toxicological properties of this compound are not fully characterized, it should be handled with care as a potentially bioactive substance.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[1]
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.[1]
Disposal of Liquid Waste Containing this compound
For liquid waste, such as stock solutions, experimental buffers, or cell culture media containing this compound, chemical inactivation is the recommended first step to denature the peptide and render it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable chemical inactivating agent. Common and effective options include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[2]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A general ratio is 1 part waste to 10 parts inactivation solution to ensure thorough mixing and inactivation.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[2]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[2] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[2]
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a clearly labeled hazardous waste container.[3] Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][2]
Data Presentation: Chemical Decontamination Methods
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes[2] | Effective for many peptides; may be corrosive to some surfaces.[2] |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30 minutes[2] | Highly effective; requires a neutralization step before disposal.[2] |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30 minutes[2] | Highly effective; requires a neutralization step before disposal.[2] |
| Enzymatic Detergent | 1% (m/v) solution | Varies by product | Good for cleaning contaminated labware; may require subsequent disinfection.[2][4] |
Disposal of Solid Waste Contaminated with this compound
Solid waste includes items such as empty vials, pipette tips, gloves, and other contaminated lab supplies.
Step-by-Step Disposal Procedures for Solid Waste:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.[2] This container should be clearly labeled.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and include the full chemical name "this compound".[3] Do not use abbreviations.[3]
-
Storage: Store the sealed hazardous waste container in a designated and secure accumulation area, segregated from other incompatible wastes.[2][3]
-
Final Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1][5]
Spill Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves other hazardous materials, evacuate the area.
-
Containment: For small spills, wear appropriate PPE and absorb the material with sand, vermiculite, or other non-combustible absorbent material.
-
Collection: Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Ventilate the area and thoroughly wash the spill site after the material has been collected.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Mandatory Visualizations
Caption: Workflow for the disposal of liquid waste containing this compound.
Caption: Workflow for the disposal of solid waste contaminated with this compound.
References
Personal protective equipment for handling Lys-Phe-Glu-Arg-Gln
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the synthetic peptide Lys-Phe-Glu-Arg-Gln. While specific toxicological properties of this peptide may not be extensively documented, it is crucial to handle it with care, adhering to standard laboratory safety practices for synthetic peptides.
I. Immediate Safety and Personal Protective Equipment (PPE)
All personnel must adhere to the following minimum PPE requirements when handling this compound in any form (lyophilized powder or solution).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles or splashes. A face shield is recommended when handling larger quantities.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is mandatory to protect clothing and skin from potential contamination.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1][2] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[1][3] Work in a well-ventilated area.[1] |
II. Operational Plan: Safe Handling, Storage, and Reconstitution
Proper handling and storage are critical for maintaining the integrity and stability of this compound.
A. Storage of Lyophilized Peptide
Upon receipt, immediately store the lyophilized peptide under the following conditions:
Table 2: Storage Conditions for Lyophilized this compound
| Storage Duration | Temperature | Additional Precautions |
| Short-Term | 4°C | Keep in a dark, dry place.[4][5][6] |
| Long-Term | -20°C or -80°C | Protect from moisture and light.[4][5][6][7] |
Workflow for Handling Lyophilized Peptide
Caption: Workflow for safe handling of lyophilized peptides.
B. Reconstitution Protocol
There is no universal solvent for all peptides.[4][5] The solubility of this compound will depend on its overall charge. A trial-and-error approach with a small amount of the peptide is recommended.
Step-by-Step Reconstitution Guide:
-
Determine Peptide Characteristics: Analyze the amino acid sequence to predict solubility. This compound contains both acidic (Glu) and basic (Lys, Arg) residues.
-
Initial Solvent Selection:
-
For a peptide with a net positive charge, start with sterile, distilled water.
-
If solubility is low, add a small amount of dilute acetic acid.
-
For a peptide with a net negative charge, try sterile, distilled water first. If needed, add a small amount of dilute ammonium (B1175870) hydroxide.
-
For hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary, followed by dilution with an aqueous buffer.[3]
-
-
Sonication: If the peptide does not dissolve readily, brief sonication in a water bath can help. Avoid excessive heating.[7]
-
Storage of Reconstituted Peptide:
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[8][9] Never dispose of peptides in the regular trash or down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]
Table 3: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Unused or Waste Peptide (Solid/Solution) | Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Segregate all contaminated solid waste into a designated hazardous waste container. |
| Decontamination of Spills | For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid generating dust.[9] The contaminated area should then be decontaminated. A common method is to use a 10% bleach solution, allowing for a contact time of at least 30 minutes before wiping clean.[9] All cleanup materials must be disposed of as hazardous waste. |
Disposal Decision Workflow
Caption: Decision workflow for the disposal of peptide waste.
IV. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10][11] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water, provided the person is conscious.[10][11] Seek immediate medical attention. |
Always consult the specific Safety Data Sheet (SDS) if available and your institution's safety protocols. When in doubt, treat the substance as hazardous.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. bachem.com [bachem.com]
- 8. peptide24.store [peptide24.store]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 11. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
